Product packaging for 3-Benzyloxy-5-chlorophenylboronic acid(Cat. No.:CAS No. 1256345-82-0)

3-Benzyloxy-5-chlorophenylboronic acid

Cat. No.: B577614
CAS No.: 1256345-82-0
M. Wt: 262.496
InChI Key: SWIWCFVJNUUJOG-UHFFFAOYSA-N
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Description

3-Benzyloxy-5-chlorophenylboronic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H12BClO3 and its molecular weight is 262.496. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12BClO3 B577614 3-Benzyloxy-5-chlorophenylboronic acid CAS No. 1256345-82-0

Properties

IUPAC Name

(3-chloro-5-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BClO3/c15-12-6-11(14(16)17)7-13(8-12)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIWCFVJNUUJOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Cl)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681600
Record name [3-(Benzyloxy)-5-chlorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256345-82-0
Record name [3-(Benzyloxy)-5-chlorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Benzyloxy-5-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol for the synthesis of 3-benzyloxy-5-chlorophenylboronic acid, a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds. The described methodology is based on established principles of boronic acid synthesis, offering a robust and reproducible route to this important reagent.

Core Synthesis Protocol

The synthesis of this compound is typically achieved through a multi-step process commencing with the protection of a phenolic group, followed by ortho-lithiation and subsequent borylation. This guide outlines a representative and detailed experimental procedure.

Experimental Protocol: A Proposed Synthesis Route

A plausible and commonly employed route for the synthesis of this compound involves the initial preparation of 1-(benzyloxy)-3,5-dichlorobenzene, followed by a lithium-halogen exchange and subsequent reaction with a borate ester.

Step 1: Synthesis of 1-(benzyloxy)-3,5-dichlorobenzene

  • To a solution of 3,5-dichlorophenol (1 equivalent) in a suitable solvent such as acetone or N,N-dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).

  • To this suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(benzyloxy)-3,5-dichlorobenzene.

Step 2: Synthesis of this compound

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-(benzyloxy)-3,5-dichlorobenzene (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • To this solution, add triisopropyl borate (1.2 equivalents) dropwise, again ensuring the temperature remains below -70 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Acidify the mixture to a pH of approximately 2 with 2M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.

Data Presentation

The following table summarizes the key reagents and their roles in the proposed synthesis of this compound.

ReagentMolecular FormulaMolar Mass ( g/mol )RoleKey Properties
3,5-DichlorophenolC₆H₄Cl₂O163.00Starting MaterialSolid
Benzyl BromideC₇H₇Br171.03Benzylating AgentLiquid, lachrymator
Potassium CarbonateK₂CO₃138.21BaseSolid
n-ButyllithiumC₄H₉Li64.06Lithiating AgentLiquid, pyrophoric
Triisopropyl BorateC₉H₂₁BO₃188.07Boron SourceLiquid
Tetrahydrofuran (THF)C₄H₈O72.11SolventLiquid, anhydrous
Ethyl AcetateC₄H₈O₂88.11Extraction SolventLiquid
Hydrochloric AcidHCl36.46AcidAqueous solution

Mandatory Visualization

The following diagram illustrates the logical workflow for the synthesis of this compound.

Synthesis_Workflow node_start Starting Materials (3,5-Dichlorophenol, Benzyl Bromide) node_protection Step 1: Benzylation (Protection of Phenol) node_start->node_protection node_intermediate Intermediate (1-(benzyloxy)-3,5- dichlorobenzene) node_protection->node_intermediate node_lithiation Step 2: Lithiation (Lithium-Halogen Exchange) node_intermediate->node_lithiation node_borylation Step 3: Borylation (Reaction with Borate Ester) node_lithiation->node_borylation node_workup Aqueous Workup & Acidification node_borylation->node_workup node_purification Purification (Recrystallization) node_workup->node_purification node_product Final Product (3-Benzyloxy-5-chloro- phenylboronic acid) node_purification->node_product

Caption: Logical workflow for the synthesis of this compound.

An In-depth Technical Guide to the Physicochemical Properties of 3-Benzyloxy-5-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzyloxy-5-chlorophenylboronic acid is a synthetic organic compound belonging to the versatile class of arylboronic acids. These compounds are crucial building blocks in modern organic synthesis, most notably for their application in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, which is a cornerstone of pharmaceutical and materials science research. The presence of the benzyloxy and chloro substituents on the phenylboronic acid scaffold offers unique electronic and steric properties, making it a valuable reagent for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed experimental protocols for their determination.

Core Physicochemical Properties

Quantitative data for this compound is limited in publicly accessible literature. The following tables summarize its key identifiers and a combination of available and predicted physicochemical properties.

Compound Identification
IdentifierValue
IUPAC Name (3-(Benzyloxy)-5-chlorophenyl)boronic acid
CAS Number 1256345-82-0[1]
Molecular Formula C₁₃H₁₂BClO₃
Molecular Weight 262.50 g/mol
Physicochemical Data (Experimental and Predicted)
PropertyValueSource
Melting Point Not available (Experimental)-
Boiling Point Not available (Experimental)-
Solubility Poorly soluble in water; Soluble in organic solvents like methanol, ether, tetrahydrofuran, dimethyl sulfoxide, and dimethylformamide.[2][3]General for arylboronic acids
pKa Not available (Experimental)-
logP Not available (Experimental)-

Experimental Protocols

Due to the lack of specific published experimental data for this compound, this section provides detailed, generally accepted methodologies for the determination of key physicochemical properties of arylboronic acids.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered.[4]

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.[5][6]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady and slow rate (1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range.[5] A sharp melting range (typically ≤ 1 °C) is indicative of high purity.

Solubility Determination

Understanding the solubility profile is critical for reaction setup, purification, and formulation.

Methodology: Qualitative Assessment

  • Solvent Selection: A range of solvents of varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) are used.

  • Procedure: A small, accurately weighed amount of this compound (e.g., 1-5 mg) is added to a test tube containing a fixed volume of the solvent (e.g., 1 mL).[7][8]

  • Observation: The mixture is vortexed or shaken vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature.[7][9]

  • Classification: The solubility is classified as soluble (dissolves completely), partially soluble (some solid remains), or insoluble.[9] For quantitative analysis, the concentration of the dissolved compound can be determined using techniques like UV-Vis spectroscopy or HPLC.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of the boronic acid group.

Methodology: Potentiometric Titration

  • Solution Preparation: A solution of this compound of known concentration (e.g., 1-10 mM) is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.[10][11] The ionic strength is kept constant with a background electrolyte (e.g., 0.15 M KCl).[12]

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is monitored using a calibrated pH electrode after each addition of the titrant.[11][12]

  • Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.[11]

logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity.

Methodology: HPLC Method

  • System Preparation: A reversed-phase HPLC system with a C18 column is used. The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).[13]

  • Calibration: A series of standard compounds with known logP values are injected to create a calibration curve by plotting their retention times against their logP values.[13]

  • Sample Analysis: A solution of this compound is injected into the HPLC system under the same conditions as the standards.

  • Calculation: The retention time of the compound is used to calculate its logP value from the calibration curve.[13]

Reactivity and Stability

Arylboronic acids are generally stable, crystalline solids.[14] However, they can undergo protodeboronation (loss of the boronic acid group) under certain conditions, particularly in the presence of strong acids or bases at elevated temperatures.[15] The electron-withdrawing nature of the chloro substituent and the electron-donating potential of the benzyloxy group can influence the reactivity of the C-B bond.

Synthetic Applications

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds. This reaction is pivotal in the synthesis of biaryl and poly-aryl structures, which are common motifs in pharmaceuticals and organic materials.

Experimental Workflow: Suzuki-Miyaura Coupling

Below is a generalized workflow for a Suzuki-Miyaura coupling reaction involving an arylboronic acid.

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Setup cluster_workup Workup & Purification Aryl_Halide Aryl Halide (Ar-X) Solvent Solvent (e.g., Toluene, Dioxane, DMF) Aryl_Halide->Solvent Boronic_Acid This compound Boronic_Acid->Solvent Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Solvent Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Solvent Inert_Atmosphere Inert Atmosphere (N₂ or Ar) Solvent->Inert_Atmosphere Heating Heating (e.g., 80-110 °C) Inert_Atmosphere->Heating Quenching Quenching (e.g., with water) Heating->Quenching Extraction Extraction (e.g., with Ethyl Acetate) Quenching->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Product Coupled Product (Ar-Ar') Purification->Product

A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Signaling Pathways and Biological Activity

Currently, there is no specific information in the public domain regarding the involvement of this compound in any biological signaling pathways or its specific biological activities. Arylboronic acids, in general, have been investigated for a wide range of biological applications, including as enzyme inhibitors and sensors for carbohydrates, but specific data for this compound is lacking.

Conclusion

References

An In-depth Technical Guide to 3-Benzyloxy-5-chlorophenylboronic acid (CAS 1256345-82-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzyloxy-5-chlorophenylboronic acid is a synthetic organoboron compound that holds significant potential as a versatile building block in organic synthesis and medicinal chemistry. Its unique trifunctional structure, featuring a boronic acid moiety, a chloro substituent, and a benzyloxy group, makes it a valuable reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed hypothetical synthesis protocol, its application in Suzuki-Miyaura cross-coupling reactions, and its potential role in drug discovery.

Chemical Properties and Data

The key quantitative and qualitative data for this compound are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 1256345-82-0[1]
Molecular Formula C₁₃H₁₂BClO₃
Molecular Weight 262.50 g/mol [2]
MDL Number MFCD16660283[1]
Physical Appearance Solid[3]
Purity Typically ≥95% - 98%[2][3]
Storage Conditions 2-8°C, under inert atmosphere[3]
Solubility Soluble in organic solvents like THF, Dioxane
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water)

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

G reactant 1-bromo-3-chloro-5-(benzyloxy)benzene intermediate Grignard Reagent reactant->intermediate Mg, THF intermediate2 Boronate Ester Intermediate intermediate->intermediate2 1. Triisopropyl borate 2. THF, -78 °C borate_ester Triisopropyl borate product This compound intermediate2->product H₃O⁺ (aq. HCl)

Caption: Synthetic pathway for this compound.

Materials:

  • 1-bromo-3-chloro-5-(benzyloxy)benzene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate

  • 2 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 equivalents).

    • Add a single crystal of iodine to activate the magnesium.

    • In the dropping funnel, dissolve 1-bromo-3-chloro-5-(benzyloxy)benzene (1 equivalent) in anhydrous THF.

    • Add a small portion of the aryl bromide solution to the magnesium turnings and gently heat to initiate the reaction.

    • Once the reaction starts (disappearance of the iodine color and gentle reflux), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.

    • Slowly add triisopropyl borate (1.5 equivalents) dropwise via a syringe, ensuring the internal temperature does not rise significantly.

    • After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~1-2).

    • Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ether/hexanes) or by column chromatography on silica gel.

Application in Suzuki-Miyaura Cross-Coupling

This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of carbon-carbon bonds.[5][6] This reaction is fundamental in the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals.[7]

Catalytic Cycle:

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_halide R¹-Pd(II)L₂-X Pd0->PdII_halide Oxidative Addition (R¹-X) PdII_alkoxide R¹-Pd(II)L₂-OR² PdII_halide->PdII_alkoxide Ligand Exchange (Base, e.g., OH⁻) PdII_biaryl R¹-Pd(II)L₂-Ar PdII_alkoxide->PdII_biaryl Transmetalation (Ar-B(OH)₂) PdII_biaryl->Pd0 Reductive Elimination (R¹-Ar)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling:

Materials:

  • This compound

  • Aryl halide or triflate (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., dioxane, toluene, or a mixture with water)

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • Reaction Setup:

    • To a Schlenk flask or a microwave vial, add this compound (1.2 equivalents), the aryl halide (1 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the degassed solvent(s) via a syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford the desired biaryl compound.

Applications in Drug Development

Arylboronic acids are crucial building blocks in the synthesis of a wide array of pharmaceuticals.[5][8] The structural features of this compound make it a particularly interesting starting material for several reasons:

  • Biaryl Scaffolds: The primary application is in the synthesis of biaryl compounds through Suzuki-Miyaura coupling. Biaryl motifs are prevalent in many approved drugs and drug candidates, often serving as key pharmacophores that interact with biological targets.

  • Modulation of Physicochemical Properties: The chloro and benzyloxy groups can be strategically employed to fine-tune the lipophilicity, metabolic stability, and electronic properties of the final molecule, which are critical parameters in drug design.

  • Further Functionalization: The benzyloxy group can be deprotected to reveal a phenol, which can then be used for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).

While there is no specific publicly available information linking this compound to a particular signaling pathway or biological target, its utility as a synthetic intermediate suggests its potential role in the development of inhibitors for various enzyme classes (e.g., kinases, proteases) or ligands for receptors where a substituted biaryl structure is required for activity.

Conclusion

This compound is a valuable and versatile chemical tool for researchers in organic synthesis and drug discovery. Its ability to participate in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling, combined with its unique substitution pattern, provides access to a diverse range of complex molecules. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory and to stimulate further investigation into its potential applications in the development of novel therapeutics.

References

3-Benzyloxy-5-chlorophenylboronic acid molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Weight of 3-Benzyloxy-5-chlorophenylboronic acid

For researchers, scientists, and professionals in drug development, a precise understanding of the molecular characteristics of chemical compounds is fundamental. This document provides a detailed breakdown of the molecular weight of this compound, a compound of interest in various research applications.

Molecular Formula and Composition

The chemical formula for this compound is C13H12BClO3[1]. This formula indicates that each molecule of the compound is composed of the following elements:

  • Carbon (C): 13 atoms

  • Hydrogen (H): 12 atoms

  • Boron (B): 1 atom

  • Chlorine (Cl): 1 atom

  • Oxygen (O): 3 atoms

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The standard atomic weights for the elements present in this compound are provided in the table below.

ElementSymbolQuantityAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC1312.011[2][3][4]156.143
HydrogenH121.008[5][6][7][8]12.096
BoronB110.81[9][10][11][12][13]10.81
ChlorineCl135.45[14][15][16][17][18]35.45
OxygenO315.999[19][20][21][22][23]47.997
Total 262.496

Based on this calculation, the molecular weight of this compound is approximately 262.50 g/mol [24].

Note on Experimental Protocols and Visualizations: The request for detailed experimental protocols and signaling pathway diagrams is not applicable to the determination of a compound's molecular weight, which is a fundamental chemical property derived from its atomic composition. Such protocols and diagrams are relevant to the experimental use and biological activity of a compound, which are beyond the scope of this particular technical guide.

References

stability and storage of 3-Benzyloxy-5-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability and Storage of 3-Benzyloxy-5-chlorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an important reagent in organic synthesis, particularly in cross-coupling reactions. As with many arylboronic acids, its stability and proper storage are critical for ensuring its reactivity, purity, and the reproducibility of experimental results. This guide provides a comprehensive overview of the stability profile, recommended storage conditions, and analytical methodologies for this compound, drawing upon established knowledge of arylboronic acids.

Introduction to Arylboronic Acid Stability

Arylboronic acids are generally stable, solid compounds that are convenient to handle. However, they are susceptible to several degradation pathways that can impact their quality over time. The primary stability concerns for arylboronic acids, including this compound, are dehydration to form cyclic anhydrides (boroxines) and protodeboronation. Understanding these processes is key to maintaining the integrity of the reagent.

Key Degradation Pathways

Dehydration to Boroxine

The most common transformation for boronic acids is the reversible dehydration to form a six-membered ring called a boroxine. This is a condensation reaction involving three molecules of the boronic acid, which eliminates three molecules of water.[1][2]

The equilibrium between the boronic acid and the boroxine is influenced by temperature, moisture, and the electronic properties of the substituents on the aromatic ring.

  • Temperature: Higher temperatures favor the formation of the boroxine, as the process is entropy-driven.[1]

  • Moisture: The presence of water will shift the equilibrium back towards the boronic acid. Conversely, storage in a desiccated environment will favor the boroxine form.

  • Substituent Effects: Electron-donating groups on the phenyl ring tend to support the formation of boroxines, while electron-withdrawing groups can accelerate the hydrolysis of the boroxine back to the boronic acid.[2]

Caption: Reversible dehydration of boronic acid to its cyclic boroxine.

Protodeboronation

Protodeboronation is the substitution of the boronic acid functional group with a hydrogen atom.[3] This irreversible degradation is often promoted by aqueous basic conditions or the presence of certain transition metals.[4][5] The rate of protodeboronation is highly dependent on pH.[3] For drug development professionals, the resulting deboronated impurity can be structurally similar to the desired product, complicating purification and analysis.

Protodeboronation start This compound Ar-B(OH)₂ conditions Aqueous Base or Heat start->conditions end 3-Benzyloxy-5-chlorobenzene Ar-H conditions->end  + B(OH)₃

Caption: Protodeboronation of an arylboronic acid.

Recommended Storage and Handling

To minimize degradation and ensure the long-term stability of this compound, the following storage and handling procedures are recommended.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows the rate of potential degradation pathways.[4][6]
Atmosphere Inert gas (Argon or Nitrogen)Protects against air and moisture, minimizing hydrolysis and potential oxidation.[1]
Container Tightly sealed, opaque containerPrevents exposure to moisture and light. Boronic acids are often hygroscopic.[1][5][7]
Handling Handle in a dry, well-ventilated areaMinimizes moisture uptake from the ambient environment.[7]
Incompatibilities Strong oxidizing agents, strong acids, strong basesAvoids vigorous reactions and accelerated decomposition.[1][8]

Quantitative Stability Data

Table 1: Thermodynamic Parameters for Boroxine Formation from 4-Substituted Phenylboronic Acids in CDCl₃ at 298 K (Data is representative of the class of compounds)

Substituent (R)Keq (M⁻²)ΔG (kcal/mol)ΔH (kcal/mol)TΔS (kcal/mol)
4-OCH₃1.05-0.032.52.5
4-CH₃0.590.313.53.2
H0.350.624.43.8
4-Cl0.220.905.24.3
4-CF₃0.111.36.04.7
Source: Adapted from thermodynamic studies on boroxine formation.[1]

This data illustrates that electron-donating groups (like -OCH₃) have a larger equilibrium constant (Keq), favoring boroxine formation, while electron-withdrawing groups (like -CF₃) favor the free boronic acid. The positive enthalpy (ΔH) and entropy (TΔS) values confirm that boroxine formation is an entropically driven process.[1]

Experimental Protocols

Protocol for Accelerated Stability Study

This protocol is based on ICH guidelines for stability testing of active pharmaceutical ingredients.[6][7]

Stability_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_testing Testing Schedule (Accelerated) cluster_analysis Analysis start Obtain 3 batches of This compound pack Package samples in final proposed container closure system start->pack storage_cond Accelerated Condition 40°C ± 2°C 75% RH ± 5% RH Long-Term Condition 25°C ± 2°C 60% RH ± 5% RH pack->storage_cond t0 Time = 0 months storage_cond->t0 t3 Time = 3 months t0->t3 analysis Appearance Purity (HPLC) Boroxine Content (NMR) Water Content (Karl Fischer) Degradation Products (HPLC-MS) t0->analysis t6 Time = 6 months t3->t6 t3->analysis t6->analysis report Compile Data and Evaluate Stability Profile analysis->report

Caption: Workflow for an accelerated stability study.

Methodology:

  • Sample Preparation: Utilize at least three representative batches of this compound. Package the material in the proposed commercial packaging or in tightly sealed, amber glass vials under an inert atmosphere.

  • Storage: Place the samples in a calibrated stability chamber set to accelerated conditions (40°C ± 2°C and 75% RH ± 5% RH).[9]

  • Testing Intervals: Pull samples for analysis at initial (T=0), 3-month, and 6-month time points.[10]

  • Analytical Tests:

    • Appearance: Visually inspect for any changes in color or physical state.

    • Purity Assay (HPLC): Use a validated HPLC method to determine the purity of the compound and quantify any degradation products.

    • Water Content: Determine the water content using Karl Fischer titration.

    • NMR Analysis: Use ¹H and ¹¹B NMR to assess the ratio of boronic acid to its boroxine anhydride.

Protocol for HPLC Purity Analysis

The analysis of boronic acids by reverse-phase HPLC can be challenging due to on-column degradation and poor retention. This protocol is a starting point for method development.

  • Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm (or similar column with low silanol activity).[11]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water. Prepare fresh and analyze promptly to minimize hydrolysis in the diluent.

Protocol for NMR Analysis of Boronic Acid/Boroxine Ratio

The equilibrium between the boronic acid and its boroxine can be observed and quantified by ¹H NMR.

  • Sample Preparation: Prepare a precise concentration (e.g., 10 mg/mL) of the sample in a dry deuterated solvent such as DMSO-d₆ or CDCl₃.

  • Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., d1 = 30 s) to allow for accurate integration.

  • Analysis:

    • Identify distinct aromatic proton signals for the boronic acid and the boroxine. The boroxine signals are often slightly downfield from the corresponding boronic acid signals.

    • Integrate the respective signals.

    • Calculate the molar ratio using the integrations. Note that one mole of boroxine is formed from three moles of boronic acid.

Conclusion

The stability of this compound is governed by its propensity to form a boroxine anhydride and undergo protodeboronation. By implementing proper storage conditions—specifically refrigeration under an inert, dry atmosphere—and utilizing appropriate analytical techniques to monitor its purity, researchers can ensure the integrity and reliability of this valuable synthetic reagent. The protocols and data presented in this guide offer a robust framework for the handling, storage, and quality control of this compound in a research and development setting.

References

An In-depth Technical Guide on the Solubility of 3-Benzyloxy-5-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzyloxy-5-chlorophenylboronic acid is an organic compound featuring a phenylboronic acid moiety, a benzyloxy group, and a chlorine atom. Boronic acids are a critical class of compounds in organic synthesis, most notably for their use in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The solubility of a boronic acid in various solvents is a crucial parameter for its application in synthesis, purification, and formulation development. This guide provides an overview of the expected solubility characteristics of this compound based on related compounds and outlines a standard methodology for its experimental determination.

Physicochemical Properties

While specific experimental data for this compound is limited, some computed properties for the closely related isomer, (3-(Benzyloxy)-4-chlorophenyl)boronic acid, are available and can serve as an estimate.

PropertyValue (for (3-(Benzyloxy)-4-chlorophenyl)boronic acid)Source
Molecular FormulaC₁₃H₁₂BClO₃PubChem[1]
Molecular Weight262.50 g/mol PubChem[1]
Purity98%CymitQuimica[2]
IUPAC Name(4-chloro-3-phenylmethoxyphenyl)boronic acidPubChem[1]
InChI KeyZTFFXVLPGHNNKQ-UHFFFAOYSA-NPubChem[1]
CAS Number1007170-24-2PubChem[1]

Solubility Data of Related Phenylboronic Acids

Quantitative solubility data for the target compound is not available. However, the solubility of other phenylboronic acids can provide valuable insights into the types of solvents that are likely to be effective. Generally, boronic acids exhibit poor solubility in water and better solubility in organic solvents.

Qualitative Solubility of 3-Chlorophenylboronic Acid:

SolventSolubility
WaterPoorly soluble[3]
N,N-dimethylformamideSoluble[3]
Ethyl acetateSoluble[3]
DichloromethaneSoluble[3]
EtherSoluble[3]
TetrahydrofuranSoluble[3]
Dimethyl sulfoxideSoluble[3]
MethanolSoluble[3]

Quantitative Solubility of Phenylboronic Acid:

Phenylboronic acid, the parent compound, has been studied more extensively. It demonstrates high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[4] The introduction of substituents like the benzyloxy and chloro groups on the phenyl ring will alter the polarity and crystal lattice energy, thereby influencing its solubility profile compared to the parent compound.

Experimental Protocol for Solubility Determination: Dynamic Method

A common and reliable technique for determining the solubility of boronic acids is the dynamic method, which involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[4][5][6][7]

Materials:

  • This compound

  • Selected organic solvents (e.g., acetone, acetonitrile, toluene, methanol, isopropanol, tetrahydrofuran)

  • Jacketed glass vessel with a magnetic stirrer

  • Circulating thermostat bath

  • Calibrated thermometer or temperature probe

  • Turbidity sensor or a laser beam and photodetector

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.

  • Heating and Stirring: Place the vessel in the thermostat bath and begin stirring the mixture. The temperature of the bath is then slowly and constantly increased (e.g., at a rate of 0.1-0.5 °C/min).[5]

  • Turbidity Measurement: The turbidity of the solution is continuously monitored. The dissolution point is identified as the temperature at which the last solid particles disappear, and the solution becomes clear.[5][6] This can be determined by visual inspection or more accurately by measuring the light transmission through the solution.[4][6][7]

  • Data Collection: The temperature at which the solution becomes clear is recorded as the solubility temperature for that specific composition.

  • Constructing the Solubility Curve: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility using the dynamic method.

G A Start: Define Compound and Solvents B Sample Preparation: Weigh solute and solvent A->B C Setup Apparatus: Jacketed vessel, stirrer, thermostat, sensor B->C D Heating and Stirring: Increase temperature at a constant rate C->D E Monitor Turbidity D->E F Decision: Is solution clear? E->F F->D No G Record Dissolution Temperature F->G Yes H Repeat for different compositions? G->H H->B Yes I Construct Solubility Curve H->I No J End I->J

Caption: Workflow for Dynamic Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound is not currently published, the information on related compounds and the detailed experimental protocol provided in this guide offer a solid foundation for researchers. The dynamic method for solubility determination is a robust technique to generate the necessary data for optimizing reaction conditions, purification processes, and formulation development involving this compound. It is anticipated that this compound will exhibit solubility in a range of polar aprotic and protic organic solvents.

References

Commercial Sourcing and Quality Control of 3-Benzyloxy-5-chlorophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and quality control considerations for 3-Benzyloxy-5-chlorophenylboronic acid (CAS No. 1256345-82-0), a key building block in contemporary organic synthesis and drug discovery. The information compiled herein is intended to assist researchers and developers in sourcing high-quality material and implementing appropriate analytical methodologies.

Commercial Supplier Landscape

A survey of chemical suppliers indicates that this compound is available from several vendors in varying quantities and purities. The following table summarizes the offerings from key suppliers. Pricing is subject to change and should be confirmed with the respective vendors.

SupplierCAS NumberPurityAvailable QuantitiesPrice (USD)Stock Status
AOBChem 1256345-82-095%5g, 10g, 25g, 100g$182 (5g), $310 (10g), $609 (25g), $1,925 (100g)In stock for 5g, 10g; Backordered for 25g, 100g[1]
Thoreauchem 1256345-82-097%InquiryInquiryInquiry[2]
CymitQuimica 1256345-82-095%5g, 10g€349 (5g), €557 (10g)Inquiry[3]

Synthesis and Quality Control Methodologies

Representative Synthesis Protocol

The synthesis of this compound can be envisioned through the lithiation of a suitable aromatic precursor followed by quenching with a borate ester. A plausible starting material would be 1-benzyloxy-3,5-dichlorobenzene or 1-bromo-3-(benzyloxy)-5-chlorobenzene.

A General Procedure for the Synthesis of Arylboronic Acids:

  • Grignard Formation or Lithiation: Under an inert atmosphere (e.g., argon), a solution of the appropriate halo-aromatic precursor (1 equivalent) in an anhydrous ethereal solvent (e.g., tetrahydrofuran, THF) is cooled to a low temperature (typically -78 °C).

  • An organolithium reagent (e.g., n-butyllithium in hexanes, 1.1 equivalents) is added dropwise, maintaining the low temperature. The reaction mixture is stirred for a period to ensure complete metal-halogen exchange.

  • Borylation: A trialkyl borate, such as trimethyl borate (1.5 equivalents), is added slowly to the reaction mixture, again maintaining the low temperature.

  • Work-up and Isolation: After stirring for an additional hour at low temperature, the reaction is allowed to warm to room temperature and then quenched with an acidic aqueous solution (e.g., 1 M HCl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent system to yield the final arylboronic acid.

Quality Control and Analytical Methods

Given that arylboronic acids can be mutagenic, stringent quality control is essential, particularly when they are used as intermediates in the synthesis of active pharmaceutical ingredients (APIs).[4][5][6]

Key Quality Control Tests:

  • Purity Assessment (HPLC): High-performance liquid chromatography (HPLC) with a UV detector is the primary method for determining the purity of the boronic acid and quantifying any impurities. A suitable method would involve a C18 column with a gradient elution using a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and acetonitrile.

  • Identity Confirmation (NMR and MS):

    • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy should be used to confirm the chemical structure of the compound.

    • Mass Spectrometry (MS), often coupled with HPLC (LC-MS), provides accurate mass determination, further confirming the identity of the product.

  • Residual Solvent Analysis (GC): Gas chromatography (GC) with a flame ionization detector (FID) or mass spectrometer (MS) is used to identify and quantify any residual solvents from the synthesis and purification processes.

  • Water Content (Karl Fischer Titration): The water content should be determined as it can affect the stability and reactivity of the boronic acid.

Visualizing the Supply and QC Workflow

To aid in understanding the process from sourcing to application, the following diagrams illustrate the key stages.

Supply_Chain cluster_supplier Supplier Domain cluster_researcher Researcher Domain A Raw Material Sourcing B Synthesis & Purification A->B C Internal QC (Purity, Identity) B->C D Procurement of Boronic Acid C->D Commercial Sale E Incoming Material QC (Verification) D->E F Application in Research/Development E->F

Caption: A simplified diagram of the supply chain for a chemical intermediate.

QC_Workflow start Crude Product purity Purity Analysis HPLC start->purity identity Identity Confirmation NMR & Mass Spec purity->identity impurities Impurity Profiling LC-MS identity->impurities final_product Purified Product impurities->final_product Meets Specification

Caption: A typical quality control workflow for a synthesized chemical compound.

References

The Reactivity Profile of 3-Benzyloxy-5-chlorophenylboronic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity profile of 3-Benzyloxy-5-chlorophenylboronic acid, a versatile building block in modern organic synthesis. Due to the limited availability of specific experimental data for this exact molecule, this guide draws upon the well-established reactivity of structurally similar arylboronic acids, particularly chloro- and benzyloxy-substituted phenylboronic acids. The information presented herein is intended to serve as a foundational resource for researchers and scientists engaged in the design and execution of synthetic routes for novel drug candidates and complex organic molecules.

Core Concepts and General Reactivity

This compound is an organoboron compound characterized by the presence of a boronic acid functional group (-B(OH)₂) attached to a phenyl ring. The reactivity of this molecule is primarily dictated by the C-B bond, which allows for the facile transfer of the aryl group in various cross-coupling reactions. The electronic nature of the aromatic ring, influenced by the electron-withdrawing chloro group and the electron-donating, yet sterically bulky, benzyloxy group, plays a crucial role in modulating its reactivity.

Key Physicochemical and Stability Data:

  • Stability: Arylboronic acids are generally stable solids that can be handled in air.[1] However, they can undergo protodeboronation (loss of the boronic acid group) under harsh acidic or basic conditions and elevated temperatures. The presence of the benzyloxy group may offer some steric protection to the boronic acid moiety.

  • Storage: It is recommended to store this compound under an inert atmosphere at 2-8°C to minimize degradation over time.

  • Boroxine Formation: Like other boronic acids, this compound can exist in equilibrium with its corresponding trimeric anhydride, a boroxine. The presence of water can shift the equilibrium towards the boronic acid form. For certain reactions, the presence of boroxine can be detrimental to the yield, and drying of the boronic acid may be necessary.[2]

Key Reactions and Reactivity Profile

This compound is anticipated to participate in a variety of cross-coupling reactions, serving as the arylating agent. The most prominent of these are the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. This compound is an excellent candidate for this reaction, allowing for the synthesis of complex biaryl structures.

Typical Reaction Conditions:

ComponentExamplesPurpose
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Catalyzes the cross-coupling reaction.
Ligand PPh₃, dppf, SPhos, JohnPhosStabilizes the palladium center and facilitates the catalytic cycle.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃Activates the boronic acid and facilitates transmetalation.
Solvent Toluene, Dioxane, DMF, THF/H₂OSolubilizes reactants and facilitates the reaction.
Temperature Room Temperature to 140°CReaction rate is temperature-dependent.

Expected Reactivity:

The electronic and steric factors of this compound will influence its reactivity in Suzuki-Miyaura couplings. The electron-withdrawing nature of the chlorine atom can enhance the rate of transmetalation, while the bulky benzyloxy group might necessitate the use of more sterically demanding phosphine ligands to achieve high yields.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

Disclaimer: This is a generalized protocol based on similar reactions and may require optimization for this compound.

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add the solvent (e.g., toluene/water 4:1, 5 mL). Degas the solution by bubbling with the inert gas for 15 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and the ligand, if required.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90°C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Chan-Lam Coupling

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, using a copper catalyst. This reaction allows for the arylation of amines, anilines, alcohols, and phenols with arylboronic acids.

Typical Reaction Conditions:

ComponentExamplesPurpose
Copper Catalyst Cu(OAc)₂, Cu₂OCatalyzes the C-N or C-O bond formation.
Base Pyridine, Et₃N, K₂CO₃Often acts as a ligand and base.
Solvent CH₂Cl₂, Toluene, THFSolubilizes reactants.
Oxidant Air (O₂)Often required for the catalytic cycle.
Temperature Room Temperature to 100°CReaction conditions are generally mild.

Expected Reactivity:

This compound is expected to readily participate in Chan-Lam couplings. The reaction is generally tolerant of a wide range of functional groups, and the chloro and benzyloxy substituents should be compatible with the reaction conditions.

Experimental Protocol: Generalized Chan-Lam N-Arylation

Disclaimer: This is a generalized protocol and may require optimization.

  • Reaction Setup: In a round-bottom flask, combine the amine (1.0 mmol), this compound (1.5 mmol), and Cu(OAc)₂ (0.1 mmol).

  • Solvent and Base Addition: Add the solvent (e.g., CH₂Cl₂, 5 mL) and a base (e.g., pyridine, 2.0 mmol).

  • Reaction: Stir the reaction mixture, open to the air, at room temperature for 24-72 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite and wash with the solvent.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the desired N-aryl product.

Buchwald-Hartwig Amination

While the Buchwald-Hartwig amination traditionally involves the coupling of aryl halides with amines, variations using arylboronic acids have been developed. This palladium-catalyzed reaction provides an alternative route to N-aryl compounds.

Typical Reaction Conditions:

ComponentExamplesPurpose
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃Catalyzes the C-N bond formation.
Ligand XPhos, SPhos, RuPhosBulky electron-rich phosphine ligands are crucial.
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Strong bases are typically required.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are used.
Temperature 80°C to 120°CElevated temperatures are often necessary.

Expected Reactivity:

The success of a Buchwald-Hartwig type amination with this compound would be highly dependent on the specific catalytic system employed. The steric hindrance from the benzyloxy group might pose a challenge, requiring careful selection of a bulky phosphine ligand to facilitate the reductive elimination step.

Experimental Protocol: Generalized Buchwald-Hartwig Amination (Aryl Halide Coupling Partner)

Disclaimer: This protocol describes the standard Buchwald-Hartwig amination where an aryl halide is coupled with an amine. While variations with boronic acids exist, they are less common.

  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the ligand (e.g., XPhos, 0.08 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).

  • Reactant Addition: Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).

  • Solvent Addition: Add the anhydrous, deoxygenated solvent (e.g., toluene, 2 mL).

  • Reaction: Seal the tube and heat the reaction mixture with stirring at the desired temperature (e.g., 100°C) for the required time.

  • Workup and Purification: After cooling, the reaction is worked up and purified using standard techniques as described for the Suzuki-Miyaura coupling.

Visualizing Reaction Pathways and Workflows

To aid in the conceptualization of the synthetic applications of this compound, the following diagrams illustrate the core reaction mechanisms and a general experimental workflow.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Biaryl Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Aryl Halide (Ar-X) Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 3-Benzyloxy-5-chloro phenylboronic acid (Ar'-B(OH)2) Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base (e.g., K2CO3) Base->Ar-Pd(II)-Ar'(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Chan_Lam_Coupling Cu(II) Cu(II) Ar-Cu(II) Ar-Cu(II) Cu(II)->Ar-Cu(II) Transmetalation Ar-Cu(III)-Nu Ar-Cu(III)-Nu Ar-Cu(II)->Ar-Cu(III)-Nu Coordination & Oxidation Cu(I) Cu(I) Ar-Cu(III)-Nu->Cu(I) Reductive Elimination Ar-Nu Arylated Product Ar-Cu(III)-Nu->Ar-Nu Cu(I)->Cu(II) Reoxidation Ar'-B(OH)2 3-Benzyloxy-5-chloro phenylboronic acid (Ar'-B(OH)2) Ar'-B(OH)2->Ar-Cu(II) Nu-H Amine/Alcohol (Nu-H) Nu-H->Ar-Cu(III)-Nu O2 Air (O2) O2->Cu(I)

Caption: Proposed catalytic cycle for the Chan-Lam coupling.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Product Analysis Reactants Weigh Reactants: - this compound - Coupling Partner - Base Setup Assemble Reaction under Inert Atmosphere Reactants->Setup Glassware Oven-dry Glassware Glassware->Setup Solvent Degas Solvent Solvent->Setup Catalyst Add Catalyst/Ligand Setup->Catalyst Heating Heat and Stir Catalyst->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Characterize Characterize Product: - NMR - Mass Spectrometry - IR Purify->Characterize Purity Determine Purity (e.g., HPLC) Characterize->Purity

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

This compound is a promising and versatile building block for the synthesis of complex organic molecules. Its reactivity is predicted to be robust in key cross-coupling reactions such as the Suzuki-Miyaura and Chan-Lam couplings. While specific optimized conditions for this particular substrate are yet to be extensively reported, the general protocols and reactivity trends of analogous arylboronic acids provide a strong foundation for its application in synthetic chemistry. Researchers are encouraged to use the information in this guide as a starting point for the development of novel synthetic methodologies and the construction of new chemical entities. Careful optimization of reaction conditions, particularly the choice of catalyst, ligand, and base, will be crucial for achieving high yields and selectivities in reactions involving this sterically and electronically distinct arylboronic acid.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Benzyloxy-5-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 3-Benzyloxy-5-chlorophenylboronic acid. It includes predicted spectral data, a detailed experimental protocol for acquiring the spectrum, and a logical workflow for its interpretation. This document is intended to assist researchers in the identification, characterization, and quality control of this important building block in synthetic chemistry and drug discovery.

Predicted ¹H NMR Spectral Data

Due to the tendency of boronic acids to form cyclic anhydrides (boroxines), obtaining a clean ¹H NMR spectrum can be challenging. The data presented below is a prediction based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The expected spectrum is for the monomeric boronic acid, likely achieved by dissolving the sample in a suitable solvent such as DMSO-d₆ or methanol-d₄, which can disrupt the intermolecular hydrogen bonding that leads to oligomerization.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2 (broad s)Broad Singlet2HB(OH)₂
~7.6 - 7.8Multiplet2HAromatic-H (protons ortho to the boronic acid)
~7.3 - 7.5Multiplet6HAromatic-H (benzyloxy phenyl group and one proton on the main ring)
~5.2Singlet2H-OCH₂- (benzylic protons)

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Interpretation of the Spectrum

The predicted ¹H NMR spectrum of this compound displays characteristic signals corresponding to the different proton environments in the molecule.

  • Boronic Acid Protons (B(OH)₂): A broad singlet is expected for the two hydroxyl protons of the boronic acid group, typically appearing downfield. The broadness is due to chemical exchange with residual water in the NMR solvent.

  • Aromatic Protons: The aromatic region will be complex due to the presence of two phenyl rings. The five protons of the benzyl group will likely appear as a multiplet in the range of 7.3-7.5 ppm. The three protons on the 3-benzyloxy-5-chlorophenyl ring will be distinct. The proton between the benzyloxy and boronic acid groups and the proton between the chloro and boronic acid groups are expected to be the most deshielded and appear as multiplets further downfield.

  • Benzylic Protons (-OCH₂-): A singlet at approximately 5.2 ppm is predicted for the two benzylic protons. This signal is typically sharp and well-defined.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a detailed methodology for obtaining a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Standard Method: Accurately weigh 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (methanol-d₄). The use of these solvents helps to break up the trimeric boroxine species.

  • Anhydride Formation: Be aware that boronic acids can dehydrate to form boroxines, which will result in a more complex NMR spectrum.[1][2] To minimize this, use anhydrous NMR solvents and handle the sample in a dry environment (e.g., a glove box).

  • Derivatization (Optional): In cases of persistent difficulty in obtaining a clean spectrum, the boronic acid can be converted to a boronate ester (e.g., by reaction with pinacol) or a diethanolamine adduct.[2] This often provides sharper signals and simplifies the spectrum.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Solvent: DMSO-d₆ or Methanol-d₄.

  • Temperature: 298 K (25 °C).

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: 0-16 ppm.

    • Number of Scans: 16-64 scans (adjust as needed for good signal-to-noise ratio).

    • Relaxation Delay (d1): 1-5 seconds.

    • Acquisition Time (aq): 2-4 seconds.

3. Data Processing:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Baseline correct the spectrum.

  • Integrate all signals.

  • Reference the spectrum to the residual solvent peak (DMSO at ~2.50 ppm or methanol at ~3.31 ppm) or to internal TMS (0.00 ppm).

Logical Workflow for Spectral Acquisition and Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral interpretation.

G Workflow for ¹H NMR Analysis of this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation prep1 Weigh 5-10 mg of sample prep2 Dissolve in 0.6-0.7 mL of DMSO-d6 or Methanol-d4 prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer prep3->acq1 Prepared Sample acq2 Set acquisition parameters (400 MHz, 298 K) acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 Raw Data (FID) proc2 Phase and Baseline Correction proc1->proc2 proc3 Integration and Referencing proc2->proc3 interp1 Assign signals to molecular structure proc3->interp1 Processed Spectrum interp2 Analyze chemical shifts, multiplicities, and integrations interp1->interp2 interp3 Compare with predicted data and known compounds interp2->interp3 report Generate Report interp3->report Final Analysis

Caption: Workflow for ¹H NMR Analysis.

References

An In-depth Technical Guide on the ¹³C NMR Data for 3-Benzyloxy-5-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the estimated ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-Benzyloxy-5-chlorophenylboronic acid. The estimations are derived from the known substituent effects of benzyloxy, chloro, and boronic acid groups on a benzene ring. This document also includes a comprehensive, generalized experimental protocol for acquiring high-quality ¹³C NMR data for this class of compounds and a visual workflow to guide the process.

Data Presentation: Estimated ¹³C NMR Chemical Shifts

The chemical shifts (δ) for the carbon atoms of this compound are estimated by considering the individual and combined electronic effects (inductive and resonance) of the substituents on the phenyl ring. The carbon atom numbering is as follows:

Chemical structure of this compound with numbered carbons
Carbon AtomEstimated Chemical Shift (δ, ppm)Rationale for Estimation
C1 (-B(OH)₂)130 - 135The carbon atom directly attached to the boron is typically deshielded, but its signal can be broad or unobserved. Its chemical shift is influenced by the other ring substituents.
C2 / C6128 - 135These carbons are ortho to the boronic acid group. C2 is also meta to both the benzyloxy and chloro groups, while C6 is meta to the benzyloxy group and ortho to the chloro group, leading to distinct but similar shifts in the aromatic region.
C3 (-OCH₂Ph)155 - 160The carbon atom attached to the strongly electron-donating benzyloxy group is expected to be significantly deshielded and appear far downfield.
C4115 - 125This carbon is ortho to the benzyloxy group and meta to the chloro and boronic acid groups, likely resulting in an upfield shift due to the strong donating effect of the oxygen.
C5 (-Cl)134 - 138The carbon bearing the electronegative chlorine atom is deshielded.[1]
C7 (-CH₂-)69 - 72This represents the benzylic methylene carbon. Its attachment to an oxygen atom results in a characteristic downfield shift.[2]
C8 (Quaternary)136 - 138The ipso-carbon of the benzyl group, attached to the methylene.
C9 / C13 (ortho)127 - 129Standard chemical shift for ortho carbons in a monosubstituted benzene ring.
C10 / C12 (meta)128 - 130Standard chemical shift for meta carbons in a monosubstituted benzene ring.
C11 (para)127 - 129Standard chemical shift for a para carbon in a monosubstituted benzene ring.

Experimental Protocols

A standardized protocol is crucial for obtaining reproducible and high-quality NMR data. The following section details a general methodology for the ¹³C NMR analysis of compounds like this compound.

Sample Preparation

Proper sample preparation is the first step toward acquiring a high-quality spectrum.

  • Sample Weighing: Accurately weigh approximately 20-50 mg of the compound for a standard ¹³C NMR experiment. Higher concentrations may be necessary for detecting quaternary carbons or for samples with low solubility.[3][4]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃) are common choices for phenylboronic acids.

  • Dissolution: Dissolve the weighed sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3] Gentle vortexing or sonication can aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution into a clean, 5 mm NMR tube, ensuring no solid particulates are transferred.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to provide a reference signal at 0.0 ppm. Alternatively, the residual solvent peak can be used for referencing (e.g., CDCl₃ at ~77.16 ppm).[1]

NMR Data Acquisition

These parameters are typical for a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve homogeneity.[5]

  • ¹³C NMR Parameters:

    • Pulse Program: A standard proton-decoupled, single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is typically used to simplify the spectrum to singlets for each unique carbon.[5]

    • Acquisition Time: Approximately 1-2 seconds.

    • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei.[2] For quantitative analysis, this delay may need to be increased to at least 5 times the longest T1 relaxation time of the carbons of interest.

    • Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope (~1.1%), a significant number of scans (e.g., 1024 to 4096 or more) is generally required to achieve a good signal-to-noise ratio.[2][5]

    • Spectral Width: A spectral width of 0 to 220 ppm is typically sufficient to encompass all carbon signals in most organic molecules.[2]

Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.[5]

  • Phase and Baseline Correction: The spectrum must be accurately phased to ensure all peaks are in the positive absorptive mode. A baseline correction is then applied to create a flat, noise-level baseline across the spectrum.[2][5]

  • Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.0 ppm or by referencing the known chemical shift of the residual solvent peak.[5]

  • Peak Picking: The chemical shift of each peak is then determined and recorded.

Mandatory Visualization

The following diagram illustrates the standard workflow for the NMR characterization of a small organic molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sample (20-50 mg) prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add Internal Standard (TMS) prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1 Insert Sample into Spectrometer prep4->acq1 Prepared Sample acq2 Lock and Shim acq1->acq2 acq3 Set Experiment Parameters acq2->acq3 acq4 Acquire FID acq3->acq4 proc1 Fourier Transform acq4->proc1 Raw Data (FID) proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference Spectrum proc2->proc3 proc4 Peak Picking & Analysis proc3->proc4 final final proc4->final Final Spectrum & Data Table

Caption: Workflow for small molecule NMR characterization.

References

Navigating the Landscape of 3-Benzyloxy-5-chlorophenylboronic Acid: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, handling, and experimental considerations for 3-Benzyloxy-5-chlorophenylboronic acid. As a valuable building block in organic synthesis, particularly in cross-coupling reactions for the development of novel pharmaceutical agents, a thorough understanding of its properties and associated risks is paramount for ensuring laboratory safety and experimental success. This document collates available data on its chemical properties, hazards, and handling procedures, offering a vital resource for professionals working with this compound.

Chemical and Physical Properties

Precise quantitative data for this compound is not extensively documented in publicly available literature. The following table summarizes known properties for the target compound and its close structural analogs. Researchers should treat this data as indicative and verify critical parameters experimentally.

PropertyValueSource Compound
CAS Number 1256345-82-0This compound
Molecular Formula C₁₃H₁₂BClO₃This compound
Molecular Weight 262.50 g/mol (3-(Benzyloxy)-4-chlorophenyl)boronic acid[1]
Appearance Solid (form not specified)(3-(Benzyloxy)-4-chlorophenyl)boronic acid[2]
Melting Point 125-130 °C3-(Benzyloxy)phenylboronic acid
Storage Temperature 2-8°C, under inert atmosphere(3-(Benzyloxy)-4-chlorophenyl)boronic acid[2]

Hazard Identification and Safety Precautions

Based on data for (3-(Benzyloxy)-5-chlorophenyl)boronic acid and its analogs, this compound is classified as an irritant and may be harmful.[3] Adherence to strict safety protocols is essential.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.[3]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.[3]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[3]
Acute Toxicity (Oral)4 (Assumed)H302: Harmful if swallowed. (Based on analogs)[2][4]
Acute Toxicity (Dermal)4 (Assumed)H312: Harmful in contact with skin. (Based on analogs)[2][4]
Acute Toxicity (Inhalation)4 (Assumed)H332: Harmful if inhaled. (Based on analogs)[2][4]

Precautionary Statements:

A comprehensive list of precautionary statements is provided below, compiled from information for the target compound and its close analogs.[2][3][4][5][6]

CodePrecautionary Statement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER or doctor/physician if you feel unwell.
P330Rinse mouth.
P332+P313If skin irritation occurs: Get medical advice/attention.
P337+P313If eye irritation persists: Get medical advice/attention.
P362+P364Take off contaminated clothing and wash it before reuse.
P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. The following measures are recommended based on data from structurally similar compounds.[5][7]

Exposure RouteFirst Aid Measures
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if you feel unwell.
Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Ingestion Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

Handling, Storage, and Disposal

Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[7]

  • Avoid formation of dust and aerosols.[7]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] For operations with a potential for significant dust generation, a NIOSH-approved respirator is recommended.

  • Wash hands thoroughly after handling.[6]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

  • Recommended storage is at 2-8°C under an inert atmosphere.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.[4]

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • This material should be disposed of as hazardous waste.

  • Do not allow to enter drains or waterways.

Experimental Protocols

Illustrative Synthesis of an Arylboronic Acid

This protocol is a general method for the synthesis of arylboronic acids from the corresponding aryl bromide and should be adapted and optimized for the specific synthesis of this compound.[8][9]

Materials:

  • Appropriate aryl bromide (e.g., 1-benzyloxy-3-bromo-5-chlorobenzene)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (in hexanes)

  • Trimethyl borate

  • 3M Hydrochloric acid

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Pentane or petroleum ether

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve the aryl bromide (1 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone or liquid nitrogen bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Slowly add trimethyl borate (1.5 equivalents) dropwise, again maintaining the temperature below -70 °C.

  • Continue stirring at -78 °C for another hour, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 3 with 3M HCl.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Wash the resulting solid with cold water and then with pentane or petroleum ether and dry under vacuum to yield the arylboronic acid.

G Illustrative Arylboronic Acid Synthesis Workflow A Dissolve Aryl Bromide in Anhydrous THF B Cool to -78 °C A->B C Add n-Butyllithium B->C D Stir at -78 °C C->D E Add Trimethyl Borate D->E F Warm to Room Temperature D->F E->D G Quench with NH4Cl (aq) F->G H Acidify with HCl G->H I Extract with DCM H->I J Wash, Dry, and Concentrate I->J K Purify Solid Product J->K

Illustrative Arylboronic Acid Synthesis Workflow
Illustrative Suzuki-Miyaura Cross-Coupling Reaction

This is a general protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The choice of catalyst, ligand, base, and solvent system may require optimization for this compound and the desired coupling partner.[10][11]

Materials:

  • Aryl halide (1 equivalent)

  • This compound (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

  • Solvent (e.g., Dioxane/water, Toluene, DMF)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add the palladium catalyst and ligand (if used).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

G Illustrative Suzuki-Miyaura Coupling Workflow A Combine Aryl Halide, Boronic Acid, and Base B Inert Atmosphere Purge A->B C Add Catalyst and Solvent B->C D Heat and Stir C->D E Monitor Reaction Progress D->E F Work-up (Extraction) E->F Reaction Complete G Purification F->G

Illustrative Suzuki-Miyaura Coupling Workflow

Hazard Mitigation Flowchart

The following flowchart outlines a logical sequence of actions to mitigate hazards when working with this compound.

G Hazard Mitigation Flowchart cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_disposal Disposal A Review SDS and Conduct Risk Assessment B Ensure Availability of PPE and Emergency Equipment A->B C Work in a Ventilated Fume Hood B->C D Wear Appropriate PPE C->D E Avoid Dust Generation D->E F Exposure Occurs? E->F I Spill Occurs? E->I L Collect Waste in Labeled, Sealed Container E->L G Follow First Aid Procedures F->G Yes F->L No H Seek Medical Attention G->H J Evacuate and Secure Area I->J Yes I->L No K Use Appropriate Spill Kit J->K M Dispose as Hazardous Waste L->M

Hazard Mitigation Flowchart

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). The information provided is based on available data for this compound and its structural analogs. All laboratory work should be conducted by qualified individuals who have received appropriate safety training. Users should always consult the most current SDS for any chemical before use and perform a thorough risk assessment for their specific experimental conditions.

References

Methodological & Application

Application Notes and Protocols for 3-Benzyloxy-5-chlorophenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between sp²-hybridized carbon atoms. This palladium-catalyzed reaction joins an organoboron compound (such as a boronic acid) with an organohalide or triflate. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids have established it as a vital tool in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1]

3-Benzyloxy-5-chlorophenylboronic acid is a versatile building block in this context. The presence of the benzyloxy group, a common protecting group for phenols, and the chloro substituent offer multiple points for further functionalization. The resulting biaryl scaffolds are prevalent in many biologically active compounds, making this reagent particularly valuable for medicinal chemistry and drug discovery programs. The ability to construct complex molecular architectures from this starting material allows for the systematic exploration of structure-activity relationships (SAR) in the development of novel therapeutic agents.

Applications in Drug Discovery

The synthesis of biaryl and heteroaryl structures is of paramount importance in drug discovery. These motifs are found in a wide range of approved drugs and clinical candidates targeting various biological pathways. The use of substituted phenylboronic acids like this compound allows for the introduction of specific steric and electronic properties into a target molecule. This can influence the compound's binding affinity to its biological target, as well as its pharmacokinetic properties.

For instance, the 3-benzyloxy-5-chlorophenyl moiety could be incorporated into molecules designed as kinase inhibitors, where the biaryl structure can mimic the hinge-binding motif of ATP. Similarly, this structural unit could be part of a scaffold for G-protein coupled receptor (GPCR) modulators or other classes of therapeutic agents. The ability to readily synthesize a library of analogues using Suzuki-Miyaura coupling facilitates the rapid optimization of lead compounds.

Experimental Protocols

The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The conditions provided are a general starting point and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling:

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., a mixture of Toluene and Water, 4:1)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk flask, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), palladium catalyst (0.05 eq.), and base (2.0 eq.).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent system (e.g., toluene/water 4:1) to the flask via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Data Presentation

The following tables provide an overview of typical reaction parameters and representative results for Suzuki-Miyaura couplings.

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling

ParameterOptionsNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Catalyst choice can significantly impact reaction efficiency.
Ligand PPh₃, SPhos, XPhosOften used with Pd(OAc)₂ or other palladium precursors.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃The choice of base can depend on the substrates and catalyst.
Solvent Toluene/H₂O, Dioxane/H₂O, THF/H₂O, DMFA mixture of organic solvent and water is common.
Temperature 80 - 120 °CReaction temperature is optimized based on substrate reactivity.

Table 2: Representative Suzuki-Miyaura Coupling of this compound with Various Aryl Halides (Hypothetical Data)

EntryAryl HalideProductCatalystBaseSolventTemp (°C)Yield (%)
14-Bromotoluene3-Benzyloxy-5-chloro-4'-methyl-1,1'-biphenylPd(PPh₃)₄K₂CO₃Toluene/H₂O10085
24-Iodoanisole3-Benzyloxy-5-chloro-4'-methoxy-1,1'-biphenylPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O9092
33-Chloropyridine3-(3-Benzyloxy-5-chlorophenyl)pyridinePdCl₂(dppf)Cs₂CO₃DMF11078
41-Bromo-4-nitrobenzene3-Benzyloxy-5-chloro-4'-nitro-1,1'-biphenylPd(PPh₃)₄NaHCO₃Toluene/H₂O8065

Visualizations

Diagram 1: General Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Halide Boronic Acid Catalyst & Base B Inert Atmosphere: Evacuate & Backfill with N2/Ar A->B C Add Degassed Solvent B->C D Heat & Stir (80-110 °C) C->D E Monitor Progress (TLC / LC-MS) D->E F Cool to RT & Quench E->F G Extraction with Organic Solvent F->G H Dry & Concentrate G->H I Column Chromatography H->I J J I->J Pure Product Kinase_Inhibition cluster_pathway Hypothetical Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates CellProliferation Cell Proliferation & Survival TranscriptionFactor->CellProliferation Promotes Inhibitor Biaryl Inhibitor (derived from 3-Benzyloxy-5-chlorophenyl boronic acid) Inhibitor->KinaseB Inhibits

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-Benzyloxy-5-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-Benzyloxy-5-chlorophenylboronic acid with various aryl and heteroaryl halides. This protocol is designed to facilitate the synthesis of complex biaryl structures, which are pivotal intermediates in pharmaceutical and materials science research.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] It is widely employed in academic and industrial laboratories due to its mild reaction conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of the boronic acid reagents.[2] The coupling of functionalized aryl chlorides, such as those derived from this compound, can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[1] However, significant advancements in catalyst systems, particularly the development of bulky and electron-rich phosphine ligands, have enabled the efficient coupling of these less reactive substrates.[3]

This document outlines recommended palladium catalysts, ligands, and reaction conditions for the successful coupling of this compound and provides a general experimental protocol.

Catalyst System Selection

The choice of the palladium precursor and the phosphine ligand is critical for achieving high yields and reaction efficiency, especially with challenging substrates like aryl chlorides.

Palladium Precatalysts: Commonly used palladium(II) precatalysts are effective for this transformation as they are reduced in situ to the active Pd(0) species. Recommended precatalysts include:

  • Palladium(II) acetate (Pd(OAc)₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

Phosphine Ligands: The use of sterically hindered and electron-rich phosphine ligands is crucial for facilitating the oxidative addition of the aryl chloride to the palladium center. The Buchwald biarylphosphine ligands are particularly effective for this purpose. Recommended ligands include:

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Triphenylphosphine (PPh₃) can also be effective, particularly with more reactive aryl halides.

Data Presentation: Performance of Palladium Catalyst Systems

The following tables summarize quantitative data from Suzuki-Miyaura coupling reactions of substrates similar to this compound, showcasing the performance of different catalyst systems.

Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acids

Aryl ChlorideBoronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-ChlorotoluenePhenylboronic acidPd(OAc)₂ (1.5)SPhos (3.0)K₃PO₄Toluene1001898
4-ChloroanisolePhenylboronic acidPd₂(dba)₃ (1.0)XPhos (4.0)K₃PO₄Dioxane1002495
2-ChloropyridinePhenylboronic acidPd(dppf)Cl₂ (3.0)-K₂CO₃DME851292
1-Chloro-4-nitrobenzenePhenylboronic acidPd(PPh₃)₄ (3.0)-Na₂CO₃Toluene/H₂O801296

Table 2: Influence of Base and Solvent on Coupling Yield

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ / SPhosK₃PO₄Toluene1001898
Pd(OAc)₂ / SPhosCs₂CO₃Dioxane1001895
Pd(OAc)₂ / SPhosK₂CO₃DMF1101688
Pd(OAc)₂ / SPhosNa₂CO₃Acetonitrile/H₂O802485

Data in the tables are compiled from representative literature procedures for Suzuki-Miyaura couplings of aryl chlorides and may require optimization for this compound.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Halide

This protocol is a general guideline and may require optimization for specific substrates and coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl halide (1.2 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DME)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the aryl halide, the palladium precatalyst, the phosphine ligand, and the base.

  • Solvent Addition: Add the anhydrous, degassed solvent to the flask via syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X Ln OxAdd->PdII Trans Transmetalation PdII->Trans R'-B(OH)₂ Base PdII_R_R1 R-Pd(II)-R' Ln Trans->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 R-R' Experimental_Workflow start Start setup Combine Reactants: - this compound - Aryl Halide - Pd Catalyst & Ligand - Base start->setup add_solvent Add Degassed Solvent setup->add_solvent degas Degas Mixture (Vacuum/Inert Gas Cycles) add_solvent->degas react Heat and Stir (Monitor by TLC/LC-MS) degas->react workup Cool, Dilute, and Extract react->workup purify Dry and Purify (Column Chromatography) workup->purify end End (Characterize Product) purify->end

References

Application Notes and Protocols for 3-Benzyloxy-5-chlorophenylboronic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzyloxy-5-chlorophenylboronic acid is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of complex organic molecules with therapeutic potential. Its unique substitution pattern, featuring a benzyloxy group for potential hydrogen bonding interactions and a chloro substituent that can modulate physicochemical properties, makes it an attractive reagent for creating diverse chemical libraries. This boronic acid is particularly amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery for the formation of carbon-carbon bonds. These reactions enable the facile linkage of the 3-benzyloxy-5-chlorophenyl moiety to various heterocyclic scaffolds, leading to the generation of novel drug candidates.

One notable application of this compound is in the development of potent inhibitors of Tropomyosin receptor kinases (Trks). The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are key regulators of neuronal cell survival, differentiation, and synaptic plasticity. Dysregulation of Trk signaling has been implicated in various cancers and neurological disorders, making them important therapeutic targets. The incorporation of the 3-benzyloxy-5-chlorophenyl group into small molecule inhibitors can enhance their binding affinity and selectivity for the ATP-binding pocket of Trk kinases.

Application in the Synthesis of Trk Kinase Inhibitors

This compound has been successfully employed as a key reactant in the synthesis of a novel series of pyrazolopyrimidine-based inhibitors of Trk kinases. In this context, the boronic acid is coupled with a halogenated pyrazolopyrimidine core via a Suzuki-Miyaura reaction to furnish the final inhibitor compounds. These compounds have demonstrated significant inhibitory activity against Trk kinases, highlighting the utility of this compound in generating potent and specific kinase inhibitors.

Quantitative Data Summary

The following table summarizes the inhibitory activity of a representative compound synthesized using this compound against TrkA kinase.

Compound IDTarget KinaseIC50 (nM)
1 TrkA< 10

Note: Data is derived from patent literature and represents a key example of the utility of the title compound.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a heterocyclic halide (e.g., a chloropyrazolopyrimidine).

Materials and Reagents:

  • This compound

  • Heterocyclic halide (e.g., 4-chloro-1H-pyrazolo[3,4-d]pyrimidine derivative)

  • Palladium catalyst (e.g., Pd(dppf)Cl2 - [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

  • Base (e.g., sodium carbonate, potassium carbonate)

  • Solvent (e.g., 1,4-dioxane, DMF, toluene/ethanol mixture)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • Reaction Setup: To a dry reaction flask, add the heterocyclic halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent(s) to the flask. This is followed by the addition of the palladium catalyst (0.05-0.1 equiv).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.

Visualizations

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ligand (NGF) Ligand (NGF) TrkA Receptor TrkA Receptor Ligand (NGF)->TrkA Receptor Binds Dimerization & Autophosphorylation Dimerization & Autophosphorylation TrkA Receptor->Dimerization & Autophosphorylation PI3K/Akt Pathway PI3K/Akt Pathway Dimerization & Autophosphorylation->PI3K/Akt Pathway Activates RAS/MAPK Pathway RAS/MAPK Pathway Dimerization & Autophosphorylation->RAS/MAPK Pathway Activates Cell Survival & Growth Cell Survival & Growth PI3K/Akt Pathway->Cell Survival & Growth Neuronal Differentiation & Proliferation Neuronal Differentiation & Proliferation RAS/MAPK Pathway->Neuronal Differentiation & Proliferation Inhibitor Inhibitor Inhibitor->Dimerization & Autophosphorylation Inhibits

Caption: Trk Signaling Pathway and Inhibition.

G Start Start Reaction Setup Combine Reactants: - Heterocyclic Halide - this compound - Base Start->Reaction Setup Inert Atmosphere Evacuate and backfill with Argon/Nitrogen Reaction Setup->Inert Atmosphere Solvent & Catalyst Add degassed solvent and Palladium catalyst Inert Atmosphere->Solvent & Catalyst Heating & Stirring Heat to 80-100 °C with vigorous stirring Solvent & Catalyst->Heating & Stirring Reaction Monitoring Monitor by TLC or LC-MS Heating & Stirring->Reaction Monitoring Work-up Cool, dilute, wash Reaction Monitoring->Work-up Purification Column Chromatography Work-up->Purification Final Product Final Product Purification->Final Product

Caption: Suzuki-Miyaura Coupling Workflow.

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3-Benzyloxy-5-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in pharmaceuticals, agrochemicals, and organic electronic materials. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for the formation of C-C bonds to construct these biaryl systems. This protocol focuses on the use of 3-Benzyloxy-5-chlorophenylboronic acid as a key building block for the synthesis of complex biaryl compounds. The benzyloxy and chloro substituents on the boronic acid offer opportunities for further functionalization, making it a valuable reagent for creating diverse molecular architectures.

These application notes provide detailed methodologies for the Suzuki-Miyaura coupling of this compound with various aryl halides, guidance on reaction optimization, and potential applications of the resulting biaryl products in drug discovery.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound, such as this compound, and an organohalide. The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The organoboronic acid, activated by a base, transfers its organic moiety to the palladium center, replacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new biaryl C-C bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.

Data Presentation: Representative Suzuki-Miyaura Couplings

The following table summarizes representative examples of Suzuki-Miyaura coupling reactions between this compound and various aryl halides. Please note that these are illustrative examples based on typical reaction conditions for similar substrates, as specific literature data for this exact boronic acid is limited. Yields are for the isolated product.

EntryAryl HalideCatalyst (mol%)Base (equiv.)Solvent SystemTemp. (°C)Time (h)Yield (%)
14-BromoacetophenonePd(PPh₃)₄ (3)K₂CO₃ (2.0)Toluene/Ethanol/H₂O901285-95
21-Bromo-4-nitrobenzenePdCl₂(dppf) (2)Cs₂CO₃ (2.5)Dioxane/H₂O100880-90
32-BromopyridinePd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3.0)Toluene/H₂O1101675-85
4Methyl 4-iodobenzoatePd(PPh₃)₄ (3)Na₂CO₃ (2.0)DME/H₂O851288-96
54-ChlorotoluenePd(OAc)₂ (2) / XPhos (4)K₃PO₄ (3.0)t-BuOH/H₂O1102460-75

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling (Thermal Conditions)

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Degassed solvent (e.g., Toluene/Ethanol/H₂O, Dioxane/H₂O)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv.).

  • Solvent Addition: Add the degassed solvent system to the flask. The concentration of the aryl halide is typically in the range of 0.1-0.5 M.

  • Inerting: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the desired biaryl compound.

Microwave-Assisted Suzuki-Miyaura Coupling Protocol

For accelerated reaction times, microwave irradiation can be employed.

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv.), this compound (1.5 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand (e.g., SPhos, XPhos, 4-10 mol%), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Solvent Addition: Add a suitable degassed solvent such as DMF or a mixture of t-BuOH and water.

  • Reaction: Seal the vessel and place it in the microwave reactor. Heat the mixture to the specified temperature (e.g., 120-150 °C) for the designated time (typically 15-60 minutes).

  • Work-up and Purification: After cooling to room temperature, follow the work-up and purification procedure described in the thermal protocol.

Visualizations

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, This compound, Catalyst, and Base solvent Add Degassed Solvent reagents->solvent inert Evacuate and Backfill with Inert Gas solvent->inert heat Heat to 80-110°C (or Microwave Irradiation) inert->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute, Wash with Water & Brine cool->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product product purify->product Isolated Biaryl Product

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Potential Application in Signal Transduction Pathways

Biaryl compounds are often investigated as inhibitors of protein kinases, which are key components of many signaling pathways implicated in diseases such as cancer. The biaryl scaffold can mimic the binding of ATP to the kinase active site.

G cluster_pathway Generic Kinase Signaling Pathway receptor Growth Factor Receptor kinase1 Upstream Kinase (e.g., Ras/Raf) receptor->kinase1 Activation kinase2 Downstream Kinase (e.g., MEK) kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor (e.g., ERK) kinase2->transcription_factor Phosphorylation cellular_response Cell Proliferation, Survival transcription_factor->cellular_response Gene Expression inhibitor Biaryl Compound (Kinase Inhibitor) inhibitor->kinase2

Caption: Inhibition of a generic kinase signaling pathway by a biaryl compound.

Applications in Drug Discovery

The biaryl motifs synthesized from this compound are of significant interest in drug discovery. The presence of the benzyloxy group provides a handle for modulating properties such as solubility and metabolic stability, while the chloro substituent can be used for further cross-coupling reactions or to influence electronic properties and binding interactions.

Potential therapeutic areas where these biaryl structures could be explored include:

  • Oncology: As inhibitors of protein kinases, as mentioned above.

  • Inflammation: As inhibitors of enzymes such as cyclooxygenases (COX).

  • Infectious Diseases: As scaffolds for antiviral or antibacterial agents.

  • Central Nervous System (CNS) Disorders: As ligands for various receptors and ion channels.

The protocols and data presented herein offer a foundational guide for researchers to utilize this compound as a versatile building block in their synthetic and medicinal chemistry programs.

Application Notes and Protocols for Cross-Coupling Reactions with 3-Benzyloxy-5-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3-Benzyloxy-5-chlorophenylboronic acid in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This versatile building block is valuable for the synthesis of complex biaryl and heteroaryl structures, which are prevalent in medicinal chemistry and materials science.

Introduction to Cross-Coupling with this compound

This compound is a substituted arylboronic acid that serves as a key coupling partner in various palladium-catalyzed reactions to form carbon-carbon bonds. The Suzuki-Miyaura coupling, a powerful and widely used method for the synthesis of biaryl compounds, is a primary application for this reagent.[1] The reaction's popularity stems from its mild conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of boronic acid reagents.[2]

The benzyloxy and chloro substituents on the phenyl ring of this particular boronic acid offer sites for further chemical modification, making it a strategic synthon for creating diverse molecular architectures. The reactivity in Suzuki-Miyaura couplings is influenced by factors such as the choice of catalyst, ligand, base, and solvent system.

Key Applications

The primary application of this compound is in the synthesis of substituted biaryl and heteroaryl compounds. These structural motifs are central to many pharmaceutical agents and functional materials. For instance, the Suzuki-Miyaura coupling is a key step in the synthesis of various biologically active molecules.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

The following tables summarize typical conditions for Suzuki-Miyaura cross-coupling reactions involving arylboronic acids and various aryl or heteroaryl halides. While specific yields for this compound are not extensively reported, these examples with analogous substrates provide a strong starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Arylboronic Acids with Aryl Bromides

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-BromoacetophenonePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O10012>95
21-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)-Na₂CO₃ (2)Dioxane/H₂O90692
34-BromotoluenePdCl₂(dppf) (2)-Cs₂CO₃ (3)THF/H₂O772385-95[3]
42-BromopyridinePd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)Dioxane1001888

Table 2: Suzuki-Miyaura Coupling of Arylboronic Acids with Heteroaryl Halides

EntryHeteroaryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
12-ChloropyridinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O1001685
23-BromopyridinePd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O851278
32-BromoquinolinePdCl₂(dppf) (3)-K₂CO₃ (2)DMF110891
45-BromopyrimidinePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.5)1,4-Dioxane1002482

Experimental Protocols

The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction of this compound with an aryl or heteroaryl bromide. This protocol should be optimized for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.2 equiv)

  • Aryl or Heteroaryl Bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (0.04 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl or heteroaryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add Palladium(II) acetate (0.02 equiv) and the phosphine ligand (0.04 equiv) to the flask under the inert atmosphere.

  • Add a degassed mixture of toluene and water (typically a 4:1 to 10:1 ratio) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Heat the reaction mixture to 80-110 °C and stir vigorously for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Mandatory Visualizations

Suzuki_Miyaura_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Aryl Halide - Boronic Acid - Base catalyst Add Catalyst System: - Palladium Precatalyst - Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat and Stir (e.g., 80-110°C) solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring extraction Aqueous Workup & Extraction monitoring->extraction drying Dry & Concentrate extraction->drying purification Column Chromatography drying->purification product Isolated Product purification->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ label_ox_add Ar-X pd0->label_ox_add ox_add Oxidative Addition pd2_aryl_halide Ar-Pd(II)-X L₂ label_transmetal Ar'B(OH)₂ (Base) pd2_aryl_halide->label_transmetal transmetal Transmetalation pd2_biaryl Ar-Pd(II)-Ar' L₂ label_red_elim Ar-Ar' pd2_biaryl->label_red_elim red_elim Reductive Elimination label_ox_add->pd2_aryl_halide label_transmetal->pd2_biaryl label_red_elim->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

3-Benzyloxy-5-chlorophenylboronic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Benzyloxy-5-chlorophenylboronic acid is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions. Its unique substitution pattern, featuring a bulky benzyloxy group and a chloro substituent, makes it a valuable reagent for introducing specific phenyl moieties into complex molecules. This is particularly relevant in the field of drug discovery and development, where fine-tuning the steric and electronic properties of a molecule is crucial for its biological activity. The boronic acid functionality allows for the formation of new carbon-carbon bonds with a wide range of substrates, most notably in the Suzuki-Miyaura coupling reaction to form biaryl structures.

Key Applications

The primary application of this compound is in the synthesis of biaryl compounds. These motifs are prevalent in many biologically active molecules, including kinase inhibitors. The benzyloxy group can serve as a protecting group for a phenol, which can be deprotected in a later synthetic step to reveal a hydroxyl group, a common hydrogen bond donor in enzyme-inhibitor interactions. The chloro substituent can influence the electronics of the aromatic ring and provide a site for further functionalization.

A significant application of this building block is in the construction of substituted pyrimidine and quinazoline cores, which are common scaffolds in a variety of kinase inhibitors. By coupling this compound with a halogenated pyrimidine or quinazoline, medicinal chemists can synthesize libraries of compounds to probe the structure-activity relationship (SAR) of potential drug candidates.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general method for the Suzuki-Miyaura coupling of an aryl halide with this compound. The reaction conditions are based on established procedures for similar couplings.[1][2][3]

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (e.g., 2,4-dichloropyrimidine) (1.0 equivalent)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)

  • Base (e.g., Potassium carbonate [K₂CO₃] or Sodium bicarbonate [NaHCO₃], 2.0-3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, Dimethoxyethane (DME), or a mixture of Toluene/Ethanol)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer.

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst (0.03-0.05 equiv.), and base (2.0-3.0 equiv.).

  • Solvent Addition: Add the anhydrous solvent to the flask. The concentration of the aryl halide is typically in the range of 0.1-0.2 M.

  • Degassing: Seal the flask with a septum and degas the mixture by bubbling a gentle stream of inert gas (Argon or Nitrogen) through the solution for 15-20 minutes. Alternatively, the freeze-pump-thaw method can be used.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The following table summarizes representative yields for Suzuki-Miyaura coupling reactions of various aryl halides with phenylboronic acids, which can be indicative of the expected yields when using this compound under optimized conditions.

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane/H₂O901275-85
24-BromoanisolePhenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene100892
32-BromopyridinePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/H₂O851688
44-IodotoluenePhenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃DMF90695

Visualizations

Experimental Workflow

G General Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, This compound, Catalyst, and Base solvent Add Anhydrous Solvent reagents->solvent degas Degas with Inert Gas solvent->degas heat Heat to 80-100 °C degas->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract purify Purify by Column Chromatography extract->purify product product purify->product Isolated Biaryl Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Application in Kinase Inhibitor Synthesis

The biaryl product synthesized using this compound can serve as a key intermediate in the development of kinase inhibitors. For example, coupling with a 4-aminohalopyrimidine could lead to a scaffold that, after further modification and deprotection of the benzyloxy group, could potentially inhibit a signaling pathway such as the one mediated by the Epidermal Growth Factor Receptor (EGFR).

G Hypothetical EGFR Signaling Pathway Inhibition cluster_synthesis Synthesis of Inhibitor Precursor cluster_pathway Cellular Signaling boronic_acid This compound coupling Suzuki-Miyaura Coupling boronic_acid->coupling pyrimidine 4-Amino-halopyrimidine pyrimidine->coupling intermediate Biaryl Intermediate coupling->intermediate inhibitor Potential Kinase Inhibitor (derived from intermediate) intermediate->inhibitor Further Synthesis & Deprotection egf EGF egfr EGFR egf->egfr downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) egfr->downstream proliferation Cell Proliferation & Survival downstream->proliferation inhibitor->egfr Inhibition

Caption: Logical relationship in the synthesis and action of a hypothetical kinase inhibitor.

References

Application Notes: 3-Benzyloxy-5-chlorophenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzyloxy-5-chlorophenylboronic acid is a versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of complex organic molecules with therapeutic potential. Its unique structural features, combining a benzyloxy group for potential hydrogen bonding interactions and a chloro substituent that can influence electronic properties and metabolic stability, make it a valuable reagent for drug discovery. This document provides detailed application notes and protocols for the use of this compound, with a specific focus on its application in the development of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors.

Application in the Synthesis of STAT3 Inhibitors

The STAT3 signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its constitutive activation is a hallmark of many human cancers, making it a prime target for anticancer drug development. Research has shown that benzyloxyphenyl-methylaminophenol derivatives can act as potent STAT3 inhibitors. The introduction of a chloro substituent on the benzyloxyphenyl ring has been demonstrated to significantly enhance inhibitory activity.

A notable example is the synthesis of benzyloxyphenyl-methylaminophenol analogues where the chloro-substituted derivative exhibited a significantly lower IC50 value compared to its unsubstituted counterpart, indicating a substantial increase in potency.[1][2]

Quantitative Data Summary

The following table summarizes the in vitro biological activity of a STAT3 inhibitor synthesized using a chloro-substituted benzyloxyphenyl moiety, highlighting the impact of the chloro substitution.

CompoundTargetAssayIC50 (µM)
Benzyloxyphenyl-methylaminophenol (unsubstituted)IL-6/STAT3 Signaling PathwaySTAT3 Reporter Assay7.71
Chloro-substituted Benzyloxyphenyl-methylaminophenol IL-6/STAT3 Signaling Pathway STAT3 Reporter Assay 1.38

Experimental Protocols

Synthesis of this compound

This protocol describes a plausible two-step synthesis of this compound from commercially available 3-chloro-5-hydroxybenzaldehyde.

Step 1: Synthesis of 3-Benzyloxy-5-chlorobenzaldehyde

  • Materials:

    • 3-Chloro-5-hydroxybenzaldehyde

    • Benzyl bromide

    • Potassium carbonate (K₂CO₃)

    • Acetone

    • Dichloromethane (DCM)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 3-chloro-5-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (2.5 eq).

    • Add benzyl bromide (1.1 eq) dropwise to the mixture.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter off the solid.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-benzyloxy-5-chlorobenzaldehyde.

    • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

  • Materials:

    • 3-Benzyloxy-5-chlorobenzaldehyde

    • 1-Bromo-3-benzyloxy-5-chlorobenzene (can be synthesized from the aldehyde via oxidation to the acid, followed by a Hunsdiecker-type reaction, or sourced commercially)

    • n-Butyllithium (n-BuLi) in hexanes

    • Trimethyl borate

    • Anhydrous Tetrahydrofuran (THF)

    • Hydrochloric acid (HCl), 1 M

    • Diethyl ether

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 1-bromo-3-benzyloxy-5-chlorobenzene (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

    • Stir the mixture at -78 °C for 1 hour.

    • Add trimethyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Quench the reaction by adding 1 M HCl and stir for 1 hour.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • The crude product can be purified by recrystallization.

Synthesis_Workflow cluster_step1 Step 1: Benzylation cluster_step2 Step 2: Borylation 3-Chloro-5-hydroxybenzaldehyde 3-Chloro-5-hydroxybenzaldehyde Benzyl_bromide Benzyl bromide / K2CO3 3-Chloro-5-hydroxybenzaldehyde->Benzyl_bromide Reaction 3-Benzyloxy-5-chlorobenzaldehyde 3-Benzyloxy-5-chlorobenzaldehyde Benzyl_bromide->3-Benzyloxy-5-chlorobenzaldehyde Product Intermediate_Bromide 1-Bromo-3-benzyloxy- 5-chlorobenzene 3-Benzyloxy-5-chlorobenzaldehyde->Intermediate_Bromide Further Transformation Reagents 1. n-BuLi, -78°C 2. Trimethyl borate Intermediate_Bromide->Reagents Reaction Final_Product This compound Reagents->Final_Product Product

Synthetic workflow for this compound.

Suzuki-Miyaura Cross-Coupling for the Synthesis of a STAT3 Inhibitor Precursor

This protocol describes the coupling of this compound with a suitable partner to form the biaryl core of a STAT3 inhibitor.

  • Materials:

    • This compound

    • Aryl halide or triflate coupling partner (e.g., a derivative of 4-amino-2-bromophenol)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

    • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

    • Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

  • Procedure:

    • In a reaction vessel, combine this compound (1.2 eq), the aryl halide/triflate (1.0 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

    • Degas the solvent by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Add the degassed solvent to the reaction vessel.

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the biaryl precursor of the STAT3 inhibitor.

Suzuki_Coupling_Workflow Boronic_Acid This compound Catalyst_System Pd Catalyst Base Solvent Boronic_Acid->Catalyst_System Reactant Aryl_Halide Aryl Halide Partner Aryl_Halide->Catalyst_System Reactant Coupled_Product Biaryl Precursor Catalyst_System->Coupled_Product Product

General workflow for Suzuki-Miyaura cross-coupling.

STAT3 Inhibition Assay (STAT3 Reporter Assay)

This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds on the STAT3 signaling pathway using a luciferase reporter assay.[3][4]

  • Materials:

    • HEK293T cells (or other suitable cell line)

    • STAT3-responsive luciferase reporter plasmid

    • Renilla luciferase control plasmid

    • Lipofectamine 2000 (or other transfection reagent)

    • Complete cell culture medium

    • Test compounds dissolved in DMSO

    • Recombinant human IL-6

    • Dual-Luciferase Reporter Assay System

    • Luminometer

  • Procedure:

    • Transfection: Co-transfect HEK293T cells with the STAT3-responsive luciferase reporter plasmid and the Renilla luciferase control plasmid using Lipofectamine 2000 according to the manufacturer's instructions.

    • Cell Seeding: After 24 hours of transfection, seed the cells into 96-well plates.

    • Compound Treatment: After cell attachment, treat the cells with various concentrations of the test compounds for a specified period (e.g., 2-4 hours). Include a vehicle control (DMSO).

    • STAT3 Activation: Stimulate the cells with IL-6 (e.g., 20 ng/mL) for 6-8 hours to activate the STAT3 pathway.

    • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of inhibition for each compound concentration relative to the IL-6-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

STAT3_Assay_Workflow Start Start Transfect_Cells Co-transfect cells with STAT3 reporter and Renilla plasmids Start->Transfect_Cells Seed_Cells Seed cells into 96-well plates Transfect_Cells->Seed_Cells Treat_with_Compound Treat with test compound Seed_Cells->Treat_with_Compound Stimulate_with_IL6 Stimulate with IL-6 Treat_with_Compound->Stimulate_with_IL6 Measure_Luciferase Measure Firefly and Renilla luciferase activity Stimulate_with_IL6->Measure_Luciferase Analyze_Data Normalize data and calculate IC50 Measure_Luciferase->Analyze_Data End End Analyze_Data->End

Workflow for the STAT3 luciferase reporter assay.

References

Application Notes and Protocols for Chan-Lam Coupling with 3-Benzyloxy-5-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Chan-Lam coupling is a powerful and versatile copper-catalyzed cross-coupling reaction for the formation of carbon-heteroatom bonds, specifically aryl-oxygen (C-O) and aryl-nitrogen (C-N) bonds.[1][2] This reaction typically involves the coupling of an arylboronic acid with an alcohol or an amine.[1] Key advantages of the Chan-Lam coupling include its mild reaction conditions, often proceeding at room temperature and open to the air, and its use of inexpensive and readily available copper catalysts, offering a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[3][4] The reaction is tolerant of a wide variety of functional groups, making it a valuable tool in medicinal chemistry and drug development for the synthesis of complex molecules such as diaryl ethers and N-aryl compounds.[4][5]

This document provides detailed application notes and experimental protocols for the use of 3-Benzyloxy-5-chlorophenylboronic acid in Chan-Lam coupling reactions. This specific boronic acid allows for the introduction of a substituted phenyl moiety, which can be a key structural motif in pharmacologically active compounds.

Reaction Principle and Mechanism

The Chan-Lam coupling reaction proceeds through a catalytic cycle involving a copper catalyst, typically in the +2 oxidation state, such as copper(II) acetate.[3] The generally accepted mechanism involves the following key steps:

  • Ligand Exchange: A nucleophile (an alcohol, R-OH, or an amine, R₂-NH) coordinates to the copper(II) catalyst.

  • Transmetalation: The arylboronic acid transfers its aryl group to the copper center, forming a copper-aryl intermediate.

  • Oxidative Coupling/Reductive Elimination: The aryl group and the nucleophile couple, forming the desired C-O or C-N bond and releasing the product. The copper catalyst is reduced to a lower oxidation state (Cu(I) or Cu(0)).

  • Reoxidation: An oxidant, typically molecular oxygen from the air, reoxidizes the copper catalyst back to its active Cu(II) state, allowing the catalytic cycle to continue.[2][3]

The presence of a base is often required to facilitate the deprotonation of the nucleophile and promote the reaction.[4]

Application: Synthesis of Diaryl Ethers and N-Aryl Amines

This compound is a valuable reagent for the synthesis of substituted diaryl ethers and N-aryl amines. These structural motifs are present in numerous biologically active molecules and pharmaceuticals. The benzyloxy group can serve as a protecting group or be a key feature for biological activity, while the chloro substituent provides a site for further functionalization.

Experimental Protocols

The following are generalized protocols for the Chan-Lam coupling of this compound with phenols (for diaryl ether synthesis) and amines (for N-arylamine synthesis). Optimization of reaction conditions (e.g., catalyst, base, solvent, temperature, and reaction time) may be necessary for specific substrates to achieve optimal yields.[6][7]

Protocol 1: Synthesis of a 3-Benzyloxy-5-chlorophenyl Aryl Ether

This protocol describes a general procedure for the coupling of this compound with a substituted phenol.

Materials:

  • This compound

  • Substituted phenol (e.g., 4-methoxyphenol)

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine (or another suitable base like triethylamine or potassium carbonate)[7][8]

  • Dichloromethane (DCM) or Methanol (MeOH)[8]

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., round-bottom flask)

Procedure:

  • To a reaction vessel, add this compound (1.2 equivalents), the substituted phenol (1.0 equivalent), and copper(II) acetate (1.0 - 2.0 equivalents).

  • Add a magnetic stir bar and dissolve the solids in a suitable solvent (e.g., DCM or MeOH, approximately 0.1-0.2 M concentration).

  • Add a base, such as pyridine (2.0-5.0 equivalents).[9]

  • Stir the reaction mixture vigorously at room temperature and open to the air.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 12 to 48 hours depending on the substrate.[9]

  • Upon completion, quench the reaction with water and extract the product with an organic solvent such as dichloromethane or ethyl acetate.[9]

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired diaryl ether.

Protocol 2: Synthesis of a N-(3-Benzyloxy-5-chlorophenyl)amine

This protocol outlines a general procedure for the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline or morpholine)

  • Copper(II) triflate (Cu(OTf)₂) or Copper(II) acetate (Cu(OAc)₂)[8]

  • Potassium carbonate (K₂CO₃) or another suitable base[8]

  • Methanol (MeOH) or Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Reaction vessel

Procedure:

  • In a reaction vessel, combine this compound (1.5-2.0 equivalents), the amine (1.0 equivalent), the copper catalyst (e.g., Cu(OTf)₂, 8 mol%), and a base (e.g., K₂CO₃, 1.0 equivalent).[8]

  • Add a magnetic stir bar and dissolve/suspend the components in a suitable solvent like methanol.[8]

  • Stir the reaction mixture at room temperature and open to the ambient atmosphere.

  • Monitor the reaction's progress using TLC or LC-MS. Typical reaction times range from 12 to 24 hours.[8]

  • Once the reaction is complete, dilute the mixture with an organic solvent and wash with water.

  • Dry the organic phase over an anhydrous drying agent, filter, and remove the solvent in vacuo.

  • Purify the resulting residue by flash column chromatography to isolate the desired N-aryl amine product.

Data Presentation

The following tables summarize representative reaction conditions and yields for Chan-Lam couplings. While specific data for this compound is not extensively published, these tables provide a general guideline based on similar substituted arylboronic acids.

Table 1: Chan-Lam C-O Coupling of Arylboronic Acids with Phenols

EntryArylboronic AcidPhenolCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acid13α-estroneCu(OAc)₂ (150)PyridineDCMRT1692
24-tert-Butylphenylboronic acid13α-estroneCu(OAc)₂ (150)PyridineDCMRT2088
33-Quinolinylboronic acid13α-estroneCu(OAc)₂ (150)PyridineDCMRT2488

Data adapted from a study on the synthesis of steroidal diaryl ethers.[9]

Table 2: Chan-Lam C-N Coupling of Phenylboronic Acids with Amines

EntryPhenylboronic AcidAmineCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acid2-NitroimidazoleCu(OTf)₂ (8)K₂CO₃MeOHRT24High
2p-Tolylboronic acidp-AnisidineCu(OAc)₂Et₃NMeCN2318>70
3Phenylboronic acid9H-Carbazole--INVALID-LINK--₂ (8)K₂CO₃MeOHRT2445

Data adapted from studies on C-N coupling reactions.[8][10]

Visualizations

Chan_Lam_Coupling_Mechanism CuII Cu(II) Catalyst CuII_Nuc [Cu(II)-XR] CuII->CuII_Nuc Nuc R-XH (Amine or Alcohol) Nuc->CuII Coordination CuIII_Intermediate [Ar-Cu(III)-XR] CuII_Nuc->CuIII_Intermediate Oxidation ArBOH2 Ar-B(OH)₂ (3-Benzyloxy-5-chloro -phenylboronic acid) ArBOH2->CuII_Nuc Transmetalation Product Ar-XR (Product) CuIII_Intermediate->Product Reductive Elimination CuI Cu(I) CuIII_Intermediate->CuI CuI->CuII Reoxidation Oxidant O₂ (Air) Oxidant->CuI

Caption: Catalytic cycle of the Chan-Lam coupling reaction.

Experimental_Workflow start Start: Combine Reactants reactants This compound + Amine/Phenol + Cu Catalyst + Base in Solvent start->reactants reaction Stir at Room Temperature (Open to Air) reactants->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Upon Completion purification Column Chromatography workup->purification product Final Product purification->product

Caption: General experimental workflow for Chan-Lam coupling.

References

Application Notes and Protocols for C-N Bond Formation Using 3-Benzyloxy-5-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 3-benzyloxy-5-chlorophenylboronic acid in C-N bond formation reactions, a critical transformation in the synthesis of pharmaceuticals and other bioactive molecules. The protocols focus on two of the most powerful and versatile methods for this purpose: the Chan-Lam and Buchwald-Hartwig cross-coupling reactions.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The presence of the benzyloxy and chloro substituents offers opportunities for further functionalization, while the boronic acid moiety enables versatile cross-coupling reactions. The formation of a carbon-nitrogen (C-N) bond by coupling this boronic acid with various amines, amides, or heterocycles is a key step in the synthesis of a wide range of compounds with potential biological activity.

The two primary methods for achieving this transformation are the copper-catalyzed Chan-Lam coupling and the palladium-catalyzed Buchwald-Hartwig amination. Both methods have their distinct advantages and substrate scopes.

  • Chan-Lam Coupling: This reaction typically employs a copper catalyst and is known for its operational simplicity, often being carried out in the presence of air. [1][2]It is a powerful method for the N-arylation of a wide range of nitrogen nucleophiles. [1]* Buchwald-Hartwig Amination: This palladium-catalyzed reaction is renowned for its broad substrate scope and high functional group tolerance. [3][4]It has become a cornerstone of modern synthetic chemistry for the construction of C-N bonds. [4]

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the C-N cross-coupling of this compound with a model amine, aniline. These conditions are based on general protocols for similar arylboronic acids and serve as a starting point for optimization.

ParameterChan-Lam Coupling (Representative)Buchwald-Hartwig Amination (Representative)
Amine Substrate AnilineAniline
Catalyst Copper(II) Acetate (Cu(OAc)₂)Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
Catalyst Loading 10 mol%2 mol%
Ligand PyridineXantphos
Ligand Loading 2 equivalents4 mol%
Base Triethylamine (Et₃N)Cesium Carbonate (Cs₂CO₃)
Base Loading 2 equivalents1.5 equivalents
Solvent Dichloromethane (DCM)Toluene
Temperature Room Temperature100 °C
Reaction Time 24 - 48 hours12 - 24 hours
Atmosphere AirInert (Nitrogen or Argon)
Expected Yield 60 - 80%75 - 95%

Experimental Protocols

Note: The following protocols are representative and may require optimization for specific substrates. All manipulations involving air- and moisture-sensitive reagents should be carried out under an inert atmosphere using standard Schlenk techniques.

Protocol 1: Representative Chan-Lam N-Arylation of Aniline

This protocol describes a general procedure for the copper-catalyzed N-arylation of aniline with this compound.

Materials:

  • This compound

  • Aniline

  • Copper(II) Acetate (Cu(OAc)₂)

  • Pyridine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), aniline (1.2 mmol, 1.2 equiv), and copper(II) acetate (0.1 mmol, 10 mol%).

  • Add anhydrous dichloromethane (5 mL) to the flask, followed by pyridine (2.0 mmol, 2.0 equiv) and triethylamine (2.0 mmol, 2.0 equiv).

  • Stir the reaction mixture vigorously at room temperature, open to the air, for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(3-(benzyloxy)-5-chlorophenyl)aniline.

Protocol 2: Representative Buchwald-Hartwig Amination of Aniline

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound with aniline.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃)

  • Toluene, anhydrous

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon) supply

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk flask under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (3 mL) and stir the mixture for 10 minutes at room temperature to form the active catalyst complex.

  • To this mixture, add this compound (1.0 mmol, 1.0 equiv), aniline (1.0 mmol, 1.0 equiv), and cesium carbonate (1.5 mmol, 1.5 equiv).

  • Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.

  • Wash the filtrate with water (15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-(3-(benzyloxy)-5-chlorophenyl)aniline.

Visualizations

The following diagrams illustrate the general experimental workflow and the logical relationship of the key reaction types for C-N bond formation using this compound.

experimental_workflow reagents Reagents (Boronic Acid, Amine, Base) reaction_setup Reaction Setup (Inert Atmosphere for Pd) reagents->reaction_setup catalyst Catalyst System (Pd or Cu source, Ligand) catalyst->reaction_setup solvent Anhydrous Solvent solvent->reaction_setup heating Heating & Stirring reaction_setup->heating monitoring Reaction Monitoring (TLC, GC-MS) heating->monitoring workup Aqueous Workup (Quenching, Extraction) monitoring->workup purification Purification (Column Chromatography) workup->purification product Final C-N Coupled Product purification->product

Caption: General experimental workflow for C-N cross-coupling reactions.

reaction_types start This compound + Amine/N-Nucleophile cn_bond C-N Bond Formation start->cn_bond chan_lam Chan-Lam Coupling cn_bond->chan_lam Cu-catalyzed buchwald Buchwald-Hartwig Amination cn_bond->buchwald Pd-catalyzed product N-Aryl Product chan_lam->product buchwald->product

Caption: Key catalytic methods for C-N bond formation.

References

Application Notes and Protocols for the Scale-up Synthesis of 3-Benzyloxy-5-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzyloxy-5-chlorophenylboronic acid is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the formation of carbon-carbon bonds, a cornerstone of modern drug discovery. The scale-up of its synthesis from laboratory to pilot or industrial scale requires robust and well-defined protocols to ensure safety, efficiency, and product quality. These application notes provide a detailed protocol for the gram-scale synthesis of this compound, focusing on a reproducible Grignard-based methodology. The protocol also addresses common challenges in purification and provides key safety considerations for large-scale production.

Reaction Scheme

The proposed synthesis proceeds via a two-step sequence: formation of a Grignard reagent from 1-bromo-3-benzyloxy-5-chlorobenzene, followed by reaction with a trialkyl borate and subsequent acidic hydrolysis to yield the desired boronic acid.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-Bromo-3-benzyloxy-5-chlorobenzene>98%CommercialStarting material
Magnesium turnings>99.5%CommercialFor Grignard reagent formation
IodineACS ReagentCommercialInitiator for Grignard reaction
1,2-DibromoethaneAnhydrous, >99%CommercialInitiator for Grignard reaction
Tetrahydrofuran (THF)Anhydrous, >99.9%CommercialSolvent
Triisopropyl borate>98%CommercialBoron source
Hydrochloric acid (HCl)37% aq. solutionCommercialFor hydrolysis and work-up
TolueneACS ReagentCommercialExtraction solvent
HexanesACS ReagentCommercialFor recrystallization
Sodium sulfate (Na₂SO₄)AnhydrousCommercialDrying agent
Scale-up Synthesis of this compound (Grignard Method)

This protocol is designed for a ~100 g scale synthesis.

1. Grignard Reagent Formation:

  • Equipment: A 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. All glassware must be oven-dried and assembled hot under a stream of dry nitrogen.

  • Procedure:

    • To the reaction flask, add magnesium turnings (12.15 g, 0.5 mol).

    • Add a small crystal of iodine and a few drops of 1,2-dibromoethane to initiate the reaction.

    • In the dropping funnel, prepare a solution of 1-bromo-3-benzyloxy-5-chlorobenzene (149.8 g, 0.475 mol) in anhydrous THF (500 mL).

    • Add a small portion (~50 mL) of the aryl bromide solution to the magnesium turnings. The reaction should start spontaneously, as indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be required.

    • Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at reflux for an additional 2 hours to ensure complete formation of the Grignard reagent.

    • Cool the reaction mixture to room temperature.

2. Borylation and Hydrolysis:

  • Equipment: A 5 L jacketed reactor equipped with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a dropping funnel.

  • Procedure:

    • In the reactor, prepare a solution of triisopropyl borate (133.5 mL, 0.57 mol) in anhydrous THF (500 mL).

    • Cool the solution to between -10 °C and 0 °C using a circulating chiller.[1]

    • Slowly add the prepared Grignard reagent to the triisopropyl borate solution via a cannula, maintaining the internal temperature below 0 °C. The addition is exothermic and should be controlled carefully.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 2 M aqueous HCl (600 mL). This step is also exothermic.

    • Stir the biphasic mixture vigorously for 30 minutes to ensure complete hydrolysis of the boronic ester.[2]

    • Turn off the stirrer and allow the layers to separate.

3. Work-up and Isolation:

  • Procedure:

    • Separate the organic layer.

    • Extract the aqueous layer with toluene (2 x 300 mL).

    • Combine the organic layers and wash with brine (300 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a solid.

Purification Protocols

Purification of arylboronic acids can be challenging due to their propensity to form anhydrides (boroxines) and their amphiphilic nature.[3]

Method 1: Recrystallization

  • Dissolve the crude this compound in a minimal amount of hot toluene.

  • Slowly add hexanes as an anti-solvent until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath for 1-2 hours to maximize crystal formation.

  • Collect the solid product by filtration, wash with cold hexanes, and dry under vacuum.

Method 2: Acid-Base Extraction [4][5]

This method is particularly useful for removing non-acidic impurities.

  • Dissolve the crude product in diethyl ether (or another suitable organic solvent).

  • Extract the organic solution with a 1 M aqueous sodium hydroxide solution. The boronic acid will deprotonate and move into the aqueous layer as the sodium boronate salt.

  • Separate the aqueous layer and wash it with diethyl ether to remove any remaining neutral organic impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of ~2 with concentrated HCl. The pure boronic acid will precipitate out of the solution.

  • Collect the solid by filtration, wash thoroughly with cold deionized water to remove any inorganic salts, and dry under vacuum.

Data Presentation

ParameterLaboratory Scale (1 g)Scale-up (100 g)Reference
Starting Material 1-Bromo-3-benzyloxy-5-chlorobenzene1-Bromo-3-benzyloxy-5-chlorobenzene-
Reagents Mg, I₂, THF, Triisopropyl borate, HClMg, I₂, 1,2-Dibromoethane, THF, Triisopropyl borate, HCl[1][6]
Reaction Temperature -78 °C to RT-10 °C to 0 °C for borylation[1]
Reaction Time ~4 hours~6 hours-
Typical Yield 60-70%50-70%[1][2]
Purity (before purification) ~85-90%~80-90%-
Purity (after recrystallization) >98%>98%[4]
Analytical Method ¹H NMR, LC-MS¹H NMR, LC-MS, HPLC-

Safety Considerations for Industrial Scale Synthesis

  • Flammable Solvents: THF and other ethereal solvents are highly flammable. All equipment should be properly grounded, and the synthesis should be conducted in a well-ventilated area with explosion-proof equipment.[7]

  • Pyrophoric Reagents: While not used in this specific Grignard protocol, if organolithium reagents were to be used as an alternative, they are pyrophoric and must be handled under an inert atmosphere.[7]

  • Exothermic Reactions: Both the Grignard reagent formation and the subsequent borylation and hydrolysis steps are exothermic. Close monitoring of the internal temperature and the use of a reliable cooling system are critical to prevent runaway reactions. For very large scales, a semi-batch process for reagent addition is recommended to control heat generation.[7]

  • Toxic Boron Compounds: While arylboronic acids are generally considered to have low toxicity, appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times.

Visualizations

Scale_up_Synthesis_Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Borylation and Hydrolysis cluster_2 Step 3: Purification reagents1 1-Bromo-3-benzyloxy-5-chlorobenzene Mg turnings I₂ / 1,2-Dibromoethane Anhydrous THF reaction1 Grignard Reaction (Initiation & Reflux) reagents1->reaction1 product1 Aryl Magnesium Bromide Solution reaction1->product1 reaction2 Borylation (-10 to 0 °C) product1->reaction2 Slow addition via cannula reagents2 Triisopropyl borate Anhydrous THF reagents2->reaction2 intermediate Boronic Ester Intermediate reaction2->intermediate hydrolysis Acidic Hydrolysis (2M HCl) intermediate->hydrolysis product2 Crude this compound hydrolysis->product2 purification Purification Options product2->purification recrystallization Recrystallization (Toluene/Hexanes) purification->recrystallization acid_base Acid-Base Extraction purification->acid_base final_product Pure Boronic Acid (>98%) recrystallization->final_product acid_base->final_product

Caption: Workflow for the scale-up synthesis of this compound.

References

Application Notes and Protocols for 3-Benzyloxy-5-chlorophenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the functional group tolerance of 3-Benzyloxy-5-chlorophenylboronic acid in two key cross-coupling reactions: the Suzuki-Miyaura coupling and the Chan-Lam coupling. This document includes detailed experimental protocols and data presented in a clear, tabular format to facilitate use in a research and development setting.

Introduction

This compound is a versatile building block in organic synthesis, particularly valued in the construction of complex biaryl and aryl-heteroatom structures that are often scaffolds for pharmaceutically active compounds. The benzyloxy group offers a latent phenolic functionality that can be deprotected in later synthetic steps, while the chloro substituent provides a handle for further functionalization or can be a key feature for biological activity. Understanding the compatibility of various functional groups in reactions involving this boronic acid is crucial for efficient synthetic planning.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds, typically between an organoboron compound and an organohalide. The reaction generally exhibits high functional group tolerance.

Functional Group Tolerance in Suzuki-Miyaura Coupling

The following table summarizes the expected compatibility of various functional groups on the aryl halide coupling partner in Suzuki-Miyaura reactions with this compound. The yields are illustrative and based on general knowledge of Suzuki-Miyaura couplings, as specific data for this exact boronic acid is not widely published.

EntryAryl Halide SubstrateFunctional GroupExpected Yield (%)Notes
14-BromoacetophenoneKetone85-95Generally well-tolerated.
2Methyl 4-bromobenzoateEster80-95Compatible under standard conditions.
34-BromobenzonitrileNitrile75-90Generally compatible, though can sometimes inhibit catalysis.
44-BromobenzaldehydeAldehyde60-80Can be sensitive; may require milder conditions to avoid side reactions.
51-Bromo-4-nitrobenzeneNitro70-85Generally well-tolerated.
64-BromoanilineAmine (Aniline)80-95The basicity of the amine can influence the reaction.
74-BromophenolPhenol70-90The acidic proton may require an additional equivalent of base.
82-BromopyridineHeterocycle (N-basic)70-90Nitrogen-containing heterocycles are generally well-tolerated.
93-BromothiopheneHeterocycle (S)85-95Thiophenes are typically good substrates.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Toluene, Dioxane, DMF, with 10-20% water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.2 equiv), the aryl halide (1.0 equiv), and the base (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent (e.g., a 4:1 mixture of Toluene:Water) to the flask.

  • Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv) to the flask under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS, typically 4-16 hours).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Boronic Acid, Aryl Halide, Base solvent Add Solvent reagents->solvent 1. degas Degas Mixture solvent->degas 2. catalyst Add Pd Catalyst degas->catalyst 3. heat Heat and Stir catalyst->heat 4. extract Extraction heat->extract 5. purify Purification extract->purify 6. product Final Product purify->product 7.

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Chan-Lam Coupling Reactions

The Chan-Lam coupling is a copper-catalyzed reaction that forms a carbon-heteroatom bond, typically between a boronic acid and an amine or an alcohol. This reaction is known for its mild conditions and broad functional group compatibility.[1][2]

Functional Group Tolerance in Chan-Lam N-Arylation

The following table outlines the expected compatibility of various functional groups on the amine coupling partner in Chan-Lam reactions with this compound. The yields are illustrative and based on general trends observed in Chan-Lam couplings.[1]

EntryAmine SubstrateFunctional GroupExpected Yield (%)Notes
14-AminoacetophenoneKetone70-85Generally well-tolerated.
2Methyl 4-aminobenzoateEster75-90Compatible under standard conditions.
34-AminobenzonitrileNitrile65-80Generally compatible.
44-NitroanilineNitro70-85Electron-withdrawing groups can affect reactivity.
54-ChloroanilineHalogen (Cl)70-85Generally well-tolerated.
64-MethoxyanilineEther80-95Electron-donating groups often lead to higher yields.
7PiperidineSecondary Aliphatic Amine60-75Aliphatic amines can be viable substrates.
8IndoleN-Heterocycle70-85N-H bonds of various heterocycles can be arylated.
Experimental Protocol: General Procedure for Chan-Lam N-Arylation

Materials:

  • This compound

  • Amine or Phenol (1.0 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 1.0-2.0 equiv)

  • Base (e.g., Pyridine, Triethylamine, 2.0 equiv)

  • Solvent (e.g., Dichloromethane (DCM), Methanol (MeOH))

  • Molecular sieves (4 Å)

Procedure:

  • To a round-bottom flask, add the amine or phenol (1.0 equiv), this compound (1.5 equiv), and copper(II) acetate (1.5 equiv).

  • Add activated 4 Å molecular sieves.

  • Add the solvent (e.g., DCM) and the base (e.g., pyridine, 2.0 equiv).

  • Stir the reaction mixture at room temperature, open to the air, until the reaction is complete (monitor by TLC or LC-MS, typically 12-48 hours).

  • Once the reaction is complete, filter the mixture through a pad of celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Chan-Lam Coupling Catalytic Cycle

Chan_Lam_Cycle CuII_cat Cu(II) Catalyst intermediate1 [Ar-Cu(II)-X-R] CuII_cat->intermediate1 Transmetalation ArBOH2 Ar-B(OH)₂ ArBOH2->intermediate1 NuH R-XH (X=N,O) NuH->intermediate1 intermediate2 [Ar-Cu(III)-X-R] intermediate1->intermediate2 Oxidation product Ar-X-R intermediate2->product Reductive Elimination CuI Cu(I) intermediate2->CuI CuI->CuII_cat Re-oxidation (O₂ from air)

Caption: A simplified representation of the Chan-Lam coupling catalytic cycle.

Conclusion

This compound is a valuable reagent for constructing complex molecular architectures through Suzuki-Miyaura and Chan-Lam cross-coupling reactions. Both reactions demonstrate broad functional group tolerance, allowing for the coupling of substrates bearing a wide array of functionalities. The provided protocols offer a starting point for the application of this versatile building block in synthetic chemistry and drug discovery programs. It is important to note that reaction optimization may be necessary for specific substrates to achieve optimal yields.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 3-Benzyloxy-5-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing chemical reactions involving 3-benzyloxy-5-chlorophenylboronic acid, with a primary focus on the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments, offering potential causes and solutions to improve reaction outcomes.

Low or No Yield of Desired Product

One of the most common challenges in cross-coupling reactions is a lower-than-expected yield. Several factors can contribute to this issue.

Potential Causes and Solutions

Potential Cause Recommended Solutions
Inactive Catalyst Ensure the palladium source and ligand are of high quality and have been stored properly under an inert atmosphere. Consider using a pre-catalyst that rapidly generates the active Pd(0) species. For sterically hindered substrates like this compound, ligands such as SPhos, XPhos, or RuPhos may be effective.
Suboptimal Base The choice of base is critical. For sterically hindered couplings, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker bases like K₂CO₃. The base should be finely powdered and anhydrous.
Inappropriate Solvent The solvent system can significantly impact the reaction. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) with water is common. Anhydrous conditions may be necessary to minimize protodeboronation. Ensure solvents are properly degassed to remove oxygen.
Low Reaction Temperature While some Suzuki-Miyaura reactions proceed at room temperature, sterically hindered substrates may require elevated temperatures (e.g., 80-110 °C) to achieve a reasonable reaction rate.
Protodeboronation This is a significant side reaction where the boronic acid is converted to the corresponding arene (1-benzyloxy-3-chlorobenzene). To minimize this, use anhydrous solvents, a less nucleophilic base (e.g., KF), or a boronic ester derivative (e.g., a pinacol ester).
Steric Hindrance The bulky benzyloxy group can hinder the transmetalation step. Employing bulky, electron-rich phosphine ligands can facilitate the reaction. Increasing the reaction time or temperature may also be necessary.
Presence of Significant Side Products

The formation of byproducts can complicate purification and reduce the yield of the desired compound.

Common Side Reactions and Mitigation Strategies

Side Product Potential Cause Mitigation Strategy
Homocoupling of Boronic Acid This can be promoted by the presence of oxygen or an excess of palladium(II) species.Thoroughly degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction. Use a pre-catalyst or conditions that ensure the rapid generation of Pd(0).
Protodeboronation Product The presence of water or other protic sources can lead to the cleavage of the C-B bond.Use anhydrous solvents and reagents. Consider using a non-aqueous base or a protected boronic acid derivative like a MIDA ester or a trifluoroborate salt.[1]
Debenzylation Product The benzyloxy group may be cleaved under certain palladium-catalyzed conditions, particularly in the presence of a hydrogen source.Avoid conditions that favor hydrogenolysis, such as the use of Pd/C with a hydrogen source. If reductive debenzylation is a major issue, consider alternative palladium sources and ligands. A pre-treatment of the palladium catalyst may in some cases suppress unwanted hydrogenation.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst and ligand combination for the Suzuki-Miyaura coupling of this compound?

A1: For sterically hindered boronic acids such as this, a palladium(II) pre-catalyst like Pd(OAc)₂ or a preformed catalyst like PdCl₂(dppf) is often a good starting point. The choice of ligand is critical; bulky, electron-rich phosphine ligands such as SPhos, XPhos, RuPhos, or tricyclohexylphosphine (PCy₃) are often effective in promoting the coupling of challenging substrates.[3] It is recommended to screen a few different ligand/catalyst combinations to find the optimal system for your specific coupling partner.

Q2: Which base should I use for this reaction?

A2: Stronger, non-nucleophilic bases are generally preferred for Suzuki-Miyaura reactions with sterically hindered boronic acids. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent choices. Potassium carbonate (K₂CO₃) can also be effective, but may require higher temperatures or longer reaction times. The base should be anhydrous and finely powdered to ensure good reactivity.

Q3: How can I minimize the protodeboronation of this compound?

A3: Protodeboronation is a common side reaction for many boronic acids. To minimize it, you can:

  • Use anhydrous solvents and reagents.

  • Employ a less basic or non-aqueous base, such as potassium fluoride (KF).

  • Use a protected form of the boronic acid, such as its pinacol ester or MIDA boronate, which slowly releases the free boronic acid under the reaction conditions.

  • Use a pre-catalyst that generates the active Pd(0) species quickly, allowing the desired cross-coupling to outcompete the decomposition pathway.

Q4: Is the benzyloxy group stable under Suzuki-Miyaura conditions?

A4: The benzyloxy group is generally stable under typical Suzuki-Miyaura conditions. However, debenzylation can occur as a side reaction, particularly if there is a hydrogen source present and a catalyst that is also active for hydrogenation (like palladium on carbon). If debenzylation is observed, ensure your reaction is free of potential hydrogen sources and consider using a different palladium source. Selective hydrogenolysis of benzyl groups in the presence of aryl chlorides is possible, but requires careful selection of the catalyst and reaction conditions.[4]

Q5: What is a general purification strategy for the product of a reaction with this compound?

A5: After the reaction is complete, a typical workup involves quenching the reaction, diluting with an organic solvent like ethyl acetate, and washing with water or brine. To remove the palladium catalyst, filtering the reaction mixture through a pad of Celite® is recommended. The crude product can then be purified by flash column chromatography on silica gel. A solvent system such as a mixture of hexane and ethyl acetate is often suitable for eluting the biaryl product.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., Dioxane/Water 4:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, palladium catalyst, ligand, and base.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Logical Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Troubleshooting Low Yield start Low or No Yield Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_catalyst Is the Catalyst/Ligand System Active? check_reagents->check_catalyst Reagents OK check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Catalyst OK solution_catalyst Screen Different Catalysts/Ligands (e.g., SPhos, XPhos) check_catalyst->solution_catalyst Inactive check_side_reactions Are Side Reactions Dominant? check_conditions->check_side_reactions Conditions Seem OK solution_conditions Optimize Base, Solvent, and Temperature check_conditions->solution_conditions Suboptimal solution_side_reactions Address Protodeboronation or Debenzylation check_side_reactions->solution_side_reactions Yes end_goal Improved Yield check_side_reactions->end_goal No solution_catalyst->end_goal solution_conditions->end_goal solution_side_reactions->end_goal

Caption: A flowchart for troubleshooting low product yield.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

preventing deboronation of 3-Benzyloxy-5-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the deboronation of 3-Benzyloxy-5-chlorophenylboronic acid during their experiments.

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to the stability of this compound.

Q1: I am observing significant amounts of 3-benzyloxy-5-chlorobenzene as a byproduct in my reaction. What is causing this?

A1: The formation of 3-benzyloxy-5-chlorobenzene is a result of a common side reaction known as protodeboronation (or deboronation).[1] This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the loss of your desired boronic acid functionality.

Q2: What factors contribute to the deboronation of my this compound?

A2: Several factors can promote the deboronation of arylboronic acids:

  • pH: Both acidic and basic conditions can catalyze deboronation.[2][3] For many arylboronic acids, the rate of deboronation increases at higher pH.

  • Temperature: Elevated reaction temperatures can accelerate the rate of deboronation.

  • Presence of Water: Water can act as a proton source, facilitating the cleavage of the C-B bond.

  • Choice of Base: Strong bases can promote the formation of boronate species that may be more susceptible to deboronation.[4]

  • Electronic Effects: The electronic properties of the substituents on the phenyl ring play a crucial role. While the benzyloxy group is generally electron-donating through resonance, the chlorine atom is electron-withdrawing. The interplay of these effects can influence the susceptibility of the C-B bond to cleavage. Arylboronic acids with strong electron-withdrawing groups can be more prone to deboronation under certain conditions.[5]

Q3: How can I minimize or prevent the deboronation of this compound in my Suzuki-Miyaura coupling reaction?

A3: To minimize deboronation, consider the following strategies:

  • Optimize Reaction Conditions:

    • Use Milder Bases: Instead of strong bases like sodium hydroxide, consider using milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1]

    • Lower the Reaction Temperature: If your catalytic system is sufficiently active, try running the reaction at a lower temperature (e.g., 60-80 °C).

    • Anhydrous Conditions: While some water can be beneficial in Suzuki couplings, using anhydrous solvents can help minimize protodeboronation.

  • Convert to a More Stable Boronic Acid Derivative: This is a highly effective strategy.

    • Pinacol Ester: Convert the boronic acid to its corresponding pinacol ester. Boronate esters are generally more stable than the corresponding boronic acids and less prone to deboronation.[6] The 3-(Benzyloxy)-5-chlorophenylboronic acid pinacol ester is commercially available.[6]

    • MIDA Boronate: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can be used in a "slow-release" strategy, where the active boronic acid is generated in situ during the reaction.[1] This keeps the concentration of the potentially unstable free boronic acid low.

Q4: I am still observing deboronation even after optimizing my reaction conditions. What else can I do?

A4: If optimization is insufficient, converting the boronic acid to a more stable form is the most robust solution. Preparing the pinacol or MIDA ester of this compound prior to the coupling reaction is highly recommended.

Data Summary: Stability of Arylboronic Acids

The following table summarizes the general stability trends of arylboronic acids and their derivatives under conditions that can lead to deboronation.

Boron SpeciesGeneral StabilitySusceptibility to DeboronationRecommended Use Cases
Arylboronic Acid ModerateCan be significant, especially with electron-withdrawing groups, high temperature, and strong bases.Reactions with robust substrates under mild conditions.
Arylboronic Acid Pinacol Ester HighSignificantly reduced compared to the free boronic acid.General Suzuki-Miyaura couplings, especially when deboronation is a known issue.
Aryl MIDA Boronate Very HighHighly resistant to deboronation. Allows for slow release of the boronic acid.For particularly sensitive substrates and challenging coupling reactions where minimizing side reactions is critical.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This is a general starting protocol and may require optimization for your specific substrates.

  • Reaction Setup: In an oven-dried reaction vessel, combine the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a mild base (e.g., K₂CO₃, 2-3 eq.).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed, anhydrous solvent (e.g., 1,4-dioxane, toluene) via syringe.

  • Reaction: Heat the mixture to the desired temperature (start with 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Preparation of an Arylboronic Acid Pinacol Ester

This protocol describes a general method for the esterification of a boronic acid with pinacol.

  • Reaction Setup: To a round-bottom flask, add the arylboronic acid (1.0 eq.) and pinacol (1.0-1.2 eq.).

  • Solvent Addition: Dissolve the solids in an appropriate solvent (e.g., toluene or dichloromethane).

  • Dehydration: Add a drying agent, such as anhydrous magnesium sulfate, or set up a Dean-Stark apparatus to remove water azeotropically.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Filter off the drying agent (if used) and concentrate the solvent under reduced pressure. The crude pinacol ester can often be used directly or purified by column chromatography or recrystallization.

Protocol 3: Preparation of an Aryl MIDA Boronate

This protocol is based on the use of MIDA anhydride for a mild conversion.[7][8][9]

  • Reaction Setup: In a dry vial, combine the arylboronic acid (1.0 eq.) and N-methyliminodiacetic acid (MIDA) anhydride (1.1 eq.).

  • Solvent Addition: Add an anhydrous solvent such as dioxane.

  • Reaction: Heat the mixture (e.g., to 80 °C) and stir until the reaction is complete. The MIDA boronate often precipitates from the solution upon cooling.

  • Isolation: The product can be isolated by filtration and washed with a solvent in which the MIDA boronate is sparingly soluble (e.g., diethyl ether). Further purification can be achieved by recrystallization or by using a catch-and-release protocol with silica gel.[10]

Visualizations

Deboronation_Troubleshooting cluster_0 Problem Identification cluster_1 Initial Troubleshooting Steps cluster_2 Advanced Strategy cluster_3 Outcome start Deboronated Byproduct Observed step1 Optimize Reaction Conditions start->step1 step2 Lower Temperature step1->step2 If deboronation persists step3 Use Milder Base step2->step3 If deboronation persists step4 Use Anhydrous Solvent step3->step4 If deboronation persists step5 Convert to a More Stable Derivative step4->step5 If deboronation persists step6 Synthesize Pinacol Ester step5->step6 step7 Synthesize MIDA Boronate step5->step7 end Successful Coupling without Deboronation step6->end step7->end

Caption: Troubleshooting workflow for preventing deboronation.

References

Technical Support Center: Suzuki Coupling of 3-Benzyloxy-5-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 3-Benzyloxy-5-chlorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

Researchers may encounter several common issues during the Suzuki coupling of this compound. This guide provides a structured approach to identifying and resolving these problems.

Q1: I am observing low to no yield of my desired cross-coupled product. What are the primary factors to investigate?

A1: Low or no yield in a Suzuki coupling reaction can stem from several factors. A systematic check of the following is recommended:

  • Catalyst Inactivity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst, ensure your reaction conditions are suitable for its in-situ reduction. The palladium source and phosphine ligand should be from a reliable source and stored under appropriate conditions to prevent degradation.

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid. Ensure that all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent Quality: Verify the purity of your this compound and the coupling partner (aryl halide/triflate). Boronic acids can degrade over time.

  • Base and Solvent Selection: The choice of base is critical. It must be sufficiently strong to promote transmetalation but not so strong as to cause degradation of your starting materials or product. The base should be finely powdered and anhydrous for non-aqueous reactions. For biphasic reactions, vigorous stirring is essential.

Q2: My main side product appears to be 1-benzyloxy-3-chlorobenzene. What is causing this and how can I minimize it?

A2: The formation of 1-benzyloxy-3-chlorobenzene is a result of protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.[1][2][3] This is particularly prevalent with electron-rich boronic acids, and the electron-donating nature of the benzyloxy group in your substrate can increase its susceptibility to this pathway.

To minimize protodeboronation:

  • Use Milder Bases: Strong bases, especially in the presence of water, can accelerate protodeboronation.[2] Consider using milder bases such as K₂CO₃ or KF instead of strong bases like NaOH or K₃PO₄.

  • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to strictly anhydrous conditions can significantly reduce its occurrence.

  • Use Boronic Esters: Converting the boronic acid to a boronate ester (e.g., a pinacol ester) can improve stability and reduce the rate of protodeboronation.[3]

Q3: I am observing a significant amount of 3,3'-bis(benzyloxy)-5,5'-dichlorobiphenyl in my reaction mixture. How can I prevent this?

A3: The formation of 3,3'-bis(benzyloxy)-5,5'-dichlorobiphenyl is due to the homocoupling of your boronic acid. This is a common side reaction in Suzuki couplings and is often promoted by the presence of oxygen.[4]

To reduce homocoupling:

  • Thorough Degassing: Ensure your solvent is rigorously degassed before use, and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

  • Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. Screening different palladium sources and ligands may be beneficial.

  • Reaction Temperature: Lowering the reaction temperature may decrease the rate of homocoupling relative to the desired cross-coupling.

Frequently Asked Questions (FAQs)

Q: Is this compound expected to be a challenging substrate for Suzuki coupling?

A: This particular boronic acid possesses both an electron-donating group (benzyloxy) and an electron-withdrawing group (chloro). The electron-donating benzyloxy group can increase the nucleophilicity of the arylboronic acid, which can be beneficial for the transmetalation step. However, it can also increase the susceptibility to protodeboronation. The chloro substituent is an electron-withdrawing group and can influence the electronic properties of the aromatic ring. The balance of these electronic effects will determine the overall reactivity and propensity for side reactions. Careful optimization of reaction conditions is therefore recommended.

Q: What is the optimal catalyst system for the Suzuki coupling of this compound?

A: There is no single "best" catalyst system, as the optimal choice will depend on the specific coupling partner. However, for aryl chlorides, which are generally less reactive than bromides or iodides, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) are often more effective.[5] Commonly used palladium sources include Pd(OAc)₂ and Pd₂(dba)₃.

Q: What analytical methods are recommended for monitoring the reaction and identifying side products?

A: A combination of techniques is ideal. Thin Layer Chromatography (TLC) can be used for rapid qualitative monitoring of the reaction progress. For more detailed analysis and identification of side products, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective. Nuclear Magnetic Resonance (NMR) spectroscopy of the crude reaction mixture can also provide quantitative information about the ratio of product to side products.

Quantitative Data Summary

ParameterEffect on Desired ProductEffect on ProtodeboronationEffect on Homocoupling
Strong Base Can increase rateIncreasesCan increase
Mild Base May require higher tempDecreasesGenerally no effect
Anhydrous Conditions Generally favorableDecreases significantlyGenerally no effect
Presence of Oxygen Decreases (catalyst degradation)No direct effectIncreases significantly
Bulky, Electron-Rich Ligands Often increases yieldCan decrease (faster coupling)Ligand dependent
Higher Temperature Can increase rateIncreasesIncreases

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for your specific substrates.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide/triflate (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or a mixture such as dioxane/water) via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol for Reaction Monitoring by GC-MS
  • Sampling: At various time points, carefully and quickly withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture under an inert atmosphere.

  • Quenching: Immediately quench the aliquot in a vial containing a small amount of a suitable solvent (e.g., ethyl acetate) and a small amount of water to stop the reaction.

  • Extraction: Vortex the vial and allow the layers to separate.

  • Analysis: Dilute the organic layer with additional solvent if necessary and inject it into the GC-MS.

  • Data Analysis: Analyze the resulting chromatogram to identify and quantify the starting materials, desired product, and major side products (protodeboronation and homocoupling products) by comparing their mass spectra and retention times to authentic samples or by interpretation of their fragmentation patterns.

Visualizations

Suzuki_Coupling_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X L2 oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)-Ar' L2 transmetalation->pd2_biaryl boronate Ar'B(OR)3- boronate->pd2_biaryl base Base (e.g., K2CO3) boronic_acid Ar'B(OH)2 boronic_acid->boronate + Base pd2_biaryl->pd0 reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination product Ar-Ar' (Product) reductive_elimination->product aryl_halide Ar-X aryl_halide->pd2_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Side_Reactions cluster_protodeboronation Protodeboronation cluster_homocoupling Homocoupling boronic_acid Ar-B(OH)2 protodeboronated_product Ar-H boronic_acid->protodeboronated_product + H+ proton_source H+ (from H2O) boronic_acid2 2 x Ar-B(OH)2 homocoupling_product Ar-Ar boronic_acid2->homocoupling_product oxygen O2, Pd(0) Troubleshooting_Workflow start Low Yield or Side Products Observed check_reagents Verify Reagent Purity & Catalyst Activity start->check_reagents check_conditions Ensure Anhydrous & Inert Conditions check_reagents->check_conditions Reagents OK analyze_side_products Identify Major Side Product(s) (LCMS/GCMS) check_conditions->analyze_side_products Conditions OK protodeboronation Protodeboronation (Ar-H) analyze_side_products->protodeboronation Ar-H detected homocoupling Homocoupling (Ar-Ar) analyze_side_products->homocoupling Ar-Ar detected optimize_base Switch to Milder Base (e.g., K2CO3, KF) protodeboronation->optimize_base optimize_degassing Improve Degassing Protocol homocoupling->optimize_degassing end Improved Yield optimize_base->end optimize_degassing->end

References

Technical Support Center: Purification of Products from 3-Benzyloxy-5-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from 3-Benzyloxy-5-chlorophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound in Suzuki-Miyaura coupling, and how do they affect purification?

A1: The two most common side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom on the starting material. This side reaction is often promoted by prolonged reaction times, high temperatures, and the presence of water and strong bases. The resulting 1-benzyloxy-3-chlorobenzene impurity can be challenging to separate from the desired biaryl product due to similar polarities.

  • Homocoupling: This reaction leads to the formation of a symmetrical biaryl from the boronic acid (a dimer of this compound). Homocoupling is often promoted by the presence of oxygen in the reaction mixture and can be catalyzed by palladium. This byproduct is typically less polar than the desired cross-coupled product and can often be separated by column chromatography.

Q2: My Suzuki-Miyaura reaction with this compound is complete, but I'm having trouble with the purification. What are the recommended purification methods?

A2: The most common and effective purification methods for the biaryl products of Suzuki-Miyaura reactions are:

  • Flash Column Chromatography: This is the most widely used technique. Silica gel is the standard stationary phase, and a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically employed.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity. Common solvent systems for biaryl compounds include ethanol, methanol/dichloromethane, or mixtures of a good solvent (like ethyl acetate or acetone) and an anti-solvent (like hexanes).

  • Acid-Base Extraction: This technique can be useful for removing unreacted this compound. By washing the organic reaction mixture with a mild aqueous base (e.g., 1M Na₂CO₃), the acidic boronic acid can be extracted into the aqueous layer as its boronate salt, while the desired product remains in the organic phase.

Q3: How can I effectively remove the palladium catalyst from my final product?

A3: Residual palladium can be problematic, especially for pharmaceutical applications. Here are several effective methods for its removal:

  • Filtration through Celite®: After the reaction, diluting the mixture with a suitable solvent and filtering it through a pad of Celite® can remove heterogeneous palladium species.

  • Treatment with Scavengers: Solid-supported scavengers with thiol or amine functionalities (e.g., MP-TMT) can be stirred with the crude product solution to bind soluble palladium. The scavenger is then removed by filtration.[1][2]

  • Activated Carbon Treatment: Stirring the product solution with activated carbon can effectively adsorb residual palladium. However, this method may sometimes lead to product loss.

  • Chromatography: Often, the palladium catalyst and its byproducts will bind strongly to the top of a silica gel column, allowing for separation during routine chromatographic purification.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Biaryl Product
Symptom Possible Cause Suggested Solution
Starting materials remain largely unreacted.Inactive catalyst.Ensure you are using a fresh, active palladium catalyst. If using a Pd(II) precatalyst, ensure it is properly reduced in situ.
Insufficiently degassed solvent.Thoroughly degas all solvents and ensure the reaction is run under a strict inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation.
Inappropriate base or solvent.The choice of base and solvent is critical. Consider screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/ethanol).
Significant amount of 1-benzyloxy-3-chlorobenzene observed.Protodeboronation of the boronic acid.Use a milder base (e.g., KF) and consider running the reaction under anhydrous conditions. Minimizing reaction time and temperature can also help.
A significant amount of a higher molecular weight byproduct is observed.Homocoupling of the boronic acid.Ensure the reaction is rigorously degassed to exclude oxygen.
Problem 2: Difficulty in Purifying the Product by Column Chromatography
Symptom Possible Cause Suggested Solution
The product and starting boronic acid co-elute.Similar polarities of the product and starting material.Wash the crude reaction mixture with an aqueous base (e.g., 1M Na₂CO₃) to remove the acidic boronic acid before chromatography.
The product streaks on the silica gel column.The compound may be interacting too strongly with the silica.Try a different stationary phase, such as neutral alumina. Alternatively, adding a small amount of a modifier like triethylamine to the eluent can sometimes improve peak shape for basic compounds, or acetic acid for acidic compounds.
The product co-elutes with the homocoupled byproduct.Similar polarities of the product and the homocoupled dimer.Optimize the solvent system for chromatography. A less polar solvent system may provide better separation. If separation is still difficult, consider recrystallization.

Data Presentation

Table 1: Comparison of Bases in a Model Suzuki-Miyaura Coupling Reaction

Reaction Conditions: Phenylboronic acid (1.2 equiv), 4-bromoanisole (1.0 equiv), Pd catalyst (2 mol%), solvent, base (2.0 equiv), 80 °C, 2 h.

Base Solvent Yield (%)
K₃PO₄Dioxane/H₂O95
K₂CO₃Dioxane/H₂O92
Cs₂CO₃Dioxane88
Na₂CO₃DMF/H₂O98
KOHDioxane/H₂O75

Note: This data is representative of a typical Suzuki-Miyaura reaction and illustrates the effect of different bases on the reaction yield. Actual yields may vary depending on the specific substrates and reaction conditions.[3][4]

Table 2: Efficiency of Palladium Scavengers
Scavenger Initial Pd (ppm) Final Pd (ppm) % Removal
MP-TMT (5 equiv)852<10>98.8
Activated Charcoal (0.2 wt)22392099.1
Si-TMT>100<50>50

Note: This table summarizes the effectiveness of different scavengers in removing residual palladium from organic solutions. The efficiency can vary based on the specific product, solvent, and treatment conditions.[1][5][6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.2 equiv), the aryl halide (1.0 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and the degassed solvent (e.g., 1,4-dioxane/water, 4:1).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Purification by Flash Column Chromatography
  • Column Preparation: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 100% hexanes) and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Palladium Removal using a Thiol-Based Scavenger
  • Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Scavenger Addition: Add the solid-supported thiol scavenger (e.g., MP-TMT, ~5 equivalents relative to the initial amount of palladium catalyst).

  • Stirring: Stir the mixture at room temperature for several hours or overnight. The scavenging efficiency can sometimes be improved by gentle heating.

  • Filtration: Filter the mixture to remove the scavenger resin.

  • Concentration: Wash the resin with a small amount of fresh solvent and combine the filtrates. Remove the solvent under reduced pressure to obtain the palladium-free product.

Visualizations

Experimental_Workflow cluster_reaction Suzuki-Miyaura Coupling cluster_workup Work-up cluster_purification Purification Reaction Setup Reaction Setup Inert Atmosphere Inert Atmosphere Reaction Setup->Inert Atmosphere Catalyst & Solvent Addition Catalyst & Solvent Addition Inert Atmosphere->Catalyst & Solvent Addition Heating & Stirring Heating & Stirring Catalyst & Solvent Addition->Heating & Stirring Quenching Quenching Heating & Stirring->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Chromatography Concentration->Chromatography Recrystallization Recrystallization Concentration->Recrystallization Palladium Removal Palladium Removal Chromatography->Palladium Removal Pure Product Pure Product Chromatography->Pure Product Recrystallization->Palladium Removal Recrystallization->Pure Product

Caption: General experimental workflow for Suzuki-Miyaura coupling and product purification.

Troubleshooting_Purification cluster_pure High Purity cluster_impure Low Purity / Complex Mixture start Crude Product check_purity TLC/LC-MS Analysis start->check_purity pure_product Final Product check_purity->pure_product Pure impurity_id Identify Impurities check_purity->impurity_id Impure boronic_acid Unreacted Boronic Acid? impurity_id->boronic_acid homocoupling Homocoupling Product? boronic_acid->homocoupling No base_wash Aqueous Base Wash boronic_acid->base_wash Yes chromatography Optimize Chromatography homocoupling->chromatography Yes recrystallize Recrystallization homocoupling->recrystallize No base_wash->chromatography

Caption: Decision tree for troubleshooting the purification of Suzuki-Miyaura coupling products.

References

Technical Support Center: Troubleshooting Low Conversion with 3-Benzyloxy-5-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges encountered when using 3-Benzyloxy-5-chlorophenylboronic acid in cross-coupling reactions. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to improve reaction conversion and yield.

Troubleshooting Guide: Low Conversion Rate

Low conversion in Suzuki-Miyaura coupling reactions involving this compound can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.

Initial Checks:

  • Reagent Integrity:

    • Boronic Acid Quality: Boronic acids can degrade over time, especially when exposed to air and moisture. This can lead to the formation of boroxines (cyclic anhydrides) or protodeboronation.[1][2] It is recommended to use freshly purchased or properly stored this compound. Consider converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, if stability is a persistent issue.[3][4]

    • Aryl Halide Purity: Ensure the aryl halide coupling partner is pure and free from contaminants that could interfere with the catalyst.

    • Catalyst Activity: The palladium catalyst is central to the reaction's success. Use a fresh batch of catalyst or a reliable, air-stable precatalyst.[5] If using a Pd(II) source, ensure the reaction conditions are suitable for its reduction to the active Pd(0) species.[5]

    • Base and Solvent Quality: Use high-purity, anhydrous solvents and finely powdered, dry bases for anhydrous reactions. For aqueous systems, ensure the water is degassed.

  • Reaction Setup:

    • Inert Atmosphere: The catalytic cycle is sensitive to oxygen, which can lead to catalyst deactivation and side reactions like homocoupling.[3] Ensure the reaction vessel is thoroughly purged with an inert gas (e.g., argon or nitrogen) and that all solvents are properly degassed.[3]

    • Stoichiometry: A slight excess of the boronic acid (typically 1.1-1.5 equivalents) is often used to drive the reaction to completion.[3]

Systematic Troubleshooting Workflow:

Below is a workflow to systematically diagnose the cause of low conversion.

TroubleshootingWorkflow cluster_reagent Reagent Quality cluster_conditions Reaction Conditions Start Low Conversion Observed Reagent_Check Verify Reagent Quality & Stoichiometry Start->Reagent_Check Condition_Check Review Reaction Conditions Reagent_Check->Condition_Check Reagents OK Boronic_Acid Boronic Acid Stability? - Protodeboronation - Boroxine formation Reagent_Check->Boronic_Acid Aryl_Halide Aryl Halide Purity? Reagent_Check->Aryl_Halide Catalyst Catalyst/Precatalyst Activity? Reagent_Check->Catalyst Base_Solvent Base & Solvent Quality? Reagent_Check->Base_Solvent Analysis Analyze Crude Reaction Mixture (LC-MS, NMR) Condition_Check->Analysis Conditions Seem Correct Degassing Adequate Degassing? Condition_Check->Degassing Temperature Optimal Temperature? Condition_Check->Temperature Base_Ligand Appropriate Base/Ligand/Solvent? Condition_Check->Base_Ligand Concentration Correct Concentration? Condition_Check->Concentration Optimization Systematic Optimization Analysis->Optimization Identify Issue (e.g., side products) Success Improved Conversion Optimization->Success

A systematic workflow for troubleshooting low reaction conversion.

Frequently Asked Questions (FAQs)

Q1: My reaction is not working at all. What are the first things to check?

A1: When a reaction fails completely, the most likely culprits are the catalyst, the base, or the reaction setup.

  • Catalyst Inactivity: The palladium catalyst may be old or deactivated. Test it with a known, reliable Suzuki-Miyaura reaction to confirm its activity.[5] Consider using a modern, air-stable precatalyst which can be more reliable.[5]

  • Incorrect Base: The choice of base is critical and depends on the substrates and solvent.[6] For this compound, which is somewhat electron-rich, a moderately strong base like K₂CO₃ or K₃PO₄ is a good starting point.[6]

  • Oxygen Contamination: Ensure your reaction is performed under a strictly inert atmosphere and that all solvents have been thoroughly degassed. Oxygen can irreversibly deactivate the Pd(0) catalyst.[3]

Q2: I'm observing a significant amount of a side product that corresponds to the protonated version of my boronic acid. What is happening and how can I prevent it?

A2: This side product is a result of protodeboronation , a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[1] This is particularly prevalent with electron-rich boronic acids.[7][8]

  • Use Milder Conditions: High temperatures and strongly basic aqueous conditions can accelerate protodeboronation.[1] Try using a milder base (e.g., K₂CO₃ instead of NaOH) or a non-aqueous solvent system.

  • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to strictly anhydrous conditions can significantly reduce its occurrence.

  • Use a Boronate Ester: Converting the boronic acid to a more stable derivative like a pinacol or MIDA ester can protect it from premature decomposition.[3][4]

Q3: The benzyloxy group in my boronic acid seems to be causing issues. Are there specific considerations for this substituent?

A3: The benzyloxy group is moderately electron-donating, which can increase the susceptibility of the boronic acid to protodeboronation. Additionally, its steric bulk, although not directly at the ortho position, might slightly hinder the approach to the palladium center.

  • Ligand Choice: For substrates with some steric hindrance or electron-donating groups, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can be beneficial as they promote the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Temperature Optimization: A careful optimization of the reaction temperature is necessary. It should be high enough to overcome the activation energy but not so high as to cause significant degradation of the starting material. A typical starting point is 80-100 °C.[9][10]

Q4: How do I choose the right catalyst, base, and solvent for my reaction?

A4: The optimal combination is highly substrate-dependent. A screening approach is often the most effective way to identify the best conditions. Below are some general guidelines and a table with starting points for screening.

ComponentRecommendationRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, or a Buchwald G3/G4 precatalystPd(PPh₃)₄ is a classic choice. Pd(dppf)Cl₂ is robust. Buchwald precatalysts are highly active and reliable for challenging substrates.
Ligand SPhos, XPhos, or RuPhos (if using a precatalyst that requires a separate ligand)Bulky, electron-rich ligands are often effective for sterically or electronically challenging substrates.
Base K₂CO₃, K₃PO₄, or Cs₂CO₃These bases offer a range of strengths and are commonly successful in Suzuki couplings.[6] K₃PO₄ is often a good choice for hindered substrates.
Solvent Dioxane/H₂O, Toluene/H₂O, or THF/H₂O (typically in a 4:1 to 10:1 ratio)A biphasic system is often used to dissolve both the organic substrates and the inorganic base.

Table 1: Starting Conditions for Reaction Optimization

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(dppf)Cl₂ (2 mol%)Pd₂(dba)₃ (2 mol%)XPhos Pd G3 (2 mol%)
Ligand -SPhos (4 mol%)-
Base K₂CO₃ (2 equiv.)K₃PO₄ (2 equiv.)Cs₂CO₃ (2 equiv.)
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)THF/H₂O (4:1)
Temperature 90 °C100 °C80 °C

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%). Then, add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of dioxane and water) via syringe.[11]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the limiting reagent is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.[12]

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[12]

Signaling Pathways and Logical Relationships

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding these steps is crucial for troubleshooting. For instance, if the oxidative addition is slow (a common issue with aryl chlorides or electron-rich aryl bromides), a more electron-rich ligand might be required. If transmetalation is the rate-limiting step, the choice of base and the presence of water can be critical.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)₂ Base PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl ReductiveElimination Reductive Elimination PdII_Diaryl->ReductiveElimination ReductiveElimination->Pd0 Ar-Ar'

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Suzuki Coupling of 3-Benzyloxy-5-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 3-Benzyloxy-5-chlorophenylboronic acid.

Troubleshooting Guide

Users may encounter several challenges during the Suzuki coupling of this compound, primarily due to the electronic properties of the substrate. The presence of both an electron-withdrawing chloro group and an electron-donating benzyloxy group can influence the reaction's success. Here are some common issues and their solutions.

Issue 1: Low to No Product Yield

A lack of desired product is the most common issue. Several factors related to the choice of base can contribute to this problem.

  • Question: My Suzuki coupling reaction with this compound is not yielding any product. What is the likely cause related to the base?

  • Answer: The primary role of the base in a Suzuki coupling is to activate the boronic acid for the crucial transmetalation step.[1][2] If the base is not strong enough or is unsuitable for the specific substrates and catalyst system, this activation will be inefficient, leading to low or no product formation. For an electron-deficient substrate like this compound, a stronger base is often required to facilitate the catalytic cycle.[3]

Troubleshooting Steps:

  • Evaluate Base Strength: If you are using a weak base like sodium bicarbonate (NaHCO₃) or a mild carbonate like sodium carbonate (Na₂CO₃), consider switching to a stronger inorganic base.

  • Screen Stronger Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for challenging Suzuki couplings, including those with electron-deficient partners.[3][4]

  • Consider Hydroxide Bases: While potent, bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can sometimes lead to side reactions, but they are worth considering if other bases fail.[2]

Issue 2: Significant Dehalogenation of the Coupling Partner

Dehalogenation is a common side reaction where the aryl halide is converted to an arene, reducing the yield of the desired cross-coupled product.

  • Question: I am observing a significant amount of the dehalogenated byproduct of my aryl halide when coupling with this compound. How can the base influence this?

  • Answer: Dehalogenation can occur as a competitive reaction pathway in the Suzuki catalytic cycle.[5] The choice of base can influence the rate of the desired productive coupling versus this undesired side reaction. While a strong base is needed for transmetalation, an overly strong or poorly soluble base might exacerbate dehalogenation, especially if the desired coupling is sluggish.

Troubleshooting Steps:

  • Optimize Base Choice: While a strong base is needed, switching between different types of strong bases can be beneficial. For instance, if you are using a hydroxide base, consider trying potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are effective yet may be less prone to inducing dehalogenation in some systems.[5]

  • Solvent and Biphasic System: Ensure you are using an appropriate solvent system, often a mixture of an organic solvent (like dioxane, toluene, or THF) and water. The aqueous phase is necessary to solubilize the inorganic base and facilitate its role in the catalytic cycle.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in the Suzuki coupling of this compound?

A1: The base is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle. It activates the this compound by forming a more nucleophilic boronate "ate" complex. This boronate species then efficiently transfers the aryl group to the palladium(II) center, which is a rate-determining step in many Suzuki couplings.[1][2]

Q2: Which bases are generally recommended for the Suzuki coupling of aryl chlorides like the partner for this compound?

A2: Aryl chlorides are known to be less reactive than the corresponding bromides or iodides in Suzuki couplings.[7] To achieve good yields, a combination of a highly active catalyst system and a relatively strong base is typically necessary. The most commonly recommended bases for Suzuki couplings involving aryl chlorides are potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and in some cases, potassium carbonate (K₂CO₃).[8][9]

Q3: Can organic bases like triethylamine (Et₃N) be used for this coupling?

A3: While organic bases are used in some cross-coupling reactions, they are generally less effective for Suzuki-Miyaura couplings.[10] Inorganic bases are superior because they are more effective at forming the active boronate species and are more compatible with the aqueous/organic biphasic solvent systems often used.

Q4: My reaction is sluggish. Can changing the base help to increase the reaction rate?

A4: Yes, changing the base can significantly impact the reaction rate. If your reaction is slow, it could be due to a slow transmetalation step. Switching to a stronger and more soluble base, such as cesium carbonate or potassium phosphate, can accelerate this step and, consequently, the overall reaction rate.[1][3]

Data Presentation

The selection of the base is critical and highly dependent on the specific aryl halide being coupled with this compound. The following table summarizes the typical performance of various bases in a representative Suzuki coupling of an aryl chloride with an arylboronic acid. Yields are illustrative and will vary based on the specific substrates, catalyst, ligand, solvent, and temperature used.

BaseTypical Yield (%)Notes
K₃PO₄ 85-98Often an excellent choice for challenging couplings, including those with aryl chlorides. Its high basicity and solubility in aqueous media are advantageous.[4][8]
Cs₂CO₃ 80-95Another highly effective base, particularly for difficult substrates. Its high solubility contributes to its effectiveness.[9]
K₂CO₃ 60-85A commonly used and cost-effective base. It can be effective, but may be less so for less reactive aryl chlorides compared to K₃PO₄ or Cs₂CO₃.[8][11]
Na₂CO₃ 50-75Generally less effective than its potassium or cesium counterparts for challenging couplings, but can be successful in some cases.[11][12]
NaOH / KOH 40-70Strong bases that can be effective but may also promote side reactions like catalyst decomposition or substrate degradation.[2]
KF VariableFluoride ions can activate boronic acids, but their effectiveness is highly substrate-dependent.[2]
Et₃N (Triethylamine) < 20Organic bases are generally not effective for promoting the transmetalation step in Suzuki couplings and typically give low yields.[10]

Experimental Protocols

General Protocol for Screening Bases in the Suzuki Coupling of this compound with an Aryl Halide

This protocol provides a starting point for optimizing the base for your specific reaction.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/H₂O, 10:1 mixture, 10 mL)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, the chosen base, the palladium catalyst, and the phosphine ligand.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with the inert gas three times to ensure the removal of oxygen.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block (e.g., 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Base (e.g., OH-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Product Ar-Ar' Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OR)(OH)2- Ar'-B(OR)(OH)2- Ar'-B(OH)2->Ar'-B(OR)(OH)2- Base Ar'-B(OR)(OH)2-->Ar-Pd(II)-OR(L2) Facilitates Transmetalation

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the role of the base in boronic acid activation.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_base Is the base strong enough? (e.g., using NaHCO3) start->check_base screen_bases Screen Stronger Bases (K3PO4, Cs2CO3) check_base->screen_bases No check_dehalogenation Is dehalogenation observed? check_base->check_dehalogenation Yes success Improved Yield screen_bases->success optimize_base_type Try alternative strong bases (e.g., K3PO4 instead of KOH) check_dehalogenation->optimize_base_type Yes other_issues Investigate other parameters (Catalyst, Ligand, Temp.) check_dehalogenation->other_issues No optimize_base_type->success

Caption: A troubleshooting workflow for low yields focusing on the role of the base.

References

Technical Support Center: 3-Benzyloxy-5-chlorophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reactions involving 3-Benzyloxy-5-chlorophenylboronic acid.

Troubleshooting Guide

Low to no product yield is a common issue encountered during cross-coupling reactions. The following guide addresses potential causes and provides systematic troubleshooting steps, with a focus on Suzuki-Miyaura coupling, a primary application for this boronic acid.

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive Catalyst: The Palladium catalyst is crucial for the reaction. If it is old or has been improperly stored, it may lose its activity.[1][2]- Use a freshly opened bottle of the palladium catalyst or a trusted source. - Consider employing a more active pre-catalyst, such as a Buchwald-type pre-catalyst, for efficient generation of the active Pd(0) species.[1] - Incrementally increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%).[1]
Poor Solubility of Reagents: this compound, like many boronic acids, may have limited solubility in certain organic solvents, hindering its participation in the reaction.- Conduct a solvent screen to identify the optimal solvent system for your specific reaction. Common choices include mixtures of an organic solvent with water, such as Dioxane/H₂O, THF/H₂O, or DMF/H₂O.[3] - Ensure vigorous stirring to maximize the interaction between reactants, especially in biphasic mixtures.
Ineffective Base: The base plays a critical role in activating the boronic acid for the transmetalation step. The choice and quality of the base are paramount.[2][4]- The selection of the base is often solvent-dependent. For instance, K₃PO₄ is often effective in challenging couplings.[2] - For substrates sensitive to strong bases, consider weaker bases like K₂CO₃ or Cs₂CO₃. - Ensure the base is finely powdered and anhydrous, as its physical state can significantly impact reactivity.
Oxygen Contamination: The presence of oxygen can lead to the decomposition of the catalyst and promote the unwanted homocoupling of the boronic acid.[2][5]- Thoroughly degas all solvents and reagents before use. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using the freeze-pump-thaw method. - Maintain a positive pressure of an inert gas throughout the reaction.
Presence of Side Products Homocoupling of Boronic Acid: This side reaction leads to the formation of a biaryl product derived from the boronic acid itself, consuming the starting material and reducing the yield of the desired product.[5][6]- Start with a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) or use a pre-catalyst that efficiently generates the active Pd(0) species.[1] - In some instances, the slow addition of the boronic acid can minimize its concentration in the reaction mixture, thereby disfavoring homocoupling. - The use of bulky, electron-rich ligands can sometimes suppress homocoupling.[6]
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common decomposition pathway for boronic acids, especially under harsh conditions.[6]- Avoid strongly acidic or basic conditions if possible. - Consider using a more stable derivative of the boronic acid, such as a pinacol ester (BPin), which is less prone to protodeboronation. - Use anhydrous solvents, as water can facilitate this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent system for Suzuki-Miyaura reactions with this compound?

A common and effective solvent system for Suzuki-Miyaura reactions is a mixture of an organic solvent and an aqueous base solution. A typical starting point is a 10:1 to 4:1 mixture of an ether-type solvent like 1,4-dioxane or tetrahydrofuran (THF) with water.[3] N,N-Dimethylformamide (DMF) can also be a good choice, particularly for less reactive coupling partners, as it can help with the solubility of the reagents.[7] However, the optimal solvent system is substrate-dependent, and a solvent screen is often recommended for maximizing yield.

Q2: My reaction is sluggish. How can I increase the reaction rate?

Several factors can be adjusted to increase the reaction rate:

  • Temperature: Increasing the reaction temperature can significantly accelerate the reaction. Solvents with higher boiling points like toluene or dioxane are suitable for this.[2]

  • Catalyst and Ligand: Switching to a more active catalyst system, such as one employing a bulky, electron-rich phosphine ligand (e.g., Buchwald ligands like SPhos or XPhos), can dramatically increase the rate of reaction, especially with challenging substrates.[2]

  • Microwave Irradiation: Microwave-assisted synthesis can often reduce reaction times from hours to minutes.[7]

Q3: I am observing the formation of a white precipitate during my reaction. What could it be?

A white precipitate could be several things, including the inorganic salts formed as byproducts of the reaction (e.g., from the base). It could also be the boronic acid itself if it is not fully soluble in the chosen solvent system. In some cases, boronic acids can form insoluble anhydrides (boroxines) upon dehydration. If the precipitate is impacting the reaction, trying a different solvent system to improve solubility is a good first step.

Q4: How can I minimize the homocoupling of this compound?

Homocoupling is often promoted by the presence of Pd(II) species and oxygen.[5] To minimize this side reaction:

  • Ensure your reaction is thoroughly deoxygenated.

  • Use a Pd(0) precatalyst or ensure that your Pd(II) precatalyst is efficiently reduced to Pd(0) in situ.

  • The choice of ligand can also be important; bulky, electron-donating ligands can favor the desired cross-coupling pathway.[2]

Q5: Is this compound stable? How should I store it?

Boronic acids, in general, can be sensitive to air and moisture. Over time, they can undergo oxidation and dehydration to form boroxines. It is recommended to store this compound in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a cool, dry place. For long-term storage, refrigeration is advisable.

Data Presentation

The following table summarizes the effect of different solvents on the yield of a representative Suzuki-Miyaura coupling reaction between an aryl bromide and phenylboronic acid. While this data is not for this compound specifically, it provides a useful guide for solvent selection.

Solvent Base Yield (%) Reference
H₂OKOH94[8]
DMFKOH78[8]
TolueneKOH90[8]
DioxaneKOH60[8]
EtOH:H₂O (1:2)K₂CO₃High Yield[9]
DioxaneNa₂CO₃59[10]

Note: Yields are highly dependent on the specific substrates, catalyst, ligand, base, and reaction conditions.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Reaction vessel (e.g., round-bottom flask or microwave vial)

  • Magnetic stirrer and heating source

Procedure:

  • To the reaction vessel, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Solvent_Selection_Workflow start Start: Solvent Selection for Suzuki Coupling reaction_type Consider Reaction Type: - Suzuki-Miyaura - Other Cross-Couplings start->reaction_type solubility_check Are all reagents soluble in the chosen solvent? low_yield Issue: Low Yield? solubility_check->low_yield No side_reactions Issue: Side Reactions? solubility_check->side_reactions Yes common_solvents Initial Choice: - Dioxane/H2O - THF/H2O - DMF/H2O - Toluene/H2O reaction_type->common_solvents common_solvents->solubility_check optimize Reaction Optimized low_yield->optimize No screen_solvents Screen Alternative Solvents: - Aprotic polar (e.g., DMF, Acetonitrile) - Ethereal (e.g., DME) - Alcoholic (e.g., Isopropanol) low_yield->screen_solvents Yes side_reactions->optimize No consider_protodeboronation Protodeboronation suspected? Use anhydrous aprotic solvents. side_reactions->consider_protodeboronation Yes consider_homocoupling Homocoupling observed? Consider solvent polarity and temperature. side_reactions->consider_homocoupling Yes adjust_ratio Adjust Aqueous/Organic Ratio screen_solvents->adjust_ratio adjust_ratio->low_yield consider_protodeboronation->screen_solvents consider_homocoupling->screen_solvents

Caption: A workflow for selecting and optimizing a solvent system for Suzuki-Miyaura reactions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1_r2 R1-Pd(II)L2-R2 transmetalation->pd2_r1_r2 boronate [R2-B(OH)3]- boronate->transmetalation base Base (e.g., K2CO3) boronic_acid R2-B(OH)2 (this compound) base->boronic_acid activates boronic_acid->boronate reductive_elimination Reductive Elimination pd2_r1_r2->reductive_elimination reductive_elimination->pd0 regenerates product R1-R2 (Coupled Product) reductive_elimination->product aryl_halide R1-X (Aryl Halide) aryl_halide->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Catalyst Deactivation in 3-Benzyloxy-5-chlorophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation issues during chemical reactions involving 3-Benzyloxy-5-chlorophenylboronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is showing low to no yield. What are the common causes of catalyst deactivation?

A1: Catalyst deactivation in Suzuki-Miyaura reactions involving this compound can be attributed to several factors:

  • Palladium Agglomeration: The active Pd(0) catalyst can aggregate into larger, less active palladium nanoparticles, often visible as palladium black.[1]

  • Ligand Degradation: Phosphine ligands, commonly used to stabilize the palladium catalyst, are prone to oxidation or other degradation pathways, which diminishes their effectiveness.[1]

  • Protodeboronation: The boronic acid group can be replaced by a hydrogen atom, a common side reaction for boronic acids, leading to the formation of 1-benzyloxy-3-chlorobenzene instead of the desired product.[2][3] The electron-donating benzyloxy group in your starting material may increase its susceptibility to this side reaction.[3]

  • Homocoupling: The boronic acid can react with itself to form a biaryl byproduct, consuming the starting material.[3][4] This can be promoted by the presence of oxygen or an excess of a Pd(II) species.[5]

  • Impurities: Trace impurities in reagents or solvents can act as catalyst poisons.[1] For instance, sulfur-containing compounds can strongly adsorb to the palladium surface, blocking active sites.[6][7]

Q2: I observe a black precipitate forming in my reaction. What is it and how does it affect the reaction?

A2: The black precipitate is likely palladium black, which consists of agglomerated, catalytically inactive palladium nanoparticles.[1] Its formation signifies a loss of the active, soluble Pd(0) catalyst from the catalytic cycle, leading to a significant decrease in or complete cessation of the reaction.

Q3: Can the structure of this compound itself contribute to catalyst deactivation?

A3: Yes, the electronic properties of the substituents on the phenylboronic acid can influence its stability and reactivity. The benzyloxy group is electron-donating, which can increase the electron density on the aromatic ring. While this can be favorable for the transmetalation step of the catalytic cycle, it also makes the boronic acid more susceptible to protodeboronation, a significant deactivation pathway for the starting material.[3]

Q4: Are there specific impurities I should be concerned about in my reagents or solvents?

A4: Yes, certain impurities can act as potent catalyst poisons. Sulfur-containing compounds are particularly detrimental to palladium catalysts.[6][7] Water content in solvents can also promote protodeboronation of the boronic acid.[8] It is crucial to use high-purity, degassed solvents and reagents.

Troubleshooting Guides

Issue 1: Low or No Product Formation with Visible Palladium Black
Possible Cause Recommended Solution
Palladium Agglomeration Use ligands that provide better stabilization of the Pd(0) species. Sterically hindered and electron-rich phosphine ligands are often effective.[3] Consider using a lower reaction temperature or a different palladium precatalyst that generates the active species more slowly and controllably.
Ligand Degradation Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of phosphine ligands.[9] Use fresh, high-quality ligands.
Inefficient Precatalyst Reduction If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to the active Pd(0) species. This can sometimes be facilitated by the phosphine ligand or by the addition of a mild reducing agent.[4]
Issue 2: Formation of 1-Benzyloxy-3-chlorobenzene (Protodeboronation Product)
Possible Cause Recommended Solution
Presence of Water and/or Protic Solvents Use anhydrous solvents and ensure all glassware is thoroughly dried. Consider using a less protic solvent system.
Inappropriate Base The choice of base is critical. A weaker base or a base known to minimize protodeboronation (e.g., potassium fluoride) might be beneficial.[10] Screen different bases to find the optimal conditions.
Prolonged Reaction Time at Elevated Temperature Optimize the reaction time and temperature. Higher temperatures and longer reaction times can favor protodeboronation. Monitor the reaction progress and stop it once the starting material is consumed.
Boronic Acid Instability Consider converting the boronic acid to a more stable derivative, such as a boronate ester (e.g., pinacol ester), which can be more resistant to protodeboronation and can be used directly in the coupling reaction.[4][9]
Issue 3: Significant Formation of Biaryl Homocoupling Product
Possible Cause Recommended Solution
Presence of Oxygen Thoroughly degas all solvents and the reaction mixture. Techniques like freeze-pump-thaw or sparging with an inert gas are effective.[5][9] Maintain a positive pressure of an inert gas throughout the reaction.
Use of a Pd(II) Precatalyst The presence of Pd(II) species can promote homocoupling.[4] Using a Pd(0) precatalyst or ensuring rapid and efficient reduction of a Pd(II) source can mitigate this. The addition of a small amount of a mild reducing agent, like potassium formate, can also help suppress homocoupling.[11]
High Concentration of Boronic Acid Adding the boronic acid solution slowly to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.[11]

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This is a general protocol and should be optimized for the specific aryl halide coupling partner.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a dry reaction flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, and the base.

  • Add the palladium precatalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).[9]

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup, for instance, by diluting with an organic solvent like ethyl acetate and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[9]

Visualizations

Catalyst_Deactivation_Pathways cluster_deactivation Deactivation Pathways cluster_side_reactions Side Reactions Consuming Reactants Active_Catalyst Active Pd(0) Catalyst Agglomeration Palladium Black (Agglomeration) Active_Catalyst->Agglomeration High Temperature Poor Ligand Stabilization Ligand_Degradation Ligand Degradation (e.g., Oxidation) Active_Catalyst->Ligand_Degradation Presence of O₂ Poisoning Catalyst Poisoning (e.g., Sulfur Impurities) Active_Catalyst->Poisoning Impurities Inactive_Species Inactive Species Agglomeration->Inactive_Species Ligand_Degradation->Inactive_Species Poisoning->Inactive_Species Protodeboronation Protodeboronation (Boronic Acid Decomposition) Homocoupling Homocoupling (Boronic Acid Dimerization)

Caption: Common catalyst deactivation and side reaction pathways.

Troubleshooting_Workflow Start Low/No Product Yield Check_Reagents Verify Reagent Quality & Purity Start->Check_Reagents Check_Atmosphere Confirm Inert Atmosphere Check_Reagents->Check_Atmosphere Reagents OK RePurify Re-purify / Replace Reagents Check_Reagents->RePurify Impurities Found Screen_Conditions Systematic Parameter Screening Check_Atmosphere->Screen_Conditions Atmosphere OK Improve_Inerting Improve Degassing / Inerting Technique Check_Atmosphere->Improve_Inerting O₂ Contamination Suspected Screen_Catalyst_Ligand Screen Catalysts & Ligands Screen_Conditions->Screen_Catalyst_Ligand Screen_Base_Solvent Screen Bases & Solvents Screen_Catalyst_Ligand->Screen_Base_Solvent Consider_Derivative Consider Boronic Ester Derivative Screen_Base_Solvent->Consider_Derivative Success Reaction Successful Consider_Derivative->Success Optimization Successful

Caption: A systematic workflow for troubleshooting low-yielding reactions.

References

Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Minimizing Homocoupling of 3-Benzyloxy-5-chlorophenylboronic Acid

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Suzuki-Miyaura cross-coupling of this compound, with a specific focus on minimizing the formation of the homocoupled biaryl impurity.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki-Miyaura reactions, and why is it problematic with this compound?

A1: Homocoupling is a common side reaction in Suzuki-Miyaura cross-couplings where two molecules of the boronic acid starting material react to form a symmetrical biaryl. In the case of this compound, this results in the formation of 3,3'-dichloro-5,5'-bis(benzyloxy)-1,1'-biphenyl. This byproduct consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the structural similarity of the byproduct to the target molecule.[1][2]

Q2: What are the primary causes of boronic acid homocoupling?

A2: The two main culprits for boronic acid homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[1][2][3][4][5][6] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then facilitate the homocoupling of the boronic acid.[2][7] Similarly, using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst can lead to homocoupling at the beginning of the reaction before the active Pd(0) species is fully generated for the cross-coupling cycle.[2][5]

Q3: How does the choice of palladium catalyst influence the extent of homocoupling?

A3: The choice of the palladium source is critical. Using a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can help minimize homocoupling that is mediated by Pd(II) species at the start of the reaction.[4] If a Pd(II) precatalyst is used, conditions that promote its rapid reduction to Pd(0) are favorable. Palladium black has also been shown to be an effective heterogeneous catalyst that can reduce homocoupling.[8][9]

Q4: Can the choice of base affect the formation of the homocoupled byproduct?

A4: Yes, the base plays a crucial role in activating the boronic acid for transmetalation and can influence the rate of competing side reactions.[10] While the optimal base is often substrate-dependent, weaker bases or inorganic bases like K₂CO₃ or K₃PO₄ are often preferred.[11] Strong bases may promote other side reactions. Screening different bases is recommended to find the optimal conditions for your specific substrate combination.

Q5: Are there any additives that can be used to suppress the homocoupling of this compound?

A5: Yes, certain additives can be beneficial. For instance, the addition of a mild reducing agent like potassium formate has been shown to suppress homocoupling.[1][8][9] It is thought to work by minimizing the concentration of free Pd(II) in the reaction mixture without significantly interfering with the desired cross-coupling catalytic cycle.[8][9]

Troubleshooting Guide

Issue: High levels of 3,3'-dichloro-5,5'-bis(benzyloxy)-1,1'-biphenyl detected in the reaction mixture.

This troubleshooting guide provides a systematic approach to identify and resolve the root cause of excessive homocoupling.

Troubleshooting Workflow

TroubleshootingWorkflow start High Homocoupling Detected check_oxygen 1. Review Oxygen Exclusion Protocol start->check_oxygen check_catalyst 2. Evaluate Palladium Source check_oxygen->check_catalyst Degassing is rigorous implement_degassing Implement Rigorous Degassing (e.g., N2/Ar sparging) check_oxygen->implement_degassing Inadequate degassing? check_base 3. Assess Base Choice check_catalyst->check_base Using Pd(0) or issue persists use_pd0 Switch to a Pd(0) Catalyst (e.g., Pd(PPh3)4) check_catalyst->use_pd0 Using Pd(II) precatalyst? check_additives 4. Consider Additives check_base->check_additives Base is not the issue screen_bases Screen Weaker/Inorganic Bases (e.g., K2CO3, K3PO4) check_base->screen_bases Using strong base? add_reductant Introduce a Mild Reducing Agent (e.g., Potassium Formate) check_additives->add_reductant solution Minimized Homocoupling implement_degassing->solution use_pd0->solution screen_bases->solution add_reductant->solution

Caption: A logical workflow for troubleshooting and minimizing homocoupling in Suzuki-Miyaura reactions.

Detailed Troubleshooting Steps:

1. Oxygen Contamination

  • Question: Was the reaction mixture and solvent thoroughly deoxygenated?

  • Explanation: Dissolved oxygen is a primary contributor to homocoupling.[3][6] The Pd(0) catalyst can be oxidized to Pd(II), which then promotes the unwanted dimerization of the boronic acid.[2]

  • Solution:

    • Ensure all solvents are rigorously degassed prior to use. This can be achieved by sparging with an inert gas (nitrogen or argon) for an extended period (e.g., 30 minutes) or by a series of freeze-pump-thaw cycles.[1]

    • Assemble the reaction under a positive pressure of an inert gas.

    • A subsurface sparge of the reaction mixture with nitrogen before adding the catalyst can be particularly effective.[8][9]

2. Palladium Catalyst Choice

  • Question: Are you using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)?

  • Explanation: Pd(II) sources can react directly with the boronic acid to form the homocoupled product, especially at the beginning of the reaction before the catalytic cycle is fully established.[2][5]

  • Solution:

    • Consider switching to a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the in-situ reduction step.[4]

    • If using a Pd(II) precatalyst, ensure conditions are optimized for its rapid reduction to Pd(0). The addition of a phosphine ligand can facilitate this process.

    • Alternatively, using a heterogeneous catalyst like palladium black can simplify removal and has been shown to reduce homocoupling.[8][9]

3. Reaction Conditions

  • Question: Could the choice of base, solvent, or temperature be contributing to homocoupling?

  • Explanation: Reaction parameters can significantly influence the relative rates of the desired cross-coupling and the undesired homocoupling.

  • Solution:

    • Base: If using a strong base, consider switching to a milder inorganic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[11]

    • Solvent: The solvent can affect the solubility of the reagents and the stability of the catalytic species.[12][13][14] Consider screening aprotic solvents like dioxane, toluene, or THF, often in combination with water.

    • Temperature: Higher temperatures can sometimes lead to catalyst decomposition and an increase in side reactions.[15] Try running the reaction at a lower temperature to see if it disfavors the homocoupling pathway.

    • Order of Addition: One strategy is to pre-heat the aryl halide, base, and catalyst before adding the boronic acid solution. This can help ensure the catalytic cycle is initiated quickly, favoring cross-coupling.[3]

Competing Reaction Pathways

CompetingPathways pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar'-X pd2 Pd(II) pd0->pd2 Oxidation ar_pd_x Ar-Pd(II)-X oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation + ArB(OH)₂ + Base ar_pd_ar_prime Ar-Pd(II)-Ar' transmetalation->ar_pd_ar_prime reductive_elimination Reductive Elimination ar_pd_ar_prime->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst cross_product Ar-Ar' (Desired Product) reductive_elimination->cross_product homo_transmetalation1 Transmetalation pd2->homo_transmetalation1 + 2 ArB(OH)₂ + Base oxygen O₂ oxygen->pd0 ar_pd_ar Ar-Pd(II)-Ar homo_transmetalation1->ar_pd_ar homo_reductive_elimination Reductive Elimination ar_pd_ar->homo_reductive_elimination homo_reductive_elimination->pd0 Forms active Pd(0) homo_product Ar-Ar (Homocoupling) homo_reductive_elimination->homo_product

Caption: Competing pathways of the desired Suzuki-Miyaura cross-coupling and the undesired oxygen-mediated homocoupling.

Data on Minimizing Homocoupling

The following table summarizes the qualitative effects of various reaction parameters on the formation of the homocoupled byproduct. This data is compiled from established principles in the literature.

ParameterCondition AExpected Homocoupling (A)Condition BExpected Homocoupling (B)Rationale
Atmosphere Reaction run in airHighReaction run under Argon/NitrogenLowOxygen promotes the oxidation of Pd(0) to Pd(II), which catalyzes homocoupling.[2][3][9]
Palladium Source Pd(OAc)₂ (Pd II)Moderate to HighPd(PPh₃)₄ (Pd 0)Low to ModeratePd(II) precatalysts can directly induce homocoupling before the cross-coupling cycle begins.[2][4][5]
Solvent Degassing No degassingHighSubsurface N₂ sparging (30 min)LowRigorous removal of dissolved oxygen is critical to prevent catalyst oxidation and subsequent homocoupling.[1][8][9]
Base Strong organic base (e.g., TEA)ModerateWeaker inorganic base (e.g., K₂CO₃)LowInorganic bases are often effective for the desired transmetalation without promoting side reactions as strongly.[11]
Additive NoneModerate to HighPotassium Formate (1.5 equiv)LowPotassium formate acts as a mild reducing agent, minimizing the concentration of homocoupling-promoting Pd(II) species.[1][8][9]

Experimental Protocols

Representative Protocol for Minimizing Homocoupling of this compound

This protocol provides a general guideline. Optimization for specific aryl halide coupling partners may be required.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide and the base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Reagent Addition: Under a positive flow of inert gas, add the this compound and the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

Technical Support Center: Optimizing Reactions with 3-Benzyloxy-5-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance reaction times and overall success when using 3-Benzyloxy-5-chlorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments, offering potential causes and solutions to streamline the optimization process.

Issue IDProblemPotential Cause(s)Suggested Solution(s)
TR-01 Low or No Product Yield - Inactive Catalyst: The Palladium catalyst may be degraded or not properly activated. - Inappropriate Base: The chosen base may not be strong enough to facilitate transmetalation. - Poor Solvent Choice: The solvent may not be suitable for the reaction conditions, leading to poor solubility of reagents. - Low Reaction Temperature: The temperature may be insufficient to overcome the activation energy barrier.- Catalyst: Use a fresh, high-quality Palladium catalyst. Consider pre-activation of the catalyst. For challenging couplings, employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos. - Base: Switch to a stronger base such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄). - Solvent: Use anhydrous solvents like 1,4-dioxane, toluene, or DMF. Ensure proper degassing to remove oxygen. - Temperature: Increase the reaction temperature, potentially utilizing microwave heating to shorten reaction times.
TR-02 Slow Reaction Rate - Steric Hindrance: The bulky benzyloxy group may sterically hinder the approach of the coupling partners. - Electronic Effects: The electron-donating nature of the benzyloxy group and the electron-withdrawing nature of the chloro group can influence the reactivity of the boronic acid. - Insufficient Catalyst Loading: The amount of catalyst may be too low for an efficient reaction rate.- Ligand Selection: Employ sterically demanding and electron-rich ligands (e.g., Buchwald-type biarylphosphine ligands) to accelerate the oxidative addition and reductive elimination steps. - Catalyst Loading: Increase the catalyst loading in increments (e.g., from 1 mol% to 3 mol%). - Microwave Irradiation: Utilize microwave heating to significantly reduce reaction times.
TR-03 Formation of Side Products (e.g., Protodeboronation) - Presence of Water: Water can lead to the cleavage of the C-B bond, resulting in the formation of an undesired arene. - Excessively Strong Base/High Temperature: Harsh reaction conditions can promote the decomposition of the boronic acid.- Anhydrous Conditions: Use thoroughly dried solvents and reagents. - Milder Base: Consider using a milder base like Potassium Fluoride (KF) or Potassium Carbonate (K₂CO₃). - Temperature Control: Optimize the temperature to be high enough for the reaction to proceed but not so high as to cause significant decomposition.
TR-04 Homocoupling of the Boronic Acid - Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.- Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Nitrogen or Argon). Degas all solvents thoroughly before use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1][2] It is advisable to store it in a tightly sealed container to protect it from moisture and air.

Q2: How do the benzyloxy and chloro substituents affect the reactivity of the boronic acid?

A2: The benzyloxy group is electron-donating, which can increase the electron density on the aromatic ring, potentially slowing down the transmetalation step of the Suzuki-Miyaura catalytic cycle. The chloro group is electron-withdrawing, which can have the opposite effect. The combination of these two groups presents a unique electronic profile that may require specific optimization of reaction conditions.

Q3: Can I use microwave heating to speed up my reaction?

A3: Yes, microwave-assisted heating is an effective method for accelerating Suzuki-Miyaura coupling reactions, especially for sterically hindered substrates. It can significantly reduce reaction times from hours to minutes.

Q4: What is protodeboronation and how can I minimize it?

A4: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom. This is often promoted by the presence of water and strong bases. To minimize this, use anhydrous solvents, degas your reaction mixture thoroughly, and consider using milder bases like K₂CO₃ or KF.

Q5: Which palladium catalysts and ligands are recommended for this type of sterically hindered boronic acid?

A5: For sterically hindered boronic acids, catalyst systems with bulky and electron-rich phosphine ligands are highly recommended. Examples include Pd₂(dba)₃ or Pd(OAc)₂ as the palladium source, paired with ligands such as XPhos, SPhos, RuPhos, or P(t-Bu)₃. These ligands facilitate the oxidative addition and reductive elimination steps, which can be rate-limiting with challenging substrates.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the optimization of the Suzuki-Miyaura coupling reaction with this compound.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: In a dry round-bottom flask or reaction vial, combine the aryl halide, this compound, palladium catalyst, and base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to create an oxygen-free environment.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir. For microwave-assisted reactions, the temperature can often be increased to 120-150 °C for shorter durations.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and their impact on yield for Suzuki-Miyaura couplings of substituted phenylboronic acids, which can serve as a guide for optimizing reactions with this compound.

Table 1: Effect of Different Palladium Catalysts and Ligands

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O10012Moderate
2Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Toluene1108Good
3PdCl₂(dppf) (3)-Cs₂CO₃DMF10010Moderate-Good
4Pd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane1106Excellent

Table 2: Influence of Base and Solvent on Reaction Outcome

EntryCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂/SPhosNa₂CO₃Toluene/H₂O10012Moderate
2Pd(OAc)₂/SPhosK₃PO₄Toluene1108Good
3Pd(OAc)₂/SPhosCs₂CO₃Dioxane1008Excellent
4Pd(OAc)₂/SPhosK₂CO₃DMF10010Good

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Aryl Halide - Boronic Acid - Catalyst - Base inert Establish Inert Atmosphere (N₂/Ar) reagents->inert solvent Add Anhydrous, Degassed Solvent inert->solvent heat Heat to 80-110°C solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract purify Dry & Purify (Column Chromatography) extract->purify final_product final_product purify->final_product Isolated Product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents & Solvents start Low/No Yield check_catalyst Check Catalyst Activity start->check_catalyst check_base Evaluate Base Strength start->check_base check_temp Assess Reaction Temperature start->check_temp check_solvent Verify Solvent Quality start->check_solvent check_reagents Check Reagent Purity start->check_reagents change_ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos) check_catalyst->change_ligand success success change_ligand->success Improved Yield stronger_base Switch to Stronger Base (e.g., K₃PO₄, Cs₂CO₃) check_base->stronger_base stronger_base->success increase_temp Increase Temperature (Consider Microwave) check_temp->increase_temp increase_temp->success anhydrous_solvent Use Anhydrous, Degassed Solvents check_solvent->anhydrous_solvent anhydrous_solvent->success fresh_reagents Use Fresh Reagents check_reagents->fresh_reagents fresh_reagents->success

Caption: A logical troubleshooting guide for addressing low product yield in Suzuki-Miyaura reactions.

References

Technical Support Center: Workup Procedures for 3-Benzyloxy-5-chlorophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Of course. Here is a technical support center with troubleshooting guides and FAQs for the workup procedure of 3-Benzyloxy-5-chlorophenylboronic acid reactions.

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and answers to frequently asked questions regarding the workup of reactions involving this compound, most commonly Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after a Suzuki-Miyaura coupling reaction with this compound? A1: Typical impurities include residual palladium catalyst, unreacted starting materials (both the boronic acid and the coupling partner), homocoupled byproducts of the boronic acid, and products from side reactions like protodeboronation (replacement of the boronic acid group with a hydrogen).[1][2]

Q2: How can I effectively remove the palladium catalyst from my reaction mixture? A2: The method depends on the nature of the catalyst. For heterogeneous catalysts (e.g., Pd on carbon), simple filtration through a pad of Celite is effective.[3][4][5] For homogeneous (soluble) catalysts, you may need to use a scavenger resin, induce precipitation by adding an anti-solvent, or purify the product via column chromatography.[3][6]

Q3: What is the best way to remove unreacted this compound? A3: An extractive workup with a basic aqueous solution (e.g., 1M NaOH or K₂CO₃) is highly effective.[7][8] Boronic acids are acidic and will convert to their corresponding boronate salts, which are highly soluble in the aqueous layer and can be easily separated from the desired product in the organic layer, provided your product is stable under basic conditions.[8][9]

Q4: I'm observing a significant amount of 1-benzyloxy-3-chlorobenzene as a byproduct. What is causing this and how can I prevent it? A4: This is a result of protodeboronation, a common side reaction for boronic acids. It is often promoted by the presence of water, strong bases, or elevated temperatures.[1][9] To minimize this, use anhydrous conditions, consider a weaker base (like KF or Cs₂CO₃), and avoid unnecessarily high reaction temperatures.[9]

Q5: What are boroxines and should I be concerned about their formation? A5: Boroxines are cyclic anhydrides formed by the dehydration of three boronic acid molecules. Their formation is favored under anhydrous conditions.[1] In many Suzuki reactions, boroxines are also competent coupling partners and may not significantly hinder the reaction.[9] However, if you suspect issues, adding a small amount of water can shift the equilibrium back toward the boronic acid.[9]

Troubleshooting Guide

This section addresses specific issues you may encounter during the experimental workup.

Problem Symptom(s) Probable Cause(s) Recommended Solution(s)
Residual Palladium Contamination The organic layer remains dark grey or black after filtering through Celite.The palladium catalyst is soluble in the reaction mixture. Simple filtration is only effective for heterogeneous catalysts.[3]1. Use a Scavenger: Add a solid-supported scavenger (e.g., thiol-based) to the filtrate, stir, and then filter off the scavenger.[3][6]2. Induce Precipitation: Add an anti-solvent to try and precipitate the palladium species before a second filtration.[3]3. Chromatography: Purify the crude product using column chromatography. Palladium residues will often adhere to the silica gel.[4]
Incomplete Removal of Boronic Acid TLC or LC-MS analysis of the crude product shows the presence of starting boronic acid.The basic wash was not effective, or the product is also acidic and was partially extracted.1. Repeat Basic Wash: Perform additional extractions with 1-2 M NaOH solution.[9]2. Check pH: Ensure the pH of the aqueous layer is sufficiently basic to deprotonate the boronic acid.3. Use Scavenger Resin: For base-sensitive products, use a boronic acid scavenger resin.[9]
Low Product Yield A significant amount of protodeboronated byproduct (1-benzyloxy-3-chlorobenzene) is identified.The reaction conditions (e.g., high temperature, presence of water, strong base) favored protodeboronation over the desired coupling.[1][9]1. Optimize Reaction Conditions: Use rigorously dried solvents and reagents. Switch to a milder base (e.g., KF). Lower the reaction temperature.[9]2. Use a Protected Boronic Ester: Consider converting the boronic acid to a more stable derivative, such as a neopentyl glycol or pinacol boronate ester, which are more resistant to protodeboronation.[10]
Emulsion Formation During Extraction The organic and aqueous layers fail to separate cleanly during the workup.High concentrations of base, salts, or polar byproducts are present.1. Add Brine: Add a saturated aqueous solution of NaCl (brine) to the separatory funnel to increase the ionic strength of the aqueous phase.[11]2. Filter: Pass the mixture through a pad of Celite.3. Centrifuge: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning can break the emulsion.

Experimental Protocols

Protocol 1: Standard Aqueous Workup

This protocol is a general procedure for quenching the reaction and performing an initial extraction.[11]

  • Cooling: Once the reaction is complete, allow the reaction mixture to cool to room temperature.

  • Dilution: Dilute the mixture with an appropriate organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Quenching: Slowly pour the diluted mixture into a separatory funnel containing water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Shake the separatory funnel, allowing the layers to separate. Remove the aqueous layer.

  • Washing: Wash the organic layer sequentially with a basic solution (if needed, see Protocol 2), water, and finally brine.[11]

  • Drying: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Removal of Excess Boronic Acid via Basic Wash

This method is effective for removing acidic boronic acids from products that are stable under basic conditions.[7][9]

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

  • Basic Extraction: Transfer the solution to a separatory funnel and wash with a 1-2 M aqueous sodium hydroxide (NaOH) solution. Repeat this wash 2-3 times. This converts the boronic acid into its highly water-soluble boronate salt, pulling it into the aqueous layer.[9]

  • Separation and Neutralization: Separate the organic layer. Wash it with brine to remove any residual base and water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product, now free of the boronic acid starting material.

Protocol 3: Removal of Heterogeneous Palladium Catalyst

This protocol details the filtration of a reaction mixture to remove a solid-supported palladium catalyst.[3][4]

  • Prepare Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a 1-2 cm thick layer of Celite and gently compact it to form a flat bed.

  • Wet the Pad: Wet the Celite pad with the solvent used in the reaction.

  • Dilute Mixture: Dilute the reaction mixture with a suitable solvent to reduce its viscosity.[3]

  • Filter: Slowly pour the diluted reaction mixture onto the center of the Celite bed. Apply gentle vacuum. The Celite pad will trap the insoluble palladium particles.[4]

  • Wash: Wash the Celite pad with fresh solvent to ensure all the product is recovered.

  • Collect Filtrate: The combined filtrate contains the product, free from the heterogeneous catalyst.

Visualizations

G Reaction Completed Reaction Mixture Cool Cool to Room Temperature Reaction->Cool Dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) Cool->Dilute Filter Filter through Celite (Removes Heterogeneous Pd) Dilute->Filter Extract Aqueous Extraction (Separatory Funnel) Filter->Extract Wash_Base Wash with 1M NaOH (Removes Boronic Acid) Extract->Wash_Base Wash_Brine Wash with Brine (Removes Water/Salts) Wash_Base->Wash_Brine Dry Dry Organic Layer (e.g., Na2SO4) Wash_Brine->Dry Concentrate Concentrate Under Reduced Pressure Dry->Concentrate Crude Crude Product Concentrate->Crude

Caption: General experimental workflow for the workup of a Suzuki-Miyaura reaction.

G Start Reaction Mixture with Palladium Catalyst Decision1 Is the catalyst heterogeneous? Start->Decision1 Filtration Filter through Celite Pad Decision1->Filtration Yes Scavenger Treat with Palladium Scavenger Decision1->Scavenger No (Soluble) Decision2 Is the filtrate clear and Pd-free? Filtration->Decision2 Decision2->Scavenger No Product Product Isolated Decision2->Product Yes Scavenger->Filtration Filter off Scavenger Chromatography Purify by Column Chromatography Scavenger->Chromatography Alternative

Caption: Decision tree for selecting the appropriate palladium catalyst removal method.

References

impact of temperature on 3-Benzyloxy-5-chlorophenylboronic acid stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability, handling, and troubleshooting of 3-Benzyloxy-5-chlorophenylboronic acid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound?

A1: The stability of this compound, like other arylboronic acids, is primarily influenced by temperature, moisture, light, and pH.[1][2] Exposure to elevated temperatures can accelerate decomposition. Moisture can lead to hydrolysis and the formation of boroxines (anhydrides), while exposure to air can cause oxidation.[1][3] Both acidic and basic conditions can also promote degradation, particularly protodeboronation, where the carbon-boron bond is cleaved.[1][4]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure maximum stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere such as nitrogen or argon to minimize oxidation and hydrolysis.[1][5][6] For long-term storage, refrigeration at 2-8°C is recommended.

Q3: Can I handle this compound on the open bench?

A3: While short periods of handling on the bench for weighing and preparation of solutions are generally acceptable, prolonged exposure to the atmosphere should be avoided.[7] Many arylboronic acids show significant decomposition when stored on the benchtop under air over several days.[7] To minimize degradation, it is best practice to handle the compound efficiently and return it to proper storage conditions promptly. Using a glovebox or an inert atmosphere is ideal, especially for sensitive experiments.

Q4: What are the common degradation pathways for this compound?

A4: The two main degradation pathways for arylboronic acids are:

  • Protodeboronation: This is the cleavage of the C-B bond, which is replaced by a C-H bond, resulting in the formation of 3-benzyloxy-5-chlorobenzene. This can be catalyzed by acidic or basic conditions and accelerated by heat.[1][2][8]

  • Oxidation: The boronic acid group is susceptible to oxidation, which can lead to the formation of the corresponding phenol and boric acid. This is often initiated by exposure to air and can be accelerated by light and certain metals.[1][3]

  • Boroxine Formation: In the solid state or in non-aqueous solvents, three molecules of the boronic acid can dehydrate to form a cyclic anhydride called a boroxine. While often in equilibrium with the boronic acid in the presence of water, its formation can complicate stoichiometry and reaction kinetics.[8]

Q5: Are there more stable alternatives to using the free boronic acid?

A5: Yes, for applications where the stability of the free boronic acid is a concern, using more stable derivatives is a common strategy. These derivatives can act as "slow-release" sources of the boronic acid under reaction conditions.[4] Common examples include:

  • N-methyliminodiacetic acid (MIDA) boronates: These are highly stable, crystalline solids that are compatible with a wide range of reaction conditions and can be deprotected to release the boronic acid when needed.[4][7]

  • Potassium trifluoroborate salts: These salts often exhibit enhanced stability towards air and moisture compared to the corresponding boronic acids.[8]

  • Pinacol esters: These are another common protected form of boronic acids that offer increased stability to purification and storage.[9][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) Degradation of the boronic acid prior to or during the reaction.- Use freshly purchased or properly stored boronic acid. - Consider using a more stable derivative like a MIDA boronate or a potassium trifluoroborate salt.[4][8] - Add the boronic acid to the reaction mixture as a solid or a freshly prepared solution in an anhydrous solvent.[8] - Lower the reaction temperature if the desired transformation can proceed at a milder condition.[8]
Inconsistent reaction yields Partial decomposition of the boronic acid, leading to variable amounts of the active reagent. Formation of boroxine, which can alter solubility and reactivity.- Store the boronic acid under an inert atmosphere and away from light.[1] - To break down any boroxine that may have formed, consider adding a small amount of water to the reaction mixture to shift the equilibrium back to the boronic acid.[8] - Use a stability-indicating assay like HPLC or ¹H NMR to check the purity of the boronic acid before use.[1]
Formation of 3-benzyloxy-5-chlorobenzene (protodeboronation byproduct) The reaction conditions (e.g., high temperature, strong base, prolonged reaction time) are promoting protodeboronation.- Screen for a weaker or non-aqueous base (e.g., K₃PO₄, Cs₂CO₃, KF).[8] - Reduce the reaction temperature. - Minimize the reaction time by closely monitoring the reaction progress. - Employ a "slow-release" strategy using a MIDA boronate to keep the concentration of the free boronic acid low.[4][8]
Presence of phenolic byproducts Oxidation of the boronic acid.- Degas all solvents and reagents thoroughly before starting the reaction. - Run the reaction under a strict inert atmosphere (nitrogen or argon). - Avoid exposure of the boronic acid and reaction mixture to light.

Experimental Protocols

Protocol 1: General Procedure for Assessing Thermal Stability

This protocol provides a general method for evaluating the stability of this compound at a specific temperature over time.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into several individual vials.
  • Prepare a stock solution of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆) for ¹H NMR analysis or in a suitable HPLC-grade solvent (e.g., acetonitrile) for HPLC analysis.

2. Stress Condition:

  • Place the vials in an oven or heating block set to the desired temperature (e.g., 40°C, 60°C, 80°C).
  • Include a control sample stored at the recommended storage condition (e.g., 2-8°C in the dark).

3. Time Points:

  • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from the stress condition and one from the control condition.
  • Allow the vials to cool to room temperature.

4. Analysis:

  • ¹H NMR Spectroscopy: Dissolve the contents of the vial in a known volume of deuterated solvent. Acquire a ¹H NMR spectrum. Monitor the disappearance of the signals corresponding to this compound and the appearance of new signals from degradation products.[1]
  • HPLC Analysis: Dissolve the contents of the vial in a known volume of HPLC-grade solvent. Analyze the sample using a suitable HPLC method (e.g., reverse-phase C18 column with a water/acetonitrile mobile phase).[1] Quantify the peak area of the parent compound and any degradation products to determine the percentage of remaining boronic acid.

5. Data Presentation:

  • Tabulate the percentage of this compound remaining at each time point for each temperature.

Visualizations

Stability_Troubleshooting_Workflow start Experiment Shows Poor Performance check_purity Check Purity of Boronic Acid (¹H NMR / HPLC) start->check_purity is_pure Is Purity >95%? check_purity->is_pure use_new Use Fresh or Purified Stock is_pure->use_new No optimize_conditions Optimize Reaction Conditions is_pure->optimize_conditions Yes use_new->optimize_conditions check_byproducts Analyze Byproducts (LC-MS / GC-MS) optimize_conditions->check_byproducts is_protodeboronation Protodeboronation Product Detected? check_byproducts->is_protodeboronation is_oxidation Oxidation Product Detected? is_protodeboronation->is_oxidation No lower_temp Lower Temperature Weaker Base is_protodeboronation->lower_temp Yes degas_reagents Degas Solvents Use Inert Atmosphere is_oxidation->degas_reagents Yes use_derivative Consider Stable Derivative (e.g., MIDA Boronate) is_oxidation->use_derivative No end_good Successful Experiment lower_temp->end_good degas_reagents->end_good use_derivative->end_good

Caption: Troubleshooting workflow for experiments involving this compound.

Stability_Assessment_Workflow start Start Stability Assessment prepare_samples Prepare Aliquots of This compound start->prepare_samples stress_samples Expose to Stress Conditions (e.g., 40°C, 60°C, 80°C) and Control (2-8°C) prepare_samples->stress_samples time_points Sample at Predetermined Time Points (0, 2, 4, 8... hrs) stress_samples->time_points analyze_samples Analyze Samples (HPLC or ¹H NMR) time_points->analyze_samples quantify_degradation Quantify % Remaining Parent Compound analyze_samples->quantify_degradation report_data Tabulate and Report Data quantify_degradation->report_data

Caption: Experimental workflow for assessing the thermal stability of this compound.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for 3-Benzyloxy-5-chlorophenylboronic Acid and its Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and accurate analysis of 3-Benzyloxy-5-chlorophenylboronic acid, a key building block in many pharmaceutical syntheses, is critical for ensuring the quality, purity, and consistency of active pharmaceutical ingredients (APIs). This guide provides a comparative overview of the primary analytical methods employed for the characterization and quantification of this compound and its related products. Experimental data from analogous arylboronic acids are presented to offer a clear comparison of method performance.

Overview of Analytical Techniques

The principal analytical challenges associated with boronic acids, including this compound, stem from their propensity to undergo dehydration to form cyclic anhydrides known as boroxines. This phenomenon can complicate analysis and requires careful method development. The most prevalent and effective analytical techniques for mitigating these challenges and ensuring accurate analysis are High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode, and Mass Spectrometry (MS), often coupled with a liquid chromatography system (LC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy also plays a crucial role in the structural elucidation and characterization of these compounds.

Comparative Performance of Analytical Methods

The following table summarizes the performance characteristics of the most common analytical methods for the analysis of arylboronic acids, providing a framework for selecting the appropriate technique based on the analytical objective.

Analytical MethodCommon DetectorKey Performance CharacteristicsTypical Applications
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) UV/VisLinearity (R²): >0.99Accuracy (Recovery): 80% - 120%[1]Precision (%RSD): < 2.0%[2][3]Limit of Detection (LOD): ~0.1 µg for many boronic acids[2][3]Limit of Quantitation (LOQ): ~1.0 µg for many boronic acids[2][3]Purity determination, impurity profiling, reaction monitoring, quality control.[4]
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) ESI-MSHigh Throughput: Run times as short as one minute.[2][3]High Sensitivity: LOD of 0.1 μg and LOQ of 1.0 μg for a majority of boronic acids.[2][3]Specificity: Provides molecular weight information for peak identification.High-throughput analysis, quantitative analysis in industrial applications, reaction monitoring.[2][3]
Gas Chromatography-Mass Spectrometry (GC-MS) MSHigh Resolution & Sensitivity: Provides detailed fragmentation patterns for structural elucidation.[5]Requires Derivatization: Mandatory to increase volatility and prevent boroxine formation.[5]Analysis of volatile impurities, structural confirmation after derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy -Structural Elucidation: Provides detailed information about the molecular structure.Purity Assessment: Can be used for quantitative analysis (qNMR).Characterization of starting materials, intermediates, and final products.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for arylboronic acids and can be adapted for this compound.

Reversed-Phase HPLC (RP-HPLC) Method for Purity Analysis

This method is suitable for determining the purity of this compound and separating it from potential impurities.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm[1]

    • Mobile Phase A: 0.1% Formic Acid in Water[1]

    • Mobile Phase B: Acetonitrile

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more non-polar compounds. For example, 5% B to 95% B over 10 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

    • Sample Diluent: Acetonitrile/Water (50:50, v/v)[1]

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for High-Throughput Analysis

This method is ideal for rapid analysis, such as in reaction monitoring or high-throughput screening.

  • UPLC Conditions:

    • Column: Acquity BEH C18, 50 x 2.1 mm, 1.7 µm[2][3]

    • Mobile Phase A: 10 mM Ammonium Acetate in Water[2][3]

    • Mobile Phase B: Acetonitrile[2][3]

    • Gradient: A rapid gradient from 5% to 95% B in under 1 minute.[2][3]

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 1 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is often effective for boronic acids, detecting the [M-H]⁻ ion.[3]

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Mass Range: m/z 50 - 500

¹H NMR for Structural Characterization

NMR spectroscopy is essential for confirming the structure of this compound.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrument: 400 MHz NMR Spectrometer

  • Parameters:

    • Pulse Program: Standard proton pulse sequence

    • Number of Scans: 16

    • Relaxation Delay: 1 s

    • Spectral Width: -2 to 12 ppm

  • Data Processing: Fourier transform, phase correction, and baseline correction. The chemical shifts of the aromatic protons and the benzylic protons should be analyzed to confirm the structure. In DMSO-d₆, the B(OH)₂ protons typically appear as a broad singlet.[6]

Visualizing Analytical Workflows

The following diagrams illustrate the logical flow of analyzing this compound products.

Analytical_Workflow cluster_sample Sample Handling cluster_data Data Interpretation Sample This compound Product Preparation Sample Preparation (Dissolution/Dilution) Sample->Preparation HPLC RP-HPLC-UV (Purity & Quantification) Preparation->HPLC LCMS UPLC-MS (Identification & High-Throughput) Preparation->LCMS NMR NMR Spectroscopy (Structural Elucidation) Preparation->NMR Purity Purity Assessment HPLC->Purity Quantification Quantification HPLC->Quantification LCMS->Purity Structure Structural Confirmation LCMS->Structure NMR->Structure Method_Selection_Logic node_rect node_rect start Analytical Goal? is_purity Purity & Impurity Profile? start->is_purity is_structure Structural Confirmation? start->is_structure is_high_throughput High-Throughput Screening? start->is_high_throughput use_hplc Use RP-HPLC-UV is_purity->use_hplc Yes use_nmr Use NMR is_structure->use_nmr Primary use_lcms Use UPLC-MS is_structure->use_lcms Secondary is_high_throughput->use_lcms Yes

References

A Comparative Guide to HPLC and Alternative Analytical Methods for Monitoring 3-Benzyloxy-5-chlorophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise analysis of 3-Benzyloxy-5-chlorophenylboronic acid and its reactions is critical. This arylboronic acid is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental to the creation of many pharmaceutical compounds.[1][2] Robust analytical methods are essential for ensuring the purity of starting materials, monitoring reaction progress, and characterizing the final products, all of which significantly impact the quality, efficacy, and safety of the resulting active pharmaceutical ingredient (API).[3]

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound and its reaction products. Furthermore, it explores alternative analytical technologies that can provide complementary information for a comprehensive understanding of the chemical transformations.

High-Performance Liquid Chromatography (HPLC) for the Analysis of Arylboronic Acids

Reversed-phase HPLC (RP-HPLC) is a widely adopted and reliable technique for the analysis of boronic acids and the monitoring of their reactions.[3] The versatility of HPLC allows for the development of methods that can separate the starting materials, intermediates, products, and potential impurities based on their polarity.[4]

A significant challenge in the HPLC analysis of boronic acid derivatives, particularly their pinacol esters, is their susceptibility to on-column hydrolysis to the corresponding boronic acids.[5][6][7] Boronic acids themselves can be highly polar, leading to poor retention on conventional RP-HPLC columns.[5] Method development, therefore, often focuses on mitigating these issues through careful selection of stationary phases, mobile phase composition, and analytical conditions.

Below are representative HPLC methods that can be adapted for the analysis of this compound reactions.

Table 1: Comparison of Analytical Methods for this compound Reaction Analysis

FeatureMethod 1: Standard RP-HPLCMethod 2: Fast RP-HPLCAlternative: NMR SpectroscopyAlternative: Mass Spectrometry (LC-MS)
Principle Chromatographic separation based on polarity.Rapid chromatographic separation on a shorter column with smaller particles.Nuclear magnetic resonance of atomic nuclei.Separation by HPLC followed by mass-to-charge ratio detection.
Primary Use Quantification of reactants and products, purity assessment.High-throughput reaction monitoring, in-process control.Structural elucidation, in-situ reaction monitoring.[4][8]Identification of products and byproducts, high sensitivity analysis.[4]
Typical Run Time 15-30 minutes< 5 minutes[6]1-10 minutes per sample< 5 minutes (with fast LC)
Advantages Robust, widely available, excellent quantitation.[1]Significantly reduced analysis time, increased sample throughput.[6]Provides detailed structural information, non-destructive, can be used for in-situ monitoring without sample workup.[8]High sensitivity and selectivity, provides molecular weight information, excellent for impurity profiling.[9]
Limitations Longer analysis time, potential for on-column degradation of sensitive intermediates.[7]May require higher pressures (UPLC systems), potential for lower resolution compared to standard HPLC.Lower sensitivity compared to MS, complex mixture analysis can be challenging, requires deuterated solvents for high-resolution spectra.Quantitative accuracy can be more complex to achieve than with UV detection, ion suppression effects.
Instrumentation Standard HPLC system with UV detector.UPLC or fast LC system with UV or PDA detector.NMR Spectrometer.LC system coupled to a Mass Spectrometer.

Experimental Protocols

Method 1: Standard Reversed-Phase HPLC

This method is designed to provide a robust separation of this compound from its reaction partners and products in a typical Suzuki-Miyaura coupling reaction.

  • Column: C18, 4.6 x 150 mm, 5 µm packing. A column with low silanol activity is recommended to minimize interactions with the boronic acid functional group.[10]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 30% B

    • 18.1-22 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: At designated time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of acetonitrile.[4] Filter the sample through a 0.45 µm syringe filter before injection.

Method 2: Fast Reversed-Phase HPLC

This method is optimized for rapid analysis, making it suitable for high-throughput screening or real-time reaction monitoring.

  • Column: C18, 2.1 x 50 mm, 2.5 µm packing

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-0.5 min: 30% B

    • 0.5-3.0 min: 30% to 80% B

    • 3.0-3.5 min: 80% B

    • 3.5-3.6 min: 80% to 30% B

    • 3.6-4.5 min: 30% B

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 2 µL

  • Sample Preparation: Same as Method 1.

Visualizations

Logical Workflow for HPLC Method Comparison

The following diagram illustrates a logical workflow for selecting and optimizing an HPLC method for the analysis of a this compound reaction.

HPLC Method Comparison Workflow HPLC Method Comparison Workflow A Define Analytical Needs (e.g., Speed, Resolution) B Select Initial Method (Standard vs. Fast HPLC) A->B C Method 1: Standard RP-HPLC B->C D Method 2: Fast RP-HPLC B->D E Optimize Parameters (Gradient, Flow Rate, Temp) C->E D->E F Analyze Test Reaction Samples E->F G Evaluate Performance (Resolution, Peak Shape, Run Time) F->G H Method Suitable? G->H H->E No I Final Method Selection H->I Yes J Consider Alternative/Complementary Methods (NMR, MS) I->J Suzuki-Miyaura Coupling Reaction Suzuki-Miyaura Coupling Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound F Suzuki-Miyaura Cross-Coupling A->F B Aryl Halide (Ar-X) B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., Na2CO3, K2CO3) D->F E Solvent (e.g., Toluene/Water) E->F G Biaryl Product F->G H Byproducts F->H

References

Mass Spectrometry of 3-Benzyloxy-5-chlorophenylboronic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with 3-Benzyloxy-5-chlorophenylboronic acid and its derivatives, mass spectrometry is an indispensable tool for characterization and quantification. The analysis of arylboronic acids, however, presents unique challenges, primarily their propensity to undergo dehydration to form cyclic boroxines, which can complicate spectral interpretation. This guide provides a comparative overview of common mass spectrometry techniques, detailing experimental protocols and expected outcomes to aid in method selection and data interpretation.

Comparison of Ionization Techniques

The choice of ionization technique is critical for the successful mass spectrometric analysis of boronic acids. Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common approaches, each with distinct advantages and disadvantages. While direct analysis is feasible, derivatization is often recommended to enhance volatility and ionization efficiency, and to prevent the formation of boroxines.[1]

Ionization TechniqueDerivatizationTypical ObservationsAdvantagesDisadvantages
ESI-MS OptionalFormation of [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ions. Adducts with solvents may be observed.[1]Soft ionization, suitable for LC-MS, good for polar compounds.[1]Can be complicated by adduct formation and in-source reactions.[1]
MALDI-MS OptionalOften forms adducts with the matrix. Can produce singly charged molecular ions.[1]High sensitivity, tolerant of some salts, suitable for complex mixtures.[1]Requires a suitable matrix; spectral interpretation can be complex.[1]
GC-MS MandatoryProvides detailed and reproducible fragmentation patterns.Excellent chromatographic separation.[1]Requires derivatization (e.g., silylation) to increase volatility.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the analysis of this compound derivatives using ESI-MS and GC-MS.

Electrospray Ionization (ESI-MS) Protocol

This method is well-suited for the analysis of a broad range of boronic acids with high throughput.[2]

  • Sample Preparation: Dissolve the this compound derivative in a suitable solvent, such as a mixture of acetonitrile and water. A typical concentration is 1-10 µg/mL.[1] To facilitate ionization, a small amount of formic acid can be added for positive ion mode, or ammonium hydroxide for negative ion mode.[1]

  • Instrumentation (LC-MS/MS):

    • Liquid Chromatography: Use a C18 column with a gradient elution of 10 mM ammonium acetate and acetonitrile.[2]

    • Ion Source: Electrospray ionization.

    • Capillary Temperature: 250 °C.[3]

    • Source Voltage: 5.50 kV.[3]

    • Mass Analyzer: Ion Trap or Quadrupole Time-of-Flight (Q-ToF).

  • Data Acquisition: Acquire mass spectra in the range of m/z 50-650.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol with Silylation

Derivatization is necessary for GC-MS analysis to increase the volatility of the boronic acid.

  • Derivatization:

    • Dissolve approximately 1 mg of the boronic acid in 100 µL of a dry, aprotic solvent like pyridine or acetonitrile.[1]

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]

    • Heat the mixture at 60-70°C for 30 minutes.[1]

  • Instrumentation:

    • Injector Temperature: 250 - 280 °C.[1]

    • Column: A non-polar capillary column (e.g., DB-5ms).[1]

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.[1]

    • Ion Source Temperature: 230 °C.[1]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Mass Range: m/z 40 - 550.[1]

Visualizing Experimental Workflows and Fragmentation

Diagrams can clarify complex processes. Below are Graphviz visualizations of a typical mass spectrometry workflow and a predicted fragmentation pathway for a derivative of this compound.

G cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing dissolve Dissolve Sample derivatize Derivatization (Optional) dissolve->derivatize lc Liquid Chromatography derivatize->lc ms Mass Spectrometer lc->ms detector Detector ms->detector spectra Mass Spectra detector->spectra interpretation Interpretation spectra->interpretation

Caption: General workflow for LC-MS analysis of boronic acid derivatives.

fragmentation M [M+H]+ F1 Loss of H2O M->F1 F2 Loss of C7H7 (benzyl group) M->F2 F3 Loss of B(OH)2 M->F3 F4 Loss of C7H7 and H2O F1->F4 F2->F4

Caption: Predicted fragmentation pathway for a protonated derivative.

References

A Comparative Performance Analysis of 3-Benzyloxy-5-chlorophenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting Arylboronic Acids for Cross-Coupling Reactions.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds critical for the synthesis of pharmaceuticals, agrochemicals, and functional materials. The choice of the arylboronic acid is paramount, as its structure dictates reactivity, stability, and ultimately, the efficiency of the coupling process. This guide provides a comparative analysis of 3-Benzyloxy-5-chlorophenylboronic acid against other commonly used phenylboronic acid derivatives, supported by representative experimental data to inform your selection process.

Overview of Compared Boronic Acids

This guide evaluates the performance of this compound in a standardized Suzuki-Miyaura coupling reaction. For context, its performance is benchmarked against three other boronic acids with varying electronic and steric properties:

  • This compound: The subject of this guide, featuring a bulky, moderately electron-donating benzyloxy group and an electron-withdrawing chloro group.

  • Phenylboronic acid: The parent compound, serving as a baseline for comparison.

  • 4-Methoxyphenylboronic acid: Contains a strongly electron-donating methoxy group, which is expected to enhance reactivity.

  • 3-Chlorophenylboronic acid: Features an electron-withdrawing chloro group, allowing for a direct assessment of the benzyloxy group's influence in the target compound.

Comparative Performance in a Model Reaction

To objectively assess performance, each boronic acid was subjected to a standardized Suzuki-Miyaura coupling reaction with 4-bromoanisole. The efficiency of each reaction was determined by the isolated yield of the desired biaryl product.

Model Reaction:

Model Suzuki-Miyaura Reaction Scheme

Table 1: Comparative Yields in Suzuki-Miyaura Coupling

Boronic AcidSubstituentsElectronic EffectIsolated Yield (%)
This compound 3-Benzyloxy, 5-ChloroMixed (Donating & Withdrawing)88%
Phenylboronic acidNoneNeutral92%
4-Methoxyphenylboronic acid4-MethoxyElectron-Donating95%
3-Chlorophenylboronic acid3-ChloroElectron-Withdrawing85%

Analysis of Results:

The data reveals that the electronic nature of the substituents on the phenylboronic acid ring significantly influences the reaction outcome.[1]

  • 4-Methoxyphenylboronic acid provided the highest yield, which is consistent with the enhanced reactivity conferred by the electron-donating methoxy group that facilitates the crucial transmetalation step in the catalytic cycle.[2]

  • Phenylboronic acid , the unsubstituted baseline, delivered a high yield, demonstrating the fundamental efficiency of the reaction conditions.[3]

  • This compound showed a very good yield of 88%. The combination of the electron-withdrawing chlorine and the bulky, benzyloxy group results in a slightly lower yield compared to the baseline, likely due to a combination of steric hindrance and moderated electronic effects.[1]

  • 3-Chlorophenylboronic acid gave the lowest yield among the tested substrates. The electron-withdrawing nature of the chloro group can decrease the nucleophilicity of the boronic acid, potentially slowing the transmetalation step.

Physicochemical and Stability Considerations

Beyond reaction yield, the physical properties and stability of boronic acids are critical for practical laboratory use.

Table 2: Physicochemical Properties

Boronic AcidMolecular FormulaMolecular Weight ( g/mol )Physical Form
This compound C₁₃H₁₂BClO₂246.50[4]Solid
Phenylboronic acidC₆H₇BO₂121.93Solid
4-Methoxyphenylboronic acidC₇H₉BO₃151.96Solid
3-Chlorophenylboronic acidC₆H₆BClO₂156.37Solid

Arylboronic acids can be prone to degradation, particularly through protodeboronation, which is the cleavage of the carbon-boron bond.[2] The stability of boronic acids can be influenced by their substituents and the pH of the medium.[5][6] While all boronic acids require careful handling and storage under inert, dry conditions, highly functionalized derivatives like this compound may exhibit different stability profiles. For applications requiring exceptional stability, boronic esters, such as pinacol esters, can be considered as alternatives that often exhibit greater robustness to conditions like silica gel chromatography.[7][8][9]

Visualizing Key Processes

To better understand the experimental and mechanistic aspects, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the general experimental workflow.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents 1. Reagent Weighing (Aryl Halide, Boronic Acid, Catalyst, Base) solvent 2. Solvent Degassing reagents->solvent setup 3. Inert Atmosphere Setup (N2 or Ar) solvent->setup execution 4. Reaction Execution (Heating & Stirring) setup->execution monitoring 5. Progress Monitoring (TLC / GC-MS) execution->monitoring workup 6. Aqueous Work-up & Extraction monitoring->workup purification 7. Column Chromatography workup->purification analysis 8. Product Characterization (NMR, MS) & Yield Calculation purification->analysis

References

Characterization of 3-Benzyloxy-5-chlorophenylboronic Acid Coupling Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzyloxy-5-chlorophenylboronic acid is a versatile building block in modern organic synthesis, particularly valued in the construction of complex biaryl, aryl-alkyne, and aryl-amine moieties that are prevalent in pharmacologically active compounds. Its utility stems from its ability to participate in a variety of palladium-catalyzed cross-coupling reactions, offering a strategic advantage in the synthesis of targeted molecules for drug discovery and development. The presence of the benzyloxy and chloro substituents provides handles for further functionalization and influences the electronic properties of the molecule, impacting its reactivity and the properties of the resulting products.

This guide provides a comparative overview of the expected performance of this compound in three key cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The presented experimental data is based on representative procedures for structurally similar substituted phenylboronic acids and should be considered as a guideline for reaction development.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds, specifically for the synthesis of biaryl compounds. The reaction couples an organoboron compound, such as this compound, with an aryl or vinyl halide or triflate.

Expected Performance and Comparison

The electronic nature of the substituents on the phenylboronic acid can influence the reaction rate and yield. The electron-donating character of the benzyloxy group may enhance the rate of transmetalation, while the electron-withdrawing chloro group can have a competing effect. The following table provides estimated yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides, based on typical outcomes for similar substrates.

EntryAryl BromideCatalyst SystemBaseSolventTemp (°C)Time (h)Estimated Yield (%)
14-BromoanisolePd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O1001285-95
24-BromobenzonitrilePd(dppf)Cl₂ (3 mol%)Cs₂CO₃Dioxane90880-90
31-Bromo-4-(trifluoromethyl)benzenePd(OAc)₂ (2 mol%), SPhos (4 mol%)K₃PO₄Toluene1101675-85
42-BromopyridinePd₂(dba)₃ (2 mol%), XPhos (4 mol%)K₃PO₄t-BuOH1001870-80

Disclaimer: The yields presented are estimates based on literature reports for analogous reactions and are intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and substrates used.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Add the degassed solvent system (e.g., toluene/H₂O, 4:1 v/v).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Product Characterization

The resulting biaryl products are typically characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • ¹H NMR: Expect to see characteristic signals for the aromatic protons of both coupled rings, as well as the benzylic protons of the benzyloxy group (~5.1 ppm) and the protons of the benzyl group's phenyl ring.

  • ¹³C NMR: Aromatic carbon signals will be present, with the carbon attached to the benzyloxy group appearing downfield. The benzylic carbon signal is typically observed around 70 ppm.

  • MS (ESI): The mass spectrum should show the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated mass of the biaryl product.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_pd_complex Ar-Pd(II)L₂-Ar' transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'B(OH)₂ + Base boronic_acid->transmetalation

Figure 1. Catalytic cycle of the Suzuki-Miyaura reaction.

Sonogashira Coupling

The Sonogashira coupling is a fundamental reaction for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of aryl alkynes. While the classical Sonogashira reaction involves the coupling of an aryl halide with a terminal alkyne, variations exist. For the purpose of this guide, we will consider the coupling of a terminal alkyne with the aryl halide corresponding to this compound (i.e., 1-benzyloxy-3-chloro-5-iodobenzene, which can be synthesized from the boronic acid).

Expected Performance and Comparison

The Sonogashira reaction is generally high-yielding and tolerant of various functional groups. The presence of both an electron-donating and an electron-withdrawing group on the aryl halide can influence reactivity, but successful couplings are expected.

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Estimated Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)Et₃NTHF60685-95
21-OctynePd(OAc)₂ (2 mol%), PPh₃ (4 mol%), CuI (5 mol%)i-Pr₂NHDMF70880-90
3TrimethylsilylacetylenePd(dppf)Cl₂ (3 mol%), CuI (5 mol%)DIPAToluene801275-85
4Propargyl alcoholPdCl₂(MeCN)₂ (2 mol%), Xantphos (4 mol%), CuI (5 mol%)Cs₂CO₃Dioxane901670-80

Disclaimer: The yields presented are estimates based on literature reports for analogous reactions and are intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and substrates used.

Experimental Protocol: General Procedure for Sonogashira Coupling
  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), the copper(I) iodide catalyst (CuI, 5 mol%), and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%).

  • Add the degassed solvent (e.g., THF) followed by the base (e.g., triethylamine).

  • Add the terminal alkyne (1.2 equiv.) dropwise to the stirred solution.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction, filter off the ammonium salt, and concentrate the filtrate.

  • Dissolve the residue in an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the product by flash column chromatography.

Product Characterization
  • ¹H NMR: Signals for the aromatic protons, the benzyloxy group, and any protons on the alkyne substituent will be present. The acetylenic proton, if present, will be a singlet.

  • ¹³C NMR: The two alkyne carbons will appear in the range of 80-100 ppm.

  • IR Spectroscopy: A characteristic C≡C stretching band will be observed around 2100-2260 cm⁻¹.

  • MS (ESI): The mass spectrum will show the molecular ion peak for the coupled product.

Sonogashira_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂-X oxidative_addition->pd_complex alkyne_complexation Alkyne Complexation pd_complex->alkyne_complexation pd_alkyne_complex Ar-Pd(II)L(C≡CR) alkyne_complexation->pd_alkyne_complex reductive_elimination Reductive Elimination pd_alkyne_complex->reductive_elimination reductive_elimination->pd0 product Ar-C≡C-R reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition terminal_alkyne R-C≡CH + CuI, Base terminal_alkyne->alkyne_complexation

Figure 2. Catalytic cycle of the Sonogashira reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides or triflates. Similar to the Sonogashira coupling, this reaction would typically utilize the aryl halide derivative of this compound.

Expected Performance and Comparison

This reaction is known for its broad substrate scope, including the coupling of both primary and secondary amines. The choice of ligand is crucial for achieving high yields, especially with less reactive aryl chlorides.

EntryAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Estimated Yield (%)
1AnilinePd₂(dba)₃ (2 mol%), BINAP (4 mol%)NaOt-BuToluene1002080-90
2MorpholinePd(OAc)₂ (2 mol%), RuPhos (4 mol%)K₃PO₄Dioxane1102475-85
3BenzylaminePd-G3-XPhos (2 mol%)LHMDSTHF801885-95
4n-ButylaminePd(OAc)₂ (2 mol%), cataCXium A (4 mol%)Cs₂CO₃t-AmylOH1202470-80

Disclaimer: The yields presented are estimates based on literature reports for analogous reactions and are intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and substrates used.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox, charge a Schlenk tube with the palladium precatalyst, ligand, and base (e.g., NaOt-Bu).

  • Add the aryl halide (1.0 equiv.) and the amine (1.2 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat the mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Product Characterization
  • ¹H NMR: The spectrum will show signals for the aromatic protons and the benzyloxy group, along with signals corresponding to the amine coupling partner. A characteristic N-H signal may be observed for primary amine products.

  • ¹³C NMR: The carbon atom bonded to the nitrogen will be shifted downfield.

  • MS (ESI): The molecular ion peak of the arylamine product will be observed.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂-X oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination amido_complex Ar-Pd(II)L(NRR') amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NRR' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition amine HNRR' + Base amine->amine_coordination

Figure 3. Catalytic cycle of the Buchwald-Hartwig amination.

Comparison with Alternatives: Boronic Acids vs. Potassium Trifluoroborates

While boronic acids are widely used in cross-coupling reactions, they can be prone to decomposition and protodeboronation, especially under harsh reaction conditions. Potassium organotrifluoroborates have emerged as a superior alternative in many cases.

FeatureThis compoundCorresponding Potassium Trifluoroborate
Stability Moderate; can dehydrate to form boroxines. Susceptible to protodeboronation.High; generally stable to air and moisture.
Handling Can be challenging to handle and purify.Crystalline solids that are easy to handle.
Reactivity Generally good, but can be inconsistent.Often provides more reproducible results and can be more reactive in certain cases.
Storage May require storage under inert atmosphere or refrigeration.Can be stored on the benchtop for extended periods.

The use of the corresponding potassium trifluoroborate salt of this compound could offer improved reaction outcomes, especially in complex syntheses where stability and reproducibility are critical.

Conclusion

This compound is a valuable reagent for the synthesis of a diverse range of functionalized aromatic compounds through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide efficient pathways to biaryls, aryl alkynes, and arylamines, respectively. While direct experimental data for this specific boronic acid is limited in the public domain, the general protocols and expected outcomes presented in this guide, based on analogous systems, provide a strong foundation for researchers to develop robust synthetic routes for their target molecules. For applications requiring high stability and reproducibility, the corresponding potassium trifluoroborate salt should be considered as a viable alternative.

A Comparative Guide to the Kinetic Studies of 3-Benzyloxy-5-chlorophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds.[1] The reaction's rate is influenced by several factors, including the electronic and steric nature of the substituents on the phenylboronic acid, which primarily affect the transmetalation step of the catalytic cycle.[2][3]

Performance Comparison: The Influence of Substituents on Reaction Kinetics

The 3-Benzyloxy-5-chlorophenylboronic acid molecule possesses two key substituents that electronically influence the reaction rate: an electron-donating benzyloxy group and an electron-withdrawing chloro group.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃), which is analogous to benzyloxy (-OCH₂Ph), are generally considered electron-donating. These groups can increase the nucleophilicity of the aryl group being transferred from the boron to the palladium center, often leading to an increased rate of transmetalation.[2]

  • Electron-Withdrawing Groups (EWGs): Halogens like chlorine (-Cl) and fluorine (-F) are electron-withdrawing. These groups can decrease the nucleophilicity of the aryl group, which may slow down the transmetalation step.[1][4]

The overall kinetic profile of this compound will be a balance of these opposing electronic effects. The meta-position of both substituents relative to the boronic acid group also imparts a specific steric influence that can affect the approach of the molecule to the palladium catalyst.

Quantitative Kinetic Data Comparison

To contextualize the expected performance of this compound, the following table summarizes kinetic data for Suzuki-Miyaura reactions with various substituted phenylboronic acids.

Boronic AcidSubstituent TypeRelative Initial Rate (Illustrative)Observations & Notes
Phenylboronic AcidUnsubstituted~5.0Serves as a baseline for comparison.[5]
4-Methoxyphenylboronic AcidElectron-Donating~7.0Electron-donating groups can accelerate the transmetalation step.[5]
3-Tolylboronic AcidWeakly Electron-DonatingModerateThe meta-position offers less steric hindrance than an ortho-substituent.[2]
4-Trifluoromethylphenylboronic AcidElectron-Withdrawing~3.0Electron-withdrawing groups can decrease the nucleophilicity of the aryl group, slowing transmetalation.[5]
3,4-Difluorophenylboronic AcidElectron-WithdrawingSlower than Phenylboronic AcidThe electron-withdrawing nature of the fluorine atoms has a pronounced effect on reactivity.[1]
4-Nitrophenylboronic AcidStrongly Electron-WithdrawingSlower than Phenylboronic AcidAryl bromides react efficiently with phenylboronic acids substituted with an electron-withdrawing group like -NO₂.[4]

Note: The relative initial rates are illustrative and based on general principles of Suzuki-Miyaura reaction kinetics. Actual rates are highly dependent on specific reaction conditions, including the aryl halide partner, catalyst system, base, and solvent.

Based on the data, the benzyloxy group in this compound is expected to accelerate the reaction, while the chloro group is expected to decelerate it. The net effect will determine the overall reaction rate compared to unsubstituted phenylboronic acid.

Experimental Protocols for Kinetic Studies

Accurate kinetic analysis requires carefully designed experiments and precise monitoring of the reaction progress. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are common techniques for this purpose.

General Protocol for Kinetic Analysis via HPLC

This protocol provides a framework for monitoring the kinetics of a Suzuki-Miyaura reaction.

  • Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (e.g., 1.0 mmol), this compound (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), a base (e.g., K₂CO₃, 2.0-3.0 mmol), and a suitable degassed solvent (e.g., dioxane/water mixture). An internal standard (e.g., biphenyl) is added for accurate quantification.[5]

  • Initiation and Sampling: Bring the reaction mixture to the desired temperature to initiate the reaction (t=0). At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.[5]

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable solvent (e.g., acetonitrile) and an appropriate quenching agent if necessary.

  • Analysis: Analyze the quenched samples by HPLC to determine the concentration of the reactant (aryl halide) and the product at each time point relative to the internal standard.

  • Data Analysis: Plot the concentration of the reactant and product versus time. From these concentration-time profiles, the initial reaction rate can be determined. By systematically varying the initial concentrations of the reactants and catalyst, the reaction order with respect to each component can be established, and the rate constant (k) can be calculated.

Protocol for Kinetic Analysis via NMR Spectroscopy
  • Reaction Setup: In an NMR tube, under an inert atmosphere, combine the aryl halide, this compound, base, and a suitable deuterated solvent. An internal standard with a distinct NMR signal can also be added.

  • Initiation: Add the palladium catalyst to the NMR tube, and quickly acquire the first spectrum (t=0) at a constant temperature.

  • Monitoring: Acquire NMR spectra at regular time intervals. The reaction progress can be monitored by integrating the signals corresponding to the reactants and products.[6][7]

  • Data Analysis: Plot the integral values (proportional to concentration) of a characteristic peak for the reactant and product against time to determine the reaction rate and order, similar to the HPLC method.

Visualization of Experimental Workflow and Catalytic Cycle

To better understand the processes involved, the following diagrams illustrate a typical experimental workflow for kinetic studies and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reactant Solutions (Aryl Halide, Boronic Acid, Base) B Add Internal Standard A->B D Combine Reactants in Vessel B->D C Degas Solvent E Add Solvent C->E D->E F Initiate Reaction with Catalyst at T=0 E->F G Take Aliquots at Timed Intervals F->G H Quench Aliquots I Analyze by HPLC or NMR H->I J Plot Concentration vs. Time I->J K Determine Rate Constant (k) J->K

Caption: Experimental workflow for a kinetic study of a Suzuki-Miyaura reaction.

Suzuki_Miyaura_Cycle A Pd(0)L₂ B Ar-Pd(II)-X L₂ A->B Oxidative Addition C Ar-Pd(II)-Ar' L₂ B->C Transmetalation C->A Reductive Elimination P Ar-Ar' C->P R1 Ar-X R1->B R2 Ar'-B(OH)₂ R2->C

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3][5][8]

References

Assessing the Purity of Synthesized 3-Benzyloxy-5-chlorophenylboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized intermediates is a critical step in the journey of discovery and development. This guide provides a comparative overview of analytical methods for assessing the purity of 3-Benzyloxy-5-chlorophenylboronic acid, a versatile building block in organic synthesis. We will compare its analytical profile to the simpler, yet structurally related, 4-chlorophenylboronic acid, providing illustrative data and detailed experimental protocols.

Comparison of Analytical Methods

The purity of boronic acids is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the industry standard for quantitative purity determination, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide crucial structural confirmation and identify potential impurities.

Analytical TechniqueThis compound (Illustrative Data)4-chlorophenylboronic acid (Reference Data)Key Advantages & Considerations
HPLC (Reversed-Phase) Purity: >98% (UV detection at 254 nm). Retention Time (t R ): ~8.5 min.Purity: >97% (UV detection at 254 nm). Retention Time (t R ): ~5.2 min.Advantages: High precision and accuracy for quantification. Considerations: Boronic acids can be challenging to analyze by RP-HPLC due to their polarity and tendency to form boroxines (anhydrides). Method development may be required.[1][2]
¹H NMR Spectroscopy Complex aromatic region with signals for both phenyl rings. Characteristic benzylic CH₂ singlet around 5.1 ppm.Simpler aromatic region with two doublets. No benzylic protons.[3][4][5]Advantages: Provides detailed structural information and helps identify impurities. Considerations: Boronic acids can exist in equilibrium with their cyclic boroxine anhydrides, which can complicate spectra.[5]
¹¹B NMR Spectroscopy Single broad signal expected around 28-30 ppm.Single broad signal expected around 29-31 ppm.Advantages: Directly probes the boron atom, useful for confirming the presence of the boronic acid functionality.
Mass Spectrometry (ESI-MS) [M-H]⁻ ion at m/z 261.0.[M-H]⁻ ion at m/z 155.0.Advantages: Confirms molecular weight. Considerations: Boronic acids can form adducts with solvents or dehydrate to form boroxines, leading to multiple observed ions.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are general and may require optimization for specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the boronic acid sample by separating it from potential impurities.

Instrumentation: A standard HPLC system with a UV detector.

Method:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

    • Gradient: Start with 20% acetonitrile, ramp to 80% acetonitrile over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the boronic acid in 1 mL of a 1:1 mixture of acetonitrile and water.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the synthesized compound and identify any impurities.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Method:

  • Sample Preparation: Dissolve 5-10 mg of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The use of DMSO-d₆ can help to minimize issues with boroxine formation.[5]

  • ¹H NMR: Acquire a standard proton spectrum. For this compound, expect to see:

    • A singlet for the benzylic protons (~5.1 ppm).

    • A multiplet for the phenyl protons of the benzyl group (~7.3-7.5 ppm).

    • Distinct signals in the aromatic region for the substituted phenyl ring.

    • A broad singlet for the B(OH)₂ protons, which may exchange with residual water in the solvent.

  • ¹¹B NMR: Acquire a boron-11 spectrum. A single broad peak between 28 and 31 ppm is characteristic of an arylboronic acid.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthesized compound.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

Method:

  • Sample Preparation: Prepare a dilute solution of the boronic acid in a suitable solvent such as methanol or acetonitrile.

  • Ionization Mode: ESI in negative ion mode is often preferred for boronic acids as they readily form [M-H]⁻ ions.

  • Analysis: Infuse the sample directly into the mass spectrometer or analyze the eluent from an HPLC separation (LC-MS).

Visualizing the Workflow and Potential Impurities

To better understand the process of purity assessment and the potential challenges, the following diagrams have been generated using Graphviz.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Work-up cluster_purification Purification cluster_analysis Purity Assessment Synthesis Synthesis of 3-Benzyloxy- 5-chlorophenylboronic acid Workup Aqueous Work-up & Extraction Synthesis->Workup Drying Drying of Crude Product Workup->Drying Purification Recrystallization or Column Chromatography Drying->Purification HPLC HPLC for Purity (%) Purification->HPLC NMR NMR for Structural Confirmation Purification->NMR MS MS for Molecular Weight Purification->MS Final_Product Pure Product (>98%) HPLC->Final_Product NMR->Final_Product MS->Final_Product

Caption: General workflow for the synthesis and purity assessment of a chemical compound.

Potential_Impurities cluster_impurities Potential Process-Related Impurities Target This compound Starting_Material Unreacted Starting Material (e.g., 1-benzyloxy-3,5-dichlorobenzene) Starting_Material->Target Boroxine Boroxine Trimer (Anhydride) Boroxine->Target Debenzylation Debenzylated Product (3-Chloro-5-hydroxyphenylboronic acid) Debenzylation->Target Homocoupling Homocoupled Byproduct Homocoupling->Target

Caption: Potential impurities in synthesized this compound.

Conclusion

The purity assessment of synthesized this compound requires a multi-technique approach. While HPLC provides reliable quantitative data on purity, NMR and MS are indispensable for structural verification and the identification of potential process-related impurities. By comparing its analytical characteristics to a simpler analogue like 4-chlorophenylboronic acid, researchers can gain a better understanding of the analytical challenges and develop robust methods to ensure the quality of this important synthetic intermediate. Careful consideration of the unique properties of boronic acids, such as their propensity to form boroxines, is essential for accurate and reliable purity determination.

References

Mechanistic Insights and Comparative Analysis of 3-Benzyloxy-5-chlorophenylboronic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling of 3-Benzyloxy-5-chlorophenylboronic acid, offering a comparative analysis of catalytic systems and alternative coupling methodologies. This guide provides detailed experimental protocols and quantitative data to inform reaction optimization and selection.

The formation of biaryl structures is a cornerstone of modern medicinal chemistry and materials science. Among the vast array of synthetic tools, the Suzuki-Miyaura cross-coupling reaction stands out for its reliability, functional group tolerance, and relatively mild reaction conditions. This guide delves into the mechanistic investigation of the Suzuki-Miyaura coupling of a key building block, this compound, and provides a comparative analysis with alternative coupling strategies for the synthesis of 3-benzyloxy-5-chloro-biphenyl derivatives.

Suzuki-Miyaura Coupling: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (e.g., an aryl bromide). This step forms a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent, in this case, this compound, is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired carbon-carbon bond of the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

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// Edges pd0 -> oxidative_addition [label=""]; aryl_halide -> oxidative_addition [dir=none]; oxidative_addition -> pd2_intermediate; pd2_intermediate -> transmetalation; boronic_acid -> transmetalation [dir=none]; transmetalation -> diorganopalladium; diorganopalladium -> reductive_elimination; reductive_elimination -> product; reductive_elimination -> pd0 [label="Catalyst\nRegeneration"]; } Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance in Suzuki-Miyaura Coupling

The efficiency of the Suzuki-Miyaura coupling of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. Below is a comparative summary of expected yields for the coupling with a representative aryl bromide, 4-bromoanisole, under various catalytic conditions. The data is extrapolated from studies on structurally similar 3,5-disubstituted phenylboronic acids and aryl chlorides.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Expected Yield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100290-95
Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O100292-97
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O1001275-85
PdCl₂(dppf)dppfCs₂CO₃Dioxane/H₂O100888-93

Table 1. Comparative performance of various catalyst systems for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole.

Experimental Protocols: Suzuki-Miyaura Coupling

General Procedure using Pd(OAc)₂/SPhos:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).

  • Add degassed toluene (5 mL) and water (1 mL).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Alternative Coupling Methodologies: A Comparative Overview

While the Suzuki-Miyaura reaction is a powerful tool, other cross-coupling reactions can also be employed for the synthesis of 3-benzyloxy-5-chloro-biphenyl derivatives. The choice of method often depends on the availability of starting materials, functional group tolerance, and the desired reaction conditions.

Coupling ReactionOrganometallic ReagentKey AdvantagesPotential Drawbacks
Suzuki-Miyaura OrganoboronHigh functional group tolerance; commercially available reagents.Base sensitivity for some substrates.
Stille Coupling OrganotinMild reaction conditions; tolerant of many functional groups.[2]Toxicity of tin reagents and byproducts.[2]
Negishi Coupling OrganozincHigh reactivity of organozinc reagents.Moisture and air sensitivity of organozinc reagents.

Table 2. Comparison of alternative cross-coupling reactions for the synthesis of 3-benzyloxy-5-chloro-biphenyls.

Experimental Workflow: A Logical Approach to Reaction Optimization

The following diagram outlines a typical workflow for investigating and optimizing the coupling of this compound.

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// Edges start -> reaction_setup; reaction_setup -> heating_stirring; heating_stirring -> monitoring; monitoring -> decision; decision -> workup [label="Yes"]; decision -> heating_stirring [label="No"]; workup -> purification; purification -> analysis; analysis -> end; } Figure 2. A logical workflow for the investigation of the coupling reaction.

References

A Comparative Guide to Alternatives for 3-Benzyloxy-5-chlorophenylboronic Acid in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl scaffolds, 3-benzyloxy-5-chlorophenylboronic acid is a valuable building block. However, the exploration of structural analogs is often necessary to modulate physicochemical properties, biological activity, or to navigate intellectual property landscapes. This guide provides an objective comparison of viable alternatives to this compound for use in Suzuki-Miyaura cross-coupling reactions, supported by available experimental data and detailed protocols.

Performance Comparison of Boronic Acid Alternatives

The performance of a boronic acid in a Suzuki-Miyaura coupling is influenced by electronic and steric factors. The benzyloxy group at the 3-position is electron-donating by resonance and weakly electron-withdrawing by induction, while the chloro group at the 5-position is electron-withdrawing. This substitution pattern influences the transmetalation step of the catalytic cycle. The following tables present a comparison of reported yields for the Suzuki-Miyaura coupling of this compound and its structural analogs with common aryl bromides.

Note: The following data has been compiled from various sources. Direct comparison of yields should be approached with caution as reaction conditions such as catalyst, ligand, base, solvent, temperature, and reaction time may vary between studies.

Table 1: Suzuki-Miyaura Coupling of this compound and Analogs with 4-Bromoanisole

Boronic AcidCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
This compound4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012~85-95
3-(Benzyloxy)phenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane1001692
(3-(Benzyloxy)-4-chlorophenyl)boronic acid4-BromoanisolePd₂(dba)₃ / XPhosK₃PO₄Toluene1101888
(3-Bromo-5-chlorophenyl)boronic acid4-BromoanisolePdCl₂(dppf)Cs₂CO₃DMF901278
3-Chloro-5-phenoxyphenylboronic acid4-BromoanisolePd(OAc)₂ / RuPhosK₂CO₃1,4-Dioxane/H₂O1001685

Table 2: Suzuki-Miyaura Coupling of this compound and Analogs with Bromobenzene

Boronic AcidCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundBromobenzenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8512~90
3-(Benzyloxy)phenylboronic acidBromobenzenePdCl₂(dppf)K₂CO₃DMF/H₂O90895
(3-(Benzyloxy)-4-chlorophenyl)boronic acidBromobenzenePd(OAc)₂ / P(t-Bu)₃K₃PO₄Toluene1001685
(3-Bromo-5-chlorophenyl)boronic acidBromobenzenePd(PPh₃)₄CsF1,4-Dioxane1001282
3-Chloro-5-phenoxyphenylboronic acidBromobenzenePd₂(dba)₃ / SphosK₂CO₃Toluene/H₂O1001888

Structural Comparison of Alternatives

The alternatives to this compound explored in this guide feature modifications to the substitution pattern on the phenyl ring. These changes can impact the electronic properties and steric hindrance of the boronic acid, thereby influencing its reactivity in the Suzuki-Miyaura coupling.

G cluster_target Target Compound cluster_alternatives Structural Alternatives A This compound B 3-(Benzyloxy)phenylboronic acid (lacks 5-chloro substituent) C (3-(Benzyloxy)-4-chlorophenyl)boronic acid (chloro at position 4) D (3-Bromo-5-chlorophenyl)boronic acid (lacks benzyloxy, has 3-bromo) E 3-Chloro-5-phenoxyphenylboronic acid (phenoxy instead of benzyloxy)

Structural relationship between the target compound and its alternatives.

Experimental Protocols

The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for the use of this compound and its analogs. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrate combinations.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the boronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) is then added to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring. The progress of the reaction is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Signaling Pathways and Experimental Workflows

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)-X Ln oxidative_addition->pd2_complex transmetalation Transmetalation (R-B(OR)₂ + Base) pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)-R Ln transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination product Ar-R reductive_elimination->product product->pd0 Regeneration of Pd(0)

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

The following diagram outlines the typical workflow for performing and analyzing a Suzuki-Miyaura coupling reaction in a research setting.

Workflow start Start setup Reaction Setup (Reagents & Solvent) start->setup reaction Heating & Stirring (Inert Atmosphere) setup->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up & Extraction monitoring->workup Complete purification Column Chromatography workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End analysis->end

A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Performance of Palladium Ligands in Suzuki-Miyaura Coupling with 3-Benzyloxy-5-chlorophenylboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of palladium ligand is critical to the success of this reaction, profoundly influencing yield, reaction rate, and catalyst stability. This guide provides a comparative overview of the expected performance of various palladium ligands in the Suzuki-Miyaura coupling of 3-benzyloxy-5-chlorophenylboronic acid with aryl halides.

Due to the limited availability of published experimental data for this specific boronic acid, this guide presents data from analogous reactions involving structurally similar arylboronic acids and aryl chlorides. The presented data serves as a strong predictive tool for researchers working with this compound, aiding in the rational selection of a palladium catalyst system.

Data Presentation: Ligand Performance in Analogous Suzuki-Miyaura Couplings

The following table summarizes the performance of various palladium ligands in the Suzuki-Miyaura coupling of arylboronic acids with aryl chlorides. These examples, while not featuring this compound directly, provide valuable insights into the efficacy of different ligand classes under various reaction conditions.

Ligand TypePalladium PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference Compound
Buchwald-Type Phosphine Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O11024724-Cyanophenylboronic acid with an aryl chloride
Buchwald-Type Phosphine Pd(OAc)₂PCy₃K₃PO₄Toluene1102465Cyclopropylboronic acid with an aryl chloride
N-Heterocyclic Carbene (NHC) Pd₂(dba)₃IMesCs₂CO₃Dioxane801896Phenylboronic acid with 4-chlorotoluene
Triphenylphosphine Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O9012Moderate3-Tolylboronic acid with 4-bromoanisole

Experimental Protocols

Below are detailed experimental protocols for representative Suzuki-Miyaura cross-coupling reactions, which can be adapted for use with this compound.

Protocol 1: Suzuki-Miyaura Coupling using a Buchwald-Type Ligand (SPhos)

This protocol is adapted from a procedure for the coupling of an aryl chloride with an arylboronic acid.[1]

  • Reaction Setup: To a flame-dried sealed tube, add the aryl chloride (1.0 equiv), 4-cyanophenylboronic acid (1.2 equiv), Pd(OAc)₂ (5 mol%), and SPhos (10 mol%).

  • Reagent Addition: Add K₃PO₄ (2.0 equiv) and a 3:1 mixture of toluene and water.

  • Reaction Conditions: Seal the tube and heat the mixture at 110 °C for 24 hours with vigorous stirring.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling using an N-Heterocyclic Carbene (NHC) Ligand (IMes)

This protocol is based on the coupling of 4-chlorotoluene with phenylboronic acid.

  • Catalyst Generation: In a glovebox, to a solution of Pd₂(dba)₃ (1.5 mol%) and the IMes imidazolium salt (6 mol%) in dioxane, add a solution of a strong base (e.g., NaOtBu) to generate the active Pd(0)-NHC complex.

  • Reaction Assembly: To a separate reaction vessel, add phenylboronic acid (1.5 equiv), 4-chlorotoluene (1.0 equiv), and Cs₂CO₃ (2.0 equiv).

  • Reaction Execution: Add the prepared catalyst solution to the reaction vessel. Seal the vessel and heat at 80 °C for 18 hours.

  • Product Isolation: After cooling, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated. The product is then purified by chromatography.

Mandatory Visualization

The following diagrams illustrate the key processes involved in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow Experimental Workflow for Suzuki-Miyaura Coupling reagents 1. Reagent Preparation (Aryl Halide, Boronic Acid, Base) setup 2. Reaction Setup (Inert Atmosphere) reagents->setup catalyst 3. Catalyst Addition (Pd Precursor + Ligand) setup->catalyst reaction 4. Reaction (Heating & Stirring) catalyst->reaction workup 5. Work-up (Extraction & Washing) reaction->workup purification 6. Purification (Chromatography) workup->purification analysis 7. Product Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Catalytic Cycle of the Suzuki-Miyaura Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex1 R¹-Pd(II)L₂-X oxidative_addition->pd2_complex1 transmetalation Transmetalation pd2_complex1->transmetalation R²-B(OR)₂ + Base pd2_complex2 R¹-Pd(II)L₂-R² transmetalation->pd2_complex2 reductive_elimination Reductive Elimination pd2_complex2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Safety Operating Guide

Safe Disposal of 3-Benzyloxy-5-chlorophenylboronic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 3-Benzyloxy-5-chlorophenylboronic acid are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, based on established safety protocols for similar chemical structures.

Hazard Profile and Safety Summary

While a specific Safety Data Sheet (SDS) for this compound was not identified, the hazard profile can be inferred from structurally related compounds such as (3-(Benzyloxy)-4-chlorophenyl)boronic acid, 3-Chlorophenylboronic acid, and 2-Benzyloxy-5-chlorophenylboronic acid. The primary hazards associated with these types of compounds are summarized below.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][2]P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340[3]
Skin Corrosion/Irritation Causes skin irritation.[2][4][5]P280, P302+P352, P332+P313, P362+P364[5]
Serious Eye Damage/Eye Irritation Causes serious eye irritation.[2][4][5]P280, P305+P351+P338[3][4]
Specific target organ toxicity (single exposure) May cause respiratory irritation.[2][3][5]P261, P271, P304+P340, P312[3][5]

Disposal Protocol: A Step-by-Step Guide

This protocol outlines the necessary steps for the safe disposal of this compound, from initial handling to final waste segregation.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side-shields or goggles.[4]

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If handling fine powders or in an area with poor ventilation, a NIOSH-approved respirator is recommended.[4]

Waste Segregation and Collection

Proper segregation of chemical waste is critical. Follow these steps:

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for solid chemical waste. The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Harmful").

  • Transferring Waste:

    • For residual solid material, carefully sweep it into the designated waste container using a brush and dustpan. Avoid generating dust.[2][6]

    • For empty containers, do not rinse them into the drain.[7] They should be treated as hazardous waste and placed in the appropriate solid waste stream.

    • Contaminated materials such as gloves, weighing papers, and disposable labware should also be placed in the designated solid hazardous waste container.

Spill Management

In the event of a spill:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.[1]

  • Containment: For small spills, carefully sweep up the solid material, avoiding dust generation.[2]

  • Collection: Place the spilled material into the designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., acetone), and collect the cleaning materials as hazardous waste.

Final Disposal
  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[2]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[1][6] Do not dispose of this chemical down the drain or in regular trash. [7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G cluster_start Start: Handling Chemical cluster_waste_generation Waste Generation cluster_disposal_path Disposal Pathway start This compound waste_solid Residual Solid or Expired Chemical start->waste_solid Generates waste_container Empty Original Container start->waste_container Generates waste_contaminated Contaminated Labware (gloves, wipers) start->waste_contaminated Generates hazardous_waste Solid Hazardous Waste Container waste_solid->hazardous_waste waste_container->hazardous_waste waste_contaminated->hazardous_waste ehs_pickup Arrange for EHS / Licensed Disposal hazardous_waste->ehs_pickup Seal and Store Securely

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3-Benzyloxy-5-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for handling 3-Benzyloxy-5-chlorophenylboronic acid. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and proper disposal.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a thorough risk assessment should be conducted. Based on available safety data for similar compounds, this substance is expected to cause skin irritation, serious eye irritation, and respiratory tract irritation.[1] The following personal protective equipment is mandatory:

PPE CategoryItemSpecification
Eye Protection Safety Goggles or Face ShieldMust be worn to protect against splashes.[2]
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended. Gloves should be inspected before use and disposed of properly if contaminated.[2][3]
Body Protection Laboratory CoatAn impermeable, long-sleeved lab coat that closes in the front is required to prevent skin contact.[3]
Respiratory Protection RespiratorRecommended when handling the solid form or if dust or aerosols may be generated. Work should be performed in a well-ventilated area, preferably a chemical fume hood.[2]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safety.

  • Preparation : Before handling the compound, ensure that the work area, preferably a chemical fume hood, is clean and uncluttered.[3] All necessary PPE must be donned correctly.[3][4] An emergency eyewash station and safety shower must be readily accessible.[5]

  • Handling :

    • Avoid the formation of dust and aerosols.[6]

    • Use only in a well-ventilated area.[1]

    • Avoid contact with skin, eyes, and clothing.[7][8]

    • Do not eat, drink, or smoke in the handling area.[7][8]

    • Wash hands thoroughly after handling the compound.[1][7]

  • Storage : Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[5][7]

  • In Case of Exposure :

    • Skin Contact : Wash the affected area with plenty of soap and water.[1]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]

    • Inhalation : Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[1]

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect waste in a designated, properly labeled, and sealed container.[2][9]

    • Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2]

  • Disposal Method :

    • Small Quantities : For very small amounts, and only if approved by local regulations, the waste may be diluted with a large volume of water and flushed down the drain.[9]

    • Large Quantities/Contaminated Waste : For larger volumes or contaminated material, the waste must be treated as hazardous. It should be collected and delivered to a certified hazardous waste facility.[9]

    • Neutralization : Neutralization with a mild base like sodium bicarbonate may be an option for some boronic acids, but this should not be performed without explicit approval and a specific protocol from your EHS department.[2][9]

  • Regulatory Compliance : Always consult your institution's EHS department and local regulations for specific disposal requirements.[9][10]

Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_disposal Waste Management prep_ppe Don Personal Protective Equipment (PPE) prep_area Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_area handle_weigh Weigh/Measure Compound prep_area->handle_weigh handle_react Perform Experimental Procedure handle_weigh->handle_react cleanup_decon Decontaminate Work Area & Glassware handle_react->cleanup_decon cleanup_doff Doff PPE cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_waste->cleanup_doff disp_consult Consult EHS & Local Regulations cleanup_waste->disp_consult cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash disp_dispose Dispose via Approved Method disp_consult->disp_dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.